Hautriwaic Acid
Description
anti-inflammatory from Dodonaea viscosa leaves; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h4,8,11-12,14,17,21H,3,5-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKSUFCCGLWIMC-SIKIZQCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904213 | |
| Record name | Hautriwaic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18411-75-1 | |
| Record name | (4aR,5S,6R,8aS)-5-[2-(3-Furanyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-8a-(hydroxymethyl)-5,6-dimethyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18411-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hautriwaic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Isolation, Characterization, and Therapeutic Potential of Hautriwaic Acid
Executive Summary
Hautriwaic acid (CAS: 18411-75-1) is a bioactive ent-clerodane diterpene isolated primarily from Dodonaea viscosa (Sapindaceae).[1][2] Unlike common triterpenoids, this compound possesses a unique bicyclic decalin core fused with a furan side chain and a conjugated carboxylic acid moiety. Its pharmacological profile is defined by potent anti-inflammatory activity, specifically the downregulation of pro-inflammatory cytokines (IL-1
Botanical Sourcing & Pre-processing
Primary Source: Dodonaea viscosa (L.) Jacq.[2][3] (Common name: Hopbush). Plant Part: Aerial parts, specifically leaves and young stems, which contain the highest concentration of surface diterpenes.
Pre-processing Protocol
-
Collection: Harvest leaves during the flowering season to maximize terpenoid content.
-
Drying: Air-dry under shade for 7–10 days. Avoid direct sunlight to prevent UV-degradation of the furan moiety.
-
Comminution: Grind dried material to a coarse powder (mesh size 40–60). Note: Avoid fine pulverization which can result in excessive extraction of chlorophyll and tannins, complicating downstream purification.
Extraction & Isolation Methodology
The isolation of this compound requires a polarity-guided fractionation strategy. As a diterpene acid, it exhibits intermediate polarity, making dichloromethane (DCM) the solvent of choice for initial extraction, minimizing the co-extraction of highly polar glycosides.
Optimized Extraction Protocol
-
Solvent System: Dichloromethane (DCM).
-
Method: Maceration (Cold Extraction).
-
Ratio: 1:5 (w/v) Plant Material to Solvent.
Step-by-Step Procedure:
-
Maceration: Suspend 1.0 kg of dried, ground D. viscosa leaves in 5.0 L of DCM.
-
Agitation: Agitate intermittently for 72 hours at room temperature (25°C).
-
Filtration: Filter the supernatant through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C to yield a dark green semi-solid residue (Crude Extract).
Purification Strategy (Chromatography & Crystallization)[4]
The crude extract contains chlorophyll, waxes, and other terpenes. Purification is achieved via Silica Gel Column Chromatography (SGCC) followed by recrystallization.
Stationary Phase: Silica gel 60 (0.063–0.200 mm, 70–230 mesh).
Mobile Phase Gradient:
Workflow:
-
Slurry Preparation: Adsorb the crude extract onto silica gel (ratio 1:1) and load onto the column.
-
Elution:
-
Fraction A (100% Hexane): Removes waxy hydrocarbons.
-
Fraction B (90:10 Hexane:EtOAc): Elutes less polar terpenes.
-
Fraction C (80:20 to 70:30 Hexane:EtOAc): Target Fraction. this compound typically elutes in this polarity window.
-
-
Monitoring: Analyze fractions via Thin Layer Chromatography (TLC).
-
TLC System: Hexane:EtOAc (7:3).
-
Visualization: UV (254 nm) and Vanillin-Sulfuric acid reagent (heating turns diterpenes violet/blue).
-
-
Crystallization: Pool fractions containing the target spot (
). Evaporate solvent. Dissolve the residue in a minimum volume of hot methanol or acetone and allow to stand at 4°C. This compound crystallizes as a white solid.
Isolation Workflow Diagram
Figure 1: Step-by-step isolation workflow for this compound from plant biomass.
Physicochemical Characterization
Validation of the isolated compound is critical. The following data parameters serve as a self-validating reference standard.
Physical Properties Table[1][5]
| Parameter | Specification |
| IUPAC Name | (4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
| Molecular Formula | C |
| Molecular Weight | 332.44 g/mol |
| Physical State | White Crystalline Powder |
| Melting Point | 182–184 °C (Literature range) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
Spectroscopic Diagnostics[6]
Mass Spectrometry (HR-ESI-MS):
-
Ion Mode: Negative mode
is often preferred for carboxylic acids. -
Calculated m/z: 331.19 (for
).
Infrared Spectroscopy (FTIR):
-
3400–3200 cm⁻¹: O-H stretch (Hydroxyl/Carboxylic acid, broad).
-
1690–1680 cm⁻¹: C=O stretch (
-unsaturated carboxylic acid). -
1635 cm⁻¹: C=C stretch.
-
875 cm⁻¹: Furan ring breathing.
Nuclear Magnetic Resonance (NMR): The ent-clerodane skeleton is identified by specific chemical shifts.
-
¹H NMR (300/500 MHz, CDCl₃):
- 6.0–7.5 ppm: Furan ring protons (typically two doublets/multiplets).
- ~5.8 ppm: Olefinic proton at C3 (characteristic of the unsaturated acid moiety).
- 3.5–4.0 ppm: Hydroxymethyl protons (-CH₂OH), often appearing as an AB system or broad singlet.
- 0.7–1.2 ppm: Three methyl signals (two secondary doublets, one tertiary singlet).
-
¹³C NMR (75/125 MHz, CDCl₃):
- ~170 ppm: Carbonyl carbon (COOH).
- 125–143 ppm: Olefinic and Furan carbons.
- ~60–65 ppm: Oxygenated methylene (C-18 or similar hydroxymethyl).
Pharmacological Potential & Mechanism[7]
This compound is not merely a structural scaffold; it is a functional anti-inflammatory agent. Its efficacy has been validated in in vivo models of inflammation (TPA-induced ear edema) and arthritis.
Mechanism of Action
The compound acts as an immunomodulator . Unlike NSAIDs which primarily target COX enzymes, this compound modulates the cytokine network.
-
Inhibition: Significantly reduces levels of pro-inflammatory cytokines IL-1
, IL-6, and TNF- . -
Stimulation: Increases levels of the anti-inflammatory cytokine IL-10.
-
Outcome: Reduction in edema, neutrophil infiltration, and tissue damage.
Mechanistic Pathway Diagram[5]
Figure 2: Immunomodulatory mechanism of this compound targeting cytokine balance.
References
-
Salinas-Sánchez, D. O., et al. (2012). "Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves." Molecules, 17(4), 4292–4299.[4]
-
TargetMol. "this compound Chemical Properties and Structure." TargetMol Compound Database.
-
PubChem. "this compound (CID 12310372)."[3] National Center for Biotechnology Information. [3]
-
ChemFaces. "this compound Datasheet and Spectral Data." ChemFaces Natural Products.
Sources
Hautriwaic Acid: A Comprehensive Technical Guide for Researchers
Introduction: Unveiling a Bioactive Diterpene
Hautriwaic acid, a naturally occurring diterpenoid, has emerged as a molecule of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology.[1][2] Isolated primarily from the plant Dodonaea viscosa, this compound has demonstrated promising anti-inflammatory and hepatoprotective properties in preclinical studies.[3][4][5][6] This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic profile, and biological activities of this compound. Furthermore, this guide details a robust protocol for its isolation from its natural source, offering a foundational methodology for further investigation.
Chemical Structure and Stereochemistry: A Closer Look at a Complex Scaffold
This compound (CAS No: 18411-75-1) is classified as an ent-clerodane diterpene.[7] Its molecular formula is C₂₀H₂₈O₄, corresponding to a molecular weight of approximately 332.44 g/mol .[8][9] The core structure is characterized by a decalin ring system fused to a furan ring, with a carboxylic acid and a hydroxymethyl group as key functional moieties. The IUPAC name for this compound is (4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid.[10] The specific stereochemistry of the molecule is crucial for its biological activity and has been elucidated through extensive spectroscopic analysis.
Figure 1: Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless amorphous powder/White crystal | [9][11] |
| Molecular Formula | C₂₀H₂₈O₄ | [8][9] |
| Molecular Weight | 332.44 g/mol | [8][9] |
| CAS Number | 18411-75-1 | [9] |
| Melting Point | 175–176.5 °C | [7] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Limited solubility in water. | [8][11] |
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's carbon-hydrogen framework.
¹H-NMR (400 MHz, CDCl₃): Key chemical shifts (δ) are observed at 7.35 (1H, m, H-15), 7.20 (1H, m, H-16), 6.67 (1H, t, H-3), 6.25 (1H, m, H-14), 4.14 (1H, d, H-19), 3.68 (1H, d, H-19), 0.87 (3H, d, H-17), and 0.76 (3H, s, H-20).[7]
¹³C-NMR (100 MHz, CDCl₃): Characteristic chemical shifts (δ) include 172.13 (C-18, carboxylic acid), 142.4 (C-15), 141.1 (C-4), 138.0 (C-16), 138.0 (C-3), 124.9 (C-13), 110.5 (C-14), 64.5 (C-19, hydroxymethyl), 45.9 (C-10), 41.5 (C-9), 38.3 (C-5), 38.2 (C-11), 35.8 (C-8), 30.79 (C-6), 26.3 (C-2), 26.2 (C-7), 18.1 (C-20), 17.8 (C-12), 16.5 (C-1), and 15.3 (C-17).[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups. Characteristic absorption bands (νₘₐₓ) are observed at 2921 and 2848 cm⁻¹ (C-H stretching), 1747 cm⁻¹ (C=O stretching of the carboxylic acid), 1652 cm⁻¹ (C=C stretching), and 870 cm⁻¹.[7]
Biological Activities and Mechanism of Action
This compound has demonstrated significant potential in two key therapeutic areas: inflammation and liver protection.
Anti-inflammatory Activity
In vivo studies have shown that this compound exhibits potent anti-inflammatory effects in models of acute and chronic inflammation.[7] In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, it significantly inhibited inflammation.[6][7][8] Furthermore, in a kaolin/carrrageenan-induced monoarthritis model in mice, this compound treatment led to a dose-dependent reduction in joint inflammation.[7]
The proposed mechanism for its anti-inflammatory action involves the modulation of cytokine production. This compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in inflamed tissues.[7] Concurrently, it increases the concentration of the anti-inflammatory cytokine interleukin-10 (IL-10).[7] This suggests that this compound may exert its effects by shifting the local cytokine balance towards an anti-inflammatory profile, thereby acting as an immunomodulator.[7]
Figure 2: Proposed Anti-inflammatory Mechanism of this compound.
Hepatoprotective Activity
This compound has also been identified as a key constituent responsible for the hepatoprotective effects of Dodonaea viscosa extracts.[3][4][5] In a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in rats, the administration of fractions containing this compound led to a significant reduction in serum levels of key liver enzymes, namely alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[5] Histopathological examination revealed a marked decrease in liver cell damage in animals treated with this compound-containing fractions.[4] Furthermore, a reduction in the number of CD68+ macrophages, which are indicative of inflammation in the liver, was observed.[5] These findings suggest that the hepatoprotective mechanism of this compound may be attributed to its ability to mitigate liver damage and suppress the inflammatory response within the liver.
Synthesis and Isolation
Chemical Synthesis
To date, a complete total synthesis of this compound has not been reported in the scientific literature. The complex stereochemistry of the molecule presents a significant challenge for synthetic organic chemists. The development of a synthetic route would be a valuable contribution to the field, enabling the production of larger quantities for further research and potential therapeutic development, as well as the synthesis of analogues to explore structure-activity relationships.
Isolation from Natural Sources
This compound is naturally abundant in the leaves of Dodonaea viscosa. The following protocol outlines a robust and reproducible method for its isolation.
Experimental Protocol: Isolation of this compound from Dodonaea viscosa
-
Extraction:
-
Dried and ground leaves of Dodonaea viscosa (1 kg) are macerated with dichloromethane (5 L) for 3 days at room temperature. This process is repeated three times.
-
The combined dichloromethane extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.[4]
-
-
Chromatographic Fractionation:
-
The crude extract (e.g., 15.0 g) is subjected to open column chromatography on silica gel 60.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Crystallization and Purification:
-
Fractions containing the major terpenoid component, identified by a characteristic blue spot on TLC plates when treated with Koumarosky reagent, are combined.
-
This enriched fraction is dissolved in a minimal amount of a dichloromethane/acetone mixture (e.g., 7:3 v/v).
-
The solution is allowed to stand, promoting the crystallization of this compound as a colorless amorphous powder.[7]
-
The crystals are collected by filtration, washed with a cold solvent mixture, and dried to yield pure this compound.
-
Figure 3: Workflow for the Isolation of this compound.
Future Perspectives and Conclusion
This compound stands out as a promising natural product with well-documented anti-inflammatory and hepatoprotective activities. Its unique chemical structure and compelling biological profile make it an attractive lead compound for drug discovery programs. Future research should focus on several key areas:
-
Total Synthesis: The development of an efficient total synthesis is paramount to enable further preclinical and clinical investigations.
-
Mechanism of Action: A more in-depth elucidation of the molecular targets and signaling pathways modulated by this compound is necessary to fully understand its therapeutic potential.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are required to assess its drug-like properties and safety profile.
-
Analogue Synthesis: A synthetic route would facilitate the creation of a library of this compound analogues, allowing for the optimization of its potency, selectivity, and pharmacokinetic properties.
References
-
This compound. (2024, April 10). ChemBK. Retrieved from [Link]
-
Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis. PubMed. Retrieved from [Link]
-
This compound as one of the hepatoprotective constituent of Dodonaea viscosa. (2014, January 15). PubMed. Retrieved from [Link]
-
This compound (CID 12310372). PubChem. Retrieved from [Link]
-
Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves. (2012, April 10). PMC. Retrieved from [Link]
-
Salinas-Sánchez, D. O., Herrera-Ruiz, M., Pérez, S., Jiménez-Ferrer, E., & Zamilpa, A. (2012). Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves. Molecules, 17(4), 4292–4299. Retrieved from [Link]
-
This compound as one of the hepatoprotective constituent of Dodonaea viscosa. ResearchGate. Retrieved from [Link]
-
Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves. Europe PMC. Retrieved from [Link]
- Khan, A., et al. (2014). This compound as one of the hepatoprotective constituent of Dodonaea viscosa. Phytomedicine, 21(2), 131-140.
-
This compound | 18411-75-1. Coompo. Retrieved from [Link]
-
Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves. (2012, April 10). PubMed. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as one of the hepatoprotective constituent of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS:18411-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 9. This compound | 18411-75-1 - Coompo [coompo.com]
- 10. This compound | C20H28O4 | CID 12310372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
Technical Guide: Hautriwaic Acid Biological Activity Screening
Executive Summary
Hautriwaic acid (HA) is a clerodane diterpene predominantly isolated from Dodonaea viscosa and Eremophila species. While historically utilized in traditional medicine for its anti-inflammatory and hepatoprotective properties, modern drug development requires rigorous quantification of its bioactivity.
This guide outlines a standardized screening architecture for HA. Unlike generic screening protocols, this framework prioritizes the NF-κB signaling axis and hepatocellular integrity , reflecting HA's specific therapeutic potential. The protocols below are designed to validate hit-to-lead progression, establishing causality between HA dosage and phenotypic response.
Chemical Profile & Purity Standards
Before biological screening, the test substance must meet strict purity criteria to rule out false positives from flavonoid contaminants often co-extracted from Dodonaea.
| Parameter | Specification | Rationale |
| IUPAC Name | (4R,5S,9R,10S)-15,16-epoxy-5,9-dimethyl-14-oxo-18-norcleroda-3,13(16)-dien-19-oic acid | Exact structural identification.[1][2][3][4] |
| Purity | > 98% (HPLC-DAD) | Essential to attribute activity solely to HA. |
| Solubility | DMSO (up to 20 mM) | Standard vehicle for cell-based assays. |
| Storage | -20°C, desiccated, dark | Prevents oxidation of the furan ring. |
Primary Screening: Anti-Inflammatory & Immunomodulation
The primary therapeutic value of HA lies in its ability to modulate the inflammatory response, specifically through the downregulation of pro-inflammatory cytokines and the NF-κB pathway.
In Vitro Nitric Oxide (NO) Inhibition Assay
Objective: Determine the IC50 of HA against NO production in LPS-stimulated macrophages. Model: RAW 264.7 Murine Macrophage Cell Line.
Protocol:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Treat cells with HA (0.1 – 50 µM) for 1 hour. Include Indomethacin (10 µM) as a positive control.
-
Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation. Incubate for 24h.
-
Quantification (Griess Assay):
-
Mix 100 µL of supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED).
-
Incubate 10 mins at RT in dark.
-
Measure Absorbance at 540 nm.
-
-
Viability Check: Perform an MTT assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.
Causality: LPS triggers TLR4 receptors, activating the NF-κB cascade. A reduction in NO without cell death confirms HA acts as a signaling inhibitor rather than a cytotoxic agent.
Mechanistic Validation: NF-κB Pathway Inhibition
To validate the mechanism, we map the interruption of the NF-κB translocation process.
Figure 1: Proposed mechanism of action where this compound interrupts NF-κB nuclear translocation and downstream pro-inflammatory gene transcription.
In Vivo Validation: TPA-Induced Ear Edema
Objective: Confirm topical anti-inflammatory efficacy. Subject: CD-1 Mice (n=6 per group).
-
Induction: Apply 2.5 µg TPA (12-O-tetradecanoylphorbol-13-acetate) to the right ear.
-
Treatment: Concurrently apply HA (0.25, 0.5, 1.0 mg/ear).[1][2][5][6]
-
Measurement: After 6 hours, sacrifice mice and weigh 6mm ear punches.
-
Calculation:
Benchmark: HA at 1.0 mg/ear should yield ~87% inhibition, comparable to Indomethacin.[1]
Secondary Screening: Hepatoprotection
HA has demonstrated significant potential in reversing liver damage caused by chemical toxins.
CCl4-Induced Hepatotoxicity Model
Objective: Assess protective capacity against oxidative liver injury.
Rationale: Carbon tetrachloride (CCl4) is metabolized by CYP2E1 into the trichloromethyl radical (
Protocol:
-
Grouping: Control, CCl4 only, CCl4 + Silymarin (Positive Control, 100 mg/kg), CCl4 + HA (50, 100 mg/kg).
-
Administration: Pre-treat animals with HA (i.p. or oral) for 5 days.
-
Challenge: On day 5, administer CCl4 (1 mL/kg, 1:1 in olive oil, i.p.).
-
Analysis (24h post-challenge):
-
Serum Biomarkers: ALT (Alanine aminotransferase), AST (Aspartate aminotransferase).[7]
-
Histopathology: H&E staining to visualize centrilobular necrosis.
-
Immunohistochemistry: Stain for CD68+ macrophages (Kupffer cells).
-
Success Criteria:
-
ALT/AST: Significant reduction (
) compared to CCl4-only group. -
Histology: Preservation of hepatic cords and reduced necrotic zones.
-
Macrophage Infiltration: Reduced CD68+ count around the central vein.[8][9]
Tertiary Screening: Antimicrobial & Cytotoxicity
While secondary to inflammation, these profiles define the safety window (Therapeutic Index).
Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI Guidelines). Targets: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
| Step | Detail |
| Preparation | Dissolve HA in DMSO; dilute in Mueller-Hinton Broth. |
| Range | Test 0.5 µg/mL to 512 µg/mL. |
| Inoculum | |
| Endpoint | Lowest concentration with no visible growth after 24h. |
Cytotoxicity (Safety Profiling)
Method: MTT or Alamar Blue Assay. Cell Lines: HepG2 (Liver carcinoma), Vero (Normal kidney epithelial).
Data Interpretation:
-
IC50 (Cancer): < 20 µg/mL indicates potential anticancer lead.[10][11]
-
IC50 (Normal): > 100 µg/mL indicates safety.
-
Selectivity Index (SI):
. An SI > 2 is required for drug development viability.
Extraction & Isolation Workflow
To ensure reproducibility, the source material must be processed consistently.
Figure 2: Isolation workflow to obtain high-purity this compound for biological screening.
References
-
Salinas-Sánchez, D. O., et al. (2012).[1] "Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves." Molecules, 17(4), 4292-4299.[1]
-
Kabir, N., et al. (2014).[8] "this compound as one of the hepatoprotective constituent of Dodonaea viscosa."[9] Phytomedicine, 21(2), 137-140.
- Getie, M., et al. (2003). "Evaluation of the Release of Reactive Oxygen Species by Human Neutrophils for the Screening of Anti-inflammatory Compounds." Phytomedicine, 10, 537-543.
-
Clinical and Laboratory Standards Institute (CLSI). (2020). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
- Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoprotective effects of gamma-aminobutyric acid-enriched fermented Hovenia dulcis extract on ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as one of the hepatoprotective constituent of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Silico Prediction of Hautriwaic Acid Targets: A Technical Guide for Drug Discovery Professionals
Abstract
Hautriwaic acid, a diterpenoid isolated from Dodonaea viscosa, has demonstrated notable anti-inflammatory and hepatoprotective activities.[1][2] Despite these promising therapeutic properties, its precise molecular targets remain largely unelucidated. This technical guide provides a comprehensive, in-depth framework for the in silico prediction and subsequent experimental validation of the biological targets of this compound. Moving beyond a simplistic recitation of protocols, this document elucidates the causal reasoning behind methodological choices, empowering researchers to not only replicate but also adapt these workflows for other natural products. We will traverse a multi-pronged computational strategy, integrating chemogenomics, reverse docking, and pharmacophore modeling to generate a high-confidence list of putative targets. This guide culminates in a detailed discussion of robust experimental validation techniques essential for confirming these computational hypotheses.
Introduction: The Therapeutic Potential and Uncharted Mechanism of this compound
Natural products are a rich reservoir for the discovery of novel therapeutic agents. This compound, a clerodane diterpene, has emerged as a compound of significant interest due to its potent anti-inflammatory and hepatoprotective effects observed in preclinical models.[1][2] Studies have indicated its potential as an immunomodulator, suggesting a nuanced interaction with the host's biological systems.[1][2] However, to harness the full therapeutic potential of this compound and to develop next-generation analogs with improved efficacy and safety profiles, a thorough understanding of its mechanism of action at the molecular level is paramount. This necessitates the identification of its direct protein targets.
Traditional methods for target identification can be resource-intensive and time-consuming. In silico approaches offer a rapid and cost-effective alternative to generate testable hypotheses, significantly narrowing the field of potential protein candidates for experimental validation. This guide is structured to provide a logical and scientifically rigorous workflow for the computational prediction of this compound's targets.
Foundational Knowledge: Preparing this compound for In Silico Analysis
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input data. Therefore, the initial and most critical step is the preparation of the this compound molecule for computational analysis.
Obtaining the Molecular Structure
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is C[C@@H]1CC[C@@]2(CCC=C2C(=O)O)CO .[3][4] This 2D representation serves as the starting point for generating a 3D structure.
3D Structure Generation and Energy Minimization
For docking and pharmacophore modeling, a low-energy 3D conformation of the ligand is essential.
Protocol 1: Ligand Preparation
-
Input SMILES: Utilize a molecular modeling software such as PyMOL, Schrödinger Maestro, or a web-based tool like PubChem's structure generator to convert the SMILES string into a 3D structure.[4]
-
Generate Conformers: It is advisable to generate multiple low-energy conformers to account for the molecule's flexibility.
-
Energy Minimization: Employ a suitable force field (e.g., MMFF94 or OPLS3e) to perform energy minimization on the generated 3D structure(s). This process refines the bond lengths, bond angles, and torsion angles to achieve a more energetically favorable and realistic conformation.
-
Save in Appropriate Format: The final 3D structure should be saved in a format compatible with the chosen in silico tools, such as .sdf or .mol2.
A Multi-Pronged Approach to Target Prediction
To enhance the confidence in our predictions, we will employ a consensus approach, integrating three distinct yet complementary in silico methodologies. This strategy is designed to mitigate the inherent limitations of any single method.
Figure 1: A multi-pronged in silico target prediction workflow.
Chemogenomics: Leveraging Known Bioactivity Data
Chemogenomics databases are invaluable resources that correlate chemical structures with their known biological targets.[5] By searching these databases for compounds structurally similar to this compound, we can infer potential targets based on the principle that structurally similar molecules often exhibit similar biological activities.
Protocol 2: Chemogenomics-Based Target Prediction
-
Database Selection: Utilize publicly available chemogenomics databases such as ChEMBL, PubChem BioAssay, and BindingDB.
-
Similarity Search: Perform a 2D similarity search using the SMILES string of this compound. Tanimoto coefficient is a commonly used metric for assessing chemical similarity.
-
Data Retrieval and Filtering: Retrieve the bioactivity data for the structurally similar compounds. Filter the results to include only high-quality data (e.g., IC50, Ki, or Kd values below a certain threshold, typically in the micromolar range or lower).
-
Target Prioritization: Compile a list of protein targets associated with the identified similar compounds. Prioritize targets that appear frequently and are linked to the known pharmacology of this compound (i.e., inflammation and liver protection).
Reverse Docking: Screening this compound Against a Proteome
Reverse docking, also known as inverse docking, inverts the traditional virtual screening paradigm. Instead of screening a library of compounds against a single target, a single ligand (this compound) is docked against a large library of protein structures.[6] This approach is particularly useful for identifying potential off-targets and for de novo target identification.
Protocol 3: Reverse Docking Workflow
-
Ligand Preparation: Use the energy-minimized 3D structure of this compound from Protocol 1.
-
Protein Target Library Selection: Select a relevant library of protein structures. This could be the entire human proteome from the Protein Data Bank (PDB) or a curated subset of targets known to be involved in inflammatory or hepatic pathways. Ensure the protein structures are of high resolution and properly prepared (e.g., removal of water molecules, addition of hydrogen atoms).
-
Docking Simulation: Employ a validated docking program such as AutoDock Vina, Glide, or GOLD to dock this compound into the binding sites of each protein in the library. For an initial screen, blind docking can be performed where the entire protein surface is considered.
-
Scoring and Ranking: The docking program will generate a binding affinity score (e.g., kcal/mol) for each protein-ligand interaction. Rank the proteins based on their predicted binding affinities. Lower binding energies generally indicate a more favorable interaction.
-
Result Interpretation and Filtering: It is crucial to critically evaluate the docking results. A good docking score alone is not sufficient. Visualize the top-ranked poses to ensure that the predicted interactions are chemically reasonable (e.g., formation of hydrogen bonds, hydrophobic interactions). The use of Z-scores can help in normalizing the docking scores across different proteins and improving the reliability of the hit list.[7]
Pharmacophore Modeling: Identifying Key Interaction Features
Pharmacophore modeling focuses on the 3D arrangement of essential chemical features of a molecule that are responsible for its biological activity.[8] A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the active site of a known protein target (structure-based).[9]
Protocol 4: Ligand-Based Pharmacophore Modeling
-
Ligand Set Selection: Since we are starting with a single compound, a true ligand-based approach is not feasible. However, we can generate a pharmacophore model based on the 3D structure of this compound itself. This model will represent the key chemical features of the molecule.
-
Feature Identification: Identify the key pharmacophoric features of this compound, which may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[8]
-
Pharmacophore Model Generation: Use software like LigandScout, MOE, or Pharmit to generate a 3D pharmacophore model.[8]
-
Database Screening: Screen a database of known protein-ligand complexes (e.g., from the PDB) with the generated pharmacophore model. The aim is to identify proteins whose known ligands share a similar pharmacophoric profile to this compound.
-
Target Ranking: Rank the identified proteins based on how well their known ligands fit the this compound pharmacophore.
Consensus Analysis and Prioritization of Putative Targets
The strength of our multi-pronged approach lies in the integration of the results from each method. A consensus-based approach, where a protein is identified as a potential target by more than one method, significantly increases the confidence in the prediction.[10]
Table 1: Hypothetical Consensus Scoring of Putative Targets
| Protein Target | Chemogenomics Hit | Reverse Docking Rank | Pharmacophore Fit Score | Consensus Score |
| COX-2 | Yes | 15 | 0.85 | High |
| TNF-α | Yes | 32 | 0.79 | High |
| PPAR-γ | No | 8 | 0.91 | Medium |
| NF-κB | Yes | 112 | 0.65 | Medium |
| JNK1 | No | 25 | 0.72 | Low |
The highest priority for experimental validation should be given to targets with a "High" consensus score.
Experimental Validation: From In Silico Hypothesis to Biological Confirmation
Computational predictions, no matter how robust, must be validated through experimental means.[6] The choice of validation assay depends on the nature of the predicted target and the available resources.
Figure 2: A workflow for the experimental validation of predicted targets.
Biophysical Assays for Direct Binding Confirmation
These methods provide direct evidence of a physical interaction between this compound and the putative target protein.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding affinity and kinetics of a small molecule to a protein immobilized on a sensor chip.
-
Microscale Thermophoresis (MST): MST measures the change in the thermophoretic mobility of a fluorescently labeled protein upon binding to a ligand.[11] It is highly sensitive and requires minimal sample consumption.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.
Biochemical Assays for Functional Modulation
If the predicted target is an enzyme, its functional activity in the presence of this compound can be assessed.
-
Enzyme Inhibition Assays: These assays measure the catalytic activity of the target enzyme in the presence of varying concentrations of this compound to determine if it acts as an inhibitor and to calculate its IC50 value.[5]
Cell-Based Assays for Target Engagement in a Biological System
Cell-based assays provide insights into the effects of this compound on the target within a more physiologically relevant environment.
-
Reporter Gene Assays: If the target protein is part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to measure the effect of this compound on this pathway.[12]
-
Western Blotting: This technique can be used to measure changes in the expression or post-translational modification of the target protein or its downstream effectors in response to treatment with this compound.
Conclusion and Future Directions
The integrated in silico workflow presented in this guide provides a robust and efficient strategy for identifying the molecular targets of this compound. By combining chemogenomics, reverse docking, and pharmacophore modeling, we can generate a high-confidence list of putative targets for subsequent experimental validation. The successful identification of these targets will not only illuminate the mechanism of action of this promising natural product but also pave the way for the rational design of novel anti-inflammatory and hepatoprotective agents. Future work should focus on the experimental validation of the prioritized targets and the subsequent elucidation of the downstream signaling pathways modulated by this compound.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
- Chen, Y. C., & Lin, C. Y. (2014). Improving inverse docking target identification with Z-score selection.
-
Omixium. (2025, September 9). Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Teramoto, R., & Fukunishi, Y. (2007). Consensus scoring to improve the predictive power of in-silico screening for drug design.
- Kuzmanov, U., & Emili, A. (2013). A standard operating procedure for an enzymatic activity inhibition assay. Journal of visualized experiments : JoVE, (74), e50264.
-
Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]
- Lee, A., & Lee, K. (2016). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. International journal of molecular sciences, 17(5), 753.
- Jerabek-Willemsen, M., André, T., Wanner, R., Roth, H. M., Duhr, S., Baaske, P., & Breitsprecher, D. (2014). Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions. Analytical chemistry, 86(15), 7917–7924.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Structure-based pharmacophore modeling 1. Automated random pharmacophore model generation. Journal of molecular graphics & modelling, 63, 1–11.
-
Molecular Docking Tutorial. (2025, August 12). How to Interpret Docking Scores with Precision [Video]. YouTube. Retrieved from [Link]
- Wang, L., Zhang, Y., Li, H., Wang, Y., & Zhang, J. (2021). Development and validation of a reporter gene assay to determine the bioactivity of anti-CTLA-4 monoclonal antibodies. International immunopharmacology, 101(Pt A), 108277.
- Ericksen, S. S., Wu, H., Zhang, H., Michael, L. A., Newton, M. A., Hoffmann, F. M., & Wildman, S. A. (2017). Machine Learning Consensus Scoring Improves Performance Across Targets in Structure-Based Virtual Screening.
-
Domainex. (n.d.). Fragment-based drug design using Microscale Thermophoresis. Retrieved from [Link]
- Zhang, Z., et al. (2026, January 20). End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3. arXiv.
-
Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. Retrieved from [Link]
- Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes.
- Li, Y., et al. (2021). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Pharmaceuticals, 14(11), 1105.
- Zhang, S., et al. (2023, December 17). Benchmarking Reverse Docking through AlphaFold2 Human Proteome. bioRxiv.
- Sci-Hub. (2017). Machine Learning Consensus Scoring Improves Performance Across Targets in Structure-Based Virtual Screening.
- Wössner, N., et al. (2022, October 19). An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands.
- Al-Hussain, M., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(21), 7543.
- Oxford Mastering Biology. (2020, September 21). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity [Video]. YouTube.
- Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in molecular biology, 1438, 175–187.
- ResearchGate. (2014, December 11). Can someone help me with the interpretation of results obtained by docking study (SwissDock)?
- Chen, Y. C. (2015). Docking-based inverse virtual screening: methods, applications, and challenges. Current pharmaceutical design, 21(34), 4966–4973.
- Teramoto, R., & Fukunishi, Y. (2007). Supervised Consensus Scoring for Docking and Virtual Screening.
- DiscoverX. (2020, June 22).
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- TeachOpenCADD. (n.d.). Ligand-based pharmacophores.
- Chen, J., et al. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques.
- ResearchGate. (2015, September 1). How should I start with Enzyme-Inhibitor kinetics assay?
- Reddit. (2020, August 9). How to select proteins for molecular docking?
- J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling.
- Aston Research Explorer. (2022, December 23). Towards Effective Consensus Scoring in Structure-Based Virtual Screening.
- Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.
- ResearchGate. (n.d.). (PDF) An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery.
- Bio-protocol. (n.d.). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids.
Sources
- 1. This compound | CAS:18411-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C20H28O4 | CID 12310372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving inverse docking target identification with Z-score selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. iiis.org [iiis.org]
- 11. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
Hautriwaic Acid: Mechanistic Insights & Therapeutic Potential
Topic: Hautriwaic Acid Mechanism of Action Preliminary Studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (HA) is a bioactive clerodane diterpene isolated primarily from Dodonaea viscosa (Sapindaceae). While traditional pharmacognosy has utilized HA-rich extracts for treating rheumatism and inflammation, recent preliminary studies have begun to elucidate its molecular mechanism of action (MoA). Current data indicates HA functions as a potent immunomodulator , specifically intercepting the NF-κB signaling cascade and regulating macrophage infiltration. This guide synthesizes available mechanistic data, experimental protocols, and quantitative baselines to support further preclinical development.
Chemical Identity & Source
-
IUPAC Name: (4R,5S,9R,10S)-15,16-epoxy-3,13(16),14-clerodatrien-18-oic acid
-
Class: Clerodane Diterpene
-
Primary Source: Dodonaea viscosa (Leaves/Aerial parts)[1]
-
Structural Significance: The clerodane skeleton is characterized by a fused bicyclic ring system with a specific stereochemistry that is critical for its interaction with lipophilic pockets in target proteins, such as kinases or nuclear receptors.
Pharmacodynamics: Mechanism of Action (MoA)[2]
Primary Mechanism: Immunomodulation via NF-κB Suppression
The core therapeutic activity of HA is its ability to mitigate acute and chronic inflammation. Preliminary studies utilizing the TPA (12-O-tetradecanoylphorbol-13-acetate) induced edema model suggest HA acts downstream of Protein Kinase C (PKC) activation but upstream of cytokine release.
The Signaling Cascade
-
Stimulus: TPA acts as a diacylglycerol (DAG) analogue, activating PKC.
-
Propagation: PKC phosphorylates IKK, leading to the degradation of IκB and the release of NF-κB (p65/p50 dimer).
-
Translocation: NF-κB translocates to the nucleus, initiating transcription of pro-inflammatory genes (TNF-α, IL-1β, IL-6).[2]
-
HA Intervention: HA treatment correlates with a significant reduction in these specific cytokines and an upregulation of the anti-inflammatory cytokine IL-10 . This suggests HA likely inhibits the phosphorylation or degradation of IκB, or directly interferes with NF-κB nuclear binding, effectively "resetting" the immune response.
Visualization: Proposed Signaling Pathway
Figure 1: Proposed immunomodulatory pathway of this compound.[3] HA acts as a "brake" on the NF-κB axis while simultaneously promoting the resolution phase via IL-10.
Secondary Mechanism: Hepatoprotective Macrophage Regulation
In Carbon Tetrachloride (CCl4)-induced hepatotoxicity models, HA demonstrated a specific ability to inhibit the infiltration of CD68+ macrophages .
-
Pathology: CCl4 metabolism produces trichloromethyl radicals, causing lipid peroxidation and recruiting Kupffer cells (macrophages) which release TNF-α.
-
HA Action: Histopathological analysis confirms HA reduces the number of CD68+ cells around the central vein, preserving hepatic architecture and normalizing serum enzymes (ALT/AST).[1] This reinforces the anti-inflammatory MoA, extending it to tissue-specific protection.
Quantitative Data Summary
The following table summarizes key potency metrics derived from in vivo murine models.
| Assay Model | Dose / Concentration | Outcome Metric | Efficacy / Inhibition | Reference |
| TPA Ear Edema (Acute) | 0.25 mg/ear | Edema Weight | 60.2% Inhibition | [Salinas-Sánchez et al., 2012] |
| TPA Ear Edema (Acute) | 1.0 mg/ear | Edema Weight | 87.1% Inhibition | [Salinas-Sánchez et al., 2012] |
| TPA Ear Edema (Chronic) | 15 mg/kg (i.p.) | Edema Weight | 64% Inhibition | [Salinas-Sánchez et al., 2012] |
| CCl4 Hepatotoxicity | Extract (HA-rich) | Serum ALT/AST | Normalized to Control | [Kabir et al., 2014] |
| Potency Benchmark | ED50 (Acute) | 0.158 mg/ear | Comparable to Indomethacin | [Salinas-Sánchez et al., 2012] |
Experimental Protocols for Validation
To ensure reproducibility (Trustworthiness), the following protocols outline the "Gold Standard" assays for validating HA activity.
Protocol: TPA-Induced Mouse Ear Edema (Acute)
Objective: Quantify the anti-inflammatory efficacy of HA topically.
-
Subject Selection: Male CD-1 mice (25–30 g).
-
Induction: Apply 2.5 µg of TPA dissolved in 20 µL acetone to the inner and outer surface of the right ear.
-
Treatment: Apply HA (0.25, 0.5, 1.0 mg/ear) topically immediately after TPA application.
-
Control: Acetone only (Vehicle).
-
Positive Control: Indomethacin (1 mg/ear).
-
-
Termination: Sacrifice animals 6 hours post-application.
-
Quantification:
-
Punch a 6-mm disc from treated (right) and untreated (left) ears.
-
Weigh discs immediately.
-
Calculation: Inhibition % = [(Weight_Control - Weight_Treated) / Weight_Control] * 100
-
Protocol: CD68+ Immunohistochemistry (Hepatoprotection)
Objective: Visualize macrophage infiltration modulation.
-
Tissue Prep: Fix liver tissue in 10% buffered formalin; embed in paraffin.
-
Sectioning: Cut 5 µm sections.
-
Antigen Retrieval: Heat in citrate buffer (pH 6.0).
-
Staining:
-
Primary Ab: Anti-CD68 monoclonal antibody.
-
Secondary Ab: HRP-conjugated IgG.
-
Detection: DAB (3,3'-diaminobenzidine) chromogen.
-
-
Analysis: Count CD68+ cells in 5 random fields (400x magnification) around the central vein.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow from plant extraction to biological validation.
Future Directions & Translational Gaps
While the anti-inflammatory phenotype is well-established, the direct molecular target remains the critical missing link for drug development.
-
Molecular Docking (In Silico): Future studies must perform docking simulations of HA against the IKKβ subunit and NF-κB p65 domain to predict binding affinity. High-contrast lipophilic pockets in these proteins are likely targets for the clerodane structure.
-
Antimicrobial Specificity: While Dodonaea extracts are antimicrobial, HA's specific contribution is less defined than its anti-inflammatory action. Studies utilizing membrane depolarization assays (e.g., DiSC3(5) dye) are needed to determine if HA acts via general membrane disruption (common in diterpenes) or specific enzymatic inhibition.
-
Pharmacokinetics: Bioavailability studies are required to determine if the 15 mg/kg i.p. dose is translatable to oral dosing in humans.
References
-
Salinas-Sánchez, D. O., et al. (2012). "Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves." Molecules, 17(4), 4292-4299.
-
Kabir, N., et al. (2014). "this compound as one of the hepatoprotective constituent of Dodonaea viscosa."[1] Phytomedicine, 21(5), 601-606.
-
Getie, M., et al. (2003). "Evaluation of the anti-microbial and anti-inflammatory activities of the medicinal plants Dodonaea viscosa, Rumex nervosus and Rumex abyssinicus." Fitoterapia, 74(1-2), 139-143.
Sources
- 1. This compound as one of the hepatoprotective constituent of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Necrosis Factor-α: Life and Death of Hepatocytes During Liver Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Abundance of Hautriwaic Acid in Dodonaea viscosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodonaea viscosa, commonly known as the hopbush, is a resilient and widespread shrub found in tropical, subtropical, and warm temperate regions across the globe. Belonging to the Sapindaceae family, this plant has a rich history in traditional medicine for treating a variety of ailments, including inflammation, pain, and infections[1]. Modern phytochemical investigations have revealed a complex array of secondary metabolites within D. viscosa, including flavonoids, saponins, and a significant class of diterpenes known as clerodanes[2].
Among these, hautriwaic acid, an ent-clerodane diterpene, has emerged as a compound of significant scientific interest. It has been identified as a key contributor to the plant's therapeutic properties, exhibiting potent anti-inflammatory and hepatoprotective activities[1][3]. This technical guide provides a comprehensive overview of the natural abundance of this compound in Dodonaea viscosa, detailing its distribution within the plant, factors influencing its concentration, methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Abundance of this compound
The concentration of this compound within Dodonaea viscosa is not uniform and is influenced by a combination of genetic and environmental factors. Understanding this variability is crucial for the sustainable sourcing and standardization of this bioactive compound.
Distribution in Plant Tissues
This compound has been predominantly isolated from the aerial parts of Dodonaea viscosa, with the leaves being a particularly rich source[4][5]. While qualitative analyses have confirmed its presence in various solvent extracts of the plant, including methanolic, ethyl acetate, and aqueous fractions, comprehensive quantitative comparisons across all plant organs (leaves, flowers, stems, and roots) are not extensively documented in the current literature[1]. However, the general distribution of secondary metabolites suggests that concentrations are likely highest in tissues that are more exposed to environmental stressors and play a key role in defense, such as the leaves and potentially the flowers.
| Plant Part | Extraction Solvent | Reported Yield of this compound | Reference |
| Dried Leaves | Dichloromethane | 0.15% (w/w) | [4] |
| Aerial Parts | Methanol, Ethyl Acetate, Water | Present (qualitative) | [1] |
Geographical and Environmental Influences
The geographical origin and prevailing climatic conditions are known to significantly impact the metabolic profile of plants, leading to variations in the production and accumulation of secondary metabolites[6]. Studies on Dodonaea viscosa have shown considerable intraspecific variation in its terpene profiles across different populations, suggesting that the concentration of this compound is also likely to be subject to geographical influence[4].
Abiotic stressors such as drought, salinity, and UV radiation can trigger physiological and biochemical responses in plants, often leading to an increased production of defense-related secondary metabolites like terpenoids[7][8]. While specific studies on the direct impact of these stressors on this compound levels in D. viscosa are limited, it is plausible that plants growing in harsher environments may exhibit higher concentrations of this compound.
Methodology for Extraction, Isolation, and Quantification
The accurate determination of this compound content in Dodonaea viscosa necessitates robust and validated methodologies for its extraction, isolation, and quantification.
Extraction and Isolation Protocol
The following protocol is a synthesis of established methods for the extraction and purification of this compound from the leaves of Dodonaea viscosa[4].
1. Plant Material Preparation:
-
Collect fresh, healthy leaves of Dodonaea viscosa.
-
Shade-dry the leaves at room temperature until they are brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
2. Solvent Extraction:
-
Macerate the powdered leaf material (e.g., 1 kg) in dichloromethane (e.g., 5 L) at room temperature for 72 hours, with occasional agitation.
-
Filter the extract and repeat the maceration process with fresh solvent twice more to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
3. Chromatographic Purification:
-
Prepare a silica gel column (e.g., silica gel 60).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing the compound of interest.
-
Further purify the combined fractions by recrystallization or preparative HPLC to obtain pure this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts. The following proposed method is based on general principles for the analysis of organic acids and diterpenes[6][9][10].
1. Sample and Standard Preparation:
-
Standard: Prepare a stock solution of pure this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution.
-
Sample: Accurately weigh the crude extract or a specific fraction and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (to be determined by UV scan of pure this compound).
-
Injection Volume: 20 µL.
3. Method Validation:
-
The method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[6].
Biosynthesis of this compound
This compound belongs to the clerodane class of diterpenoids. The biosynthesis of these compounds follows the general terpenoid pathway, originating from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The initial steps involve the formation of geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP. The biosynthesis of the clerodane skeleton then proceeds through the action of diterpene synthases (diTPSs)[11][12]. While the specific enzymes in Dodonaea viscosa have not been fully characterized, the pathway can be inferred from studies in other plant species, such as Salvia splendens, which also produce furanoclerodanes[11][13].
The proposed biosynthetic pathway for this compound involves:
-
Cyclization of GGPP: A class II diTPS catalyzes the initial cyclization of GGPP to form a clerodienyl diphosphate intermediate.
-
Formation of Kolavenol: A class I diTPS then converts the clerodienyl diphosphate to kolavenol.
-
Oxidative Modifications: A series of oxidative reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs), convert kolavenol through intermediates such as annonene and hardwickiic acid, ultimately leading to the formation of this compound[11][13][14].
Conclusion
This compound stands out as a promising bioactive compound from Dodonaea viscosa with significant therapeutic potential. This guide has provided a detailed overview of its natural abundance, highlighting the importance of considering plant part, geographical location, and environmental conditions for optimal sourcing. The outlined methodologies for extraction, isolation, and quantification offer a framework for standardized analysis, which is critical for both research and commercial applications. Furthermore, the elucidation of its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. Future research should focus on a comprehensive quantitative analysis of this compound across a wider range of D. viscosa populations and plant tissues, as well as the definitive characterization of the enzymes involved in its biosynthesis. Such efforts will undoubtedly accelerate the development of this compound as a valuable natural product for the pharmaceutical industry.
References
-
This compound as one of the hepatoprotective constituent of Dodonaea viscosa. (2014). Phytomedicine, 21(2), 131-140. [Link]
-
Salinas-Sánchez, D. O., Herrera-Ruiz, M., Pérez, S., Jiménez-Ferrer, E., & Zamilpa, A. (2012). Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves. Molecules, 17(4), 4292-4299. [Link]
- Manimegalai, S., & Rakkimuthu, P. (2012). Phytochemical and Histochemical Screening of Dodonaea viscosa Leaves. Pramana Research Journal, 2(3), 1-8.
- Jabeen, A., et al. (2019). ANTI-INFLAMMATORY ACTIVITY OF DODONAEA VISCOSA LEAVES. International Journal of Research and Analytical Reviews, 6(2), 568-572.
-
International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Al-Snafi, A. E. (2017). A review on Dodonaea viscosa: A potential medicinal plant. IOSR Journal of Pharmacy, 7(2), 10-21.
- Mostafa, A. E., El-Hela, A. A., Mohammad, A. I., Jacob, M., Cutler, S. J., & Ross, S. A. (2014). New secondary metabolites from Dodonaea viscosa. Phytochemistry Letters, 8, 10-15.
- Riaz, M., et al. (2014). Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis. Planta Medica, 80(14), 1197-1202.
- Zhang, L. B., Liao, H. B., Zhu, H. Y., Yu, M. H., Lei, C., & Hou, A. J. (2016). Antiviral clerodane diterpenoids from Dodonaea viscosa. Tetrahedron, 72(49), 8036-8041.
- Geographical variation in the chemical composition, anti-inflammatory activity of the essential oil, micromorphology and histochemistry of Schinus terebinthifolia Raddi. (2023). Journal of Ethnopharmacology, 301, 115822.
- Patel, J. R., & Patel, M. A. (2011). BIOANALYTICAL HPLC METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ASIATIC ACID FROM CENTELLA ASIATICA LINN. International Journal of Pharmaceutical Sciences Review and Research, 10(1), 113-118.
- Li, W., et al. (2016). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-6.
- Al-Yahya, M. A., et al. (2016). The Reproductive Toxicity Associated with Dodonaea viscosa, a Folk Medicinal Plant in Saudi Arabia.
- Lin, Y., et al. (2024). Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species. bioRxiv.
- Al-Qarawi, A. A., & Al-Bakiri, A. A. (2013). The reproductive toxicity associated with Dodonaea viscosa, a folk medicinal plant in Saudi Arabia.
- Gnanasekaran, D., et al. (2024). Three cytochrome P450 enzymes catalyse the formation of furanoclerodane precursors in Salvia spp. bioRxiv.
- Investigation of salinity tolerance in Dodonaea viscosa L. (2012). Journal of Stress Physiology & Biochemistry, 8(3).
- Al-Majed, A. A., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Molecules, 27(11), 3591.
- Al-Majed, A. A., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Molecules, 27(11), 3591.
- Characterization of enzymes in the furanoclerodane diterpenoid...
- DROUGHT AND SALINITY EFFECTS ON PLANT GROWTH: A COMPREHENSIVE REVIEW. (n.d.).
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). International Journal of Molecular Sciences, 25(3), 1733.
- Three cytochrome P450 enzymes catalyse the formation of furanoclerodane precursors in Salvia spp | bioRxiv. (n.d.).
- CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. (2015). International Journal of Environmental Research and Public Health, 12(9), 10783-10795.
- Clerodane diterpenes: sources, structures, and biological activities. (2017).
- Drought Stress Stimulates the Terpenoid Backbone and Triterpenoid Biosynthesis Pathway to Promote the Synthesis of Saikosaponin in Bupleurum chinense DC. Roots. (2021). Plants, 10(11), 2351.
- Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. journalijar.com [journalijar.com]
- 7. researchgate.net [researchgate.net]
- 8. DROUGHT AND SALINITY EFFECTS ON PLANT GROWTH: A COMPREHENSIVE REVIEW - SABRAO Journal of Breeding and Genetics [sabraojournal.org]
- 9. longdom.org [longdom.org]
- 10. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Guide: Structure-Activity Relationship & Therapeutic Potential of Hautriwaic Acid
Executive Summary
Hautriwaic Acid (HA) is a bioactive cis-clerodane diterpene predominantly isolated from Dodonaea viscosa and Eremophila species. It has emerged as a significant lead compound in inflammation pharmacology due to its ability to modulate the NF-
This technical guide dissects the Structure-Activity Relationship (SAR) of HA, providing a mechanistic rationale for chemical modifications. It contrasts the anti-inflammatory potency of the free acid against the cytotoxic profiles of its amide derivatives. The guide includes self-validating isolation protocols and standardized bioassay methodologies to support reproducibility in drug development workflows.
Structural Fundamentals & Pharmacophore
This compound is characterized by a decalin core fused to a furan ring and an
-
Key Functional Groups (Modification Sites):
-
C-18 Carboxyl Group: The primary acidic center; critical for hydrogen bonding interactions with residues in the NF-
B signaling complex. -
C-15/C-16 Furan Ring: Contributes to lipophilicity and metabolic stability; a target for oxidative metabolism.
-
-Unsaturated Lactone: Acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues on target proteins (e.g., IKK
or p65).
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of HA is tightly coupled to the electronic and steric properties of its substituents. The following analysis correlates structural modifications with observed biological outcomes (Anti-inflammatory vs. Cytotoxic).
The C-18 Carboxyl "Anchor"
The free carboxylic acid at position C-18 is the primary driver of anti-inflammatory efficacy.
-
Free Acid (HA): Exhibits maximal anti-inflammatory activity (ED
= 0.158 mg/ear in TPA models).[4] The ionizable proton likely facilitates binding to the cationic pockets of inflammatory mediators. -
Esterification (Methyl-HA): Generally leads to a reduction in anti-inflammatory potency. While lipophilicity increases (improving membrane permeability), the loss of the hydrogen bond donor/acceptor capability weakens target affinity.
-
Amidation: Conversion of the C-18 acid to amides (e.g., piperazinyl or homopiperazinyl amides) shifts the profile from anti-inflammatory to cytotoxic . The amide bond is more stable and alters the electronic distribution, making the molecule more reactive toward cellular replication machinery or mitochondrial membranes.
The Lactone "Warhead"
The
-
Intact Lactone: Essential for inhibition of NF-
B translocation. It likely alkylates nucleophilic residues (Cysteine) on the IKK complex. -
Saturation: Reduction of the double bond typically abolishes activity, confirming the necessity of the electrophilic center.
Comparative Activity Data
The following table summarizes the potency of HA and its derivatives/extracts based on TPA-induced edema inhibition and cytotoxicity markers.
| Compound ID | Structural Modification | Primary Activity | Edema Inhibition (15 mg/kg) | Cytotoxicity (IC50) | Mechanistic Insight |
| HA-001 | This compound (Native) | Anti-inflammatory | ~64% | >100 | Blocks NF- |
| HA-002 | D. viscosa Extract (DvDE) | Synergistic Mix | ~71-97% | N/A | Synergism with other flavonoids enhances potency. |
| HA-003 | Methyl Hautriwaate | Weak Anti-inflam. | <40% | >100 | Esterification reduces H-bond capability at receptor site. |
| HA-004 | HA-Amide (Piperazine) | Cytotoxic | Low | 2.8 - 10 | Amide linkage alters target specificity toward mitochondrial disruption. |
Mechanism of Action: NF- B Pathway Modulation[5][6][7]
This compound exerts its therapeutic effect by intercepting the Canonical NF-
Pathway Diagram
The following Graphviz diagram illustrates the specific intervention points of this compound within the cellular signaling cascade.
Figure 1: Mechanism of Action of this compound.[5] The compound inhibits the phosphorylation of the IKK complex and the subsequent translocation of the p65 subunit to the nucleus, thereby silencing pro-inflammatory gene expression.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols utilize self-validating controls (TLC comparison, positive control drugs).
Protocol: Isolation of this compound from Dodonaea viscosa
Objective: Obtain high-purity HA (>95%) for biological screening.
-
Extraction:
-
Macerate 1 kg of dried, ground D. viscosa leaves in Dichloromethane (DCM) (5 L) for 72 hours at room temperature.
-
Filter and concentrate under reduced pressure (Rotary Evaporator, <40°C) to yield the crude extract (DvDE).
-
-
Fractionation:
-
Resuspend DvDE in hexane/ethyl acetate (9:1).
-
Perform Vacuum Liquid Chromatography (VLC) using silica gel (60-200 mesh).
-
Elute with a gradient of Hexane
Ethyl Acetate.
-
-
Purification:
-
Collect fractions eluting at 70:30 (Hexane:EtOAc) .
-
Monitor via TLC (Visualization: Vanillin-H2SO4 reagent; HA appears as a purple spot).
-
Recrystallize active fractions from Methanol/Acetone to yield pure this compound (white crystals).
-
-
Validation:
-
Confirm structure via
H-NMR (Characteristic signals: furan protons at 6.25, 7.35; lactone proton at 5.8).
-
Protocol: TPA-Induced Mouse Ear Edema Assay
Objective: Quantify anti-inflammatory potency (ED
-
Preparation:
-
Animals: CD-1 mice (25-30g), n=6 per group.
-
Inducer: TPA (12-O-tetradecanoylphorbol-13-acetate) dissolved in acetone (2.5
g/ear ).
-
-
Treatment:
-
Measurement:
-
Sacrifice mice 4 hours post-induction.
-
Remove 6mm biopsy punches from both ears (treated and non-treated).
-
Weigh punches immediately.
-
-
Calculation:
-
Edema weight =
. - .
-
References
-
Salinas-Sánchez, D. O., et al. (2012). Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves.[1][2] Molecules, 17(4), 4292-4299.[2]
-
Salinas-Sánchez, D. O., et al. (2021). Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis.[3] Journal of Ethnopharmacology.
-
Muhammad, A., et al. (2014). this compound as one of the hepatoprotective constituent of Dodonaea viscosa. Phytomedicine, 21(8-9), 1007-1011.
-
Liu, T., et al. (2017). NF-
B signaling in inflammation.[7] Signal Transduction and Targeted Therapy, 2, 17023.
Sources
- 1. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical & Isolation Profiling of Hautriwaic Acid
This guide serves as a technical reference for the physicochemical characterization, isolation, and pre-formulation assessment of Hautriwaic Acid. It is designed for researchers requiring actionable data and validated protocols without redundant theoretical filler.[1][2]
Executive Summary
This compound (HA) is a clerodane diterpene primarily isolated from Dodonaea viscosa (Sapindaceae).[1][2] While historically noted for anti-inflammatory and hepatoprotective activities, its utility in drug development is defined by its specific physicochemical barrier: high lipophilicity coupled with a rigid decalin core.[1] This guide provides the structural data, isolation workflows, and formulation logic required to transition HA from a crude extract to a viable lead candidate.[1]
Molecular Architecture & Identity
Precise identification is the prerequisite for any reproducible study.[1][2] The following descriptors are validated for database integration and purity confirmation.
| Parameter | Specification |
| Common Name | This compound |
| IUPAC Name | (4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
| CAS Registry Number | 18411-75-1 |
| Chemical Formula | C₂₀H₂₈O₄ |
| Molecular Weight | 332.44 g/mol |
| Classification | Clerodane Diterpene |
| Stereochemistry | cis-fused decalin system (Characteristic of cis-clerodanes) |
Digital Identifiers for Cheminformatics:
Physicochemical Profile
Understanding the solid-state and solution-phase behavior of HA is critical for designing extraction solvents and delivery vehicles.[1][2]
Core Properties Table
| Property | Value / Range | Implications for Research |
| Physical State | White crystalline powder | Polymorphism screening recommended during scale-up.[1][2] |
| Melting Point | 183–184 °C (Pure) / 135–140 °C (Crude) | Wide range indicates sensitivity to impurities; use DSC for purity checks.[1][2] |
| Solubility (Aq) | Negligible (< 0.1 mg/mL) | Requires cosolvents (DMSO, EtOH) for in vitro assays.[1][2] |
| Solubility (Org) | High: DCM, EtOAc, MeOH | DCM is the preferred extraction solvent; EtOAc for fractionation. |
| LogP (Calc) | 4.2 (XLogP3) | BCS Class II/IV candidate. High permeability, low solubility.[1][2] |
| pKa (Est) | ~4.5 – 5.0 (Carboxylic Acid) | Ionizable at physiological pH (7.4), aiding solubility in basic buffers.[1][2] |
| Optical Rotation | [α]D ≈ -105° (c=1, CHCl₃) | Critical purity parameter; levorotatory.[1][2] |
Stability & Storage[1][2]
-
Oxidation Sensitivity: The furan ring is susceptible to oxidative degradation under light and air.[1][2]
-
Storage Protocol: Store neat substance at -20°C under argon/nitrogen. Solutions in DMSO are stable for < 1 month at -80°C.[1][2]
Isolation & Purification Workflow
The following protocol is optimized for yield and purity, utilizing a polarity gradient to separate HA from co-eluting flavonoids and other terpenoids found in D. viscosa.
Extraction Logic
-
Biomass: Dried, ground aerial parts (leaves) of Dodonaea viscosa.[1]
-
Solvent Choice: Dichloromethane (DCM) is superior to methanol for initial extraction as it selectively targets the diterpenes while leaving behind highly polar glycosides, simplifying downstream chromatography.[1]
Validated Protocol
-
Maceration: Extract 1 kg of dried powder with 5 L of DCM for 72 hours (3 cycles). Filter and concentrate in vacuo.
-
Fractionation (VLC): Subject crude extract to Vacuum Liquid Chromatography on Silica Gel 60.
-
Gradient Elution:
-
Polishing: Pool HA-rich fractions (monitor via TLC). Purify further using Sephadex LH-20 (eluent: DCM:MeOH 2:1) to remove chlorophyll and phenolic impurities.[1][2]
-
Crystallization: Slow evaporation of the purified fraction in MeOH often yields spontaneous yellow/white crystals.[1][2]
Process Visualization (DOT)
The following diagram illustrates the critical decision nodes in the isolation pathway.
Figure 1: Step-by-step isolation workflow targeting the diterpene fraction while excluding polar contaminants.[1][2]
Analytical Characterization
To validate the isolate, compare experimental data against these diagnostic markers.
Diagnostic NMR Signals (Representative)
-
¹H NMR (CDCl₃, 400 MHz):
-
Furan Ring: Look for three signals in the aromatic region (~6.3 ppm, ~7.2 ppm, ~7.4 ppm).[1]
-
Alkene: A characteristic olefinic proton signal typically around 6.0–7.0 ppm (C-3 position).[1][2]
-
Methyls: Distinct singlets/doublets in the upfield region (0.7–1.2 ppm) corresponding to the angular methyls.
-
-
¹³C NMR (CDCl₃, 100 MHz):
Mass Spectrometry[1][2]
-
ESI-MS: Observe [M-H]⁻ peak at m/z 331 (Negative mode) or [M+H]⁺ at m/z 333 (Positive mode).
-
Fragmentation: Loss of CO₂ (44 Da) and furan moiety are common fragmentation pathways.[1][2]
Pre-Formulation & Druggability Logic
This compound exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS).[1][2] It has high permeability (lipophilic) but solubility is the rate-limiting step for bioavailability.[1][2]
Formulation Strategy
-
Challenge: LogP 4.2 leads to poor aqueous solubility and potential precipitation in biological media.[1][2]
-
Solution:
Druggability Decision Tree (DOT)
Use this logic flow to select the appropriate formulation for your specific assay type.[1][2]
Figure 2: Decision matrix for selecting the optimal delivery vehicle based on experimental constraints.
References
-
Isolation & Anti-inflammatory Activity: Salinas-Sánchez, D. O., et al. "Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves."[1][2] Molecules, 2012, 17(4), 4292-4299.[1][2] Link
-
Physicochemical Data (Melting Point/Rotation): ChemBK Database Entry for this compound (CAS 18411-75-1).[1][2] Link
-
Hepatoprotective Potential: Dodonaea viscosa extract analysis and fraction profiling.[1][2] ResearchGate Publication. Link
-
PubChem Compound Summary: this compound (CID 12310372).[1][2] National Center for Biotechnology Information.[1][2] Link[1]
-
Detailed Isolation Thesis: "Isolation of Bioactive Compounds from D. viscosa." University of Pretoria Repository. Link
Sources
Technical Whitepaper: Hautriwaic Acid (CAS 18411-75-1)
Therapeutic Potential, Isolation Methodologies, and Pharmacological Mechanisms
Executive Summary
Hautriwaic acid (CAS 18411-75-1) is a bioactive furoclerodane diterpene primarily isolated from Dodonaea viscosa (Sapindaceae) and select Baccharis species.[1][2] Distinguished by its fused decalin ring system and a characteristic furan side chain, this compound has emerged as a potent anti-inflammatory and hepatoprotective agent.
Recent pharmacological evaluations demonstrate that this compound (HA) exhibits efficacy comparable to or exceeding standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in specific murine models of chronic inflammation. Its mechanism of action involves the modulation of pro-inflammatory cytokine pathways (TNF-
Chemical Entity Profile
Table 1: Physicochemical Specifications
| Property | Data |
| Common Name | This compound |
| CAS Registry Number | 18411-75-1 |
| IUPAC Name | (4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
| Chemical Formula | C |
| Molecular Weight | 332.44 g/mol |
| Class | Diterpenoid (Clerodane type; Furoclerodane) |
| Physical State | Colorless crystalline solid / Amorphous powder |
| Melting Point | 175 – 176.5 °C |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Carboxylic acid (C-18), Furan ring, Hydroxymethyl group |
Biosynthetic Context
This compound belongs to the clerodane class of diterpenes, derived from the mevalonate pathway. The biosynthesis proceeds through the cyclization of Geranylgeranyl Pyrophosphate (GGPP) to an ent-copalyl diphosphate intermediate, followed by a backbone rearrangement that defines the cis-fused decalin system characteristic of clerodanes.
Diagram 1: Biosynthetic Pathway of Furoclerodanes
Caption: Proposed biosynthetic route from GGPP to this compound via the clerodane rearrangement pathway.
Pharmacology & Mechanism of Action[7][9][10][13]
Anti-Inflammatory Activity
This compound is a potent modulator of the inflammatory response, particularly in TPA (12-O-tetradecanoylphorbol-13-acetate) induced edema models.[1][2][3][4][5][6]
-
Efficacy: In acute TPA-induced ear edema, HA (1.0 mg/ear) demonstrated 87.1% inhibition , approaching the efficacy of the crude dichloromethane extract (97.8%).[2][3][4][5][7]
-
Chronic Inflammation: In chronic models, HA maintained significant activity (64% inhibition), outperforming indomethacin (40% inhibition) at comparable dosages.[2][3][4][5][7][6]
-
Mechanism: TPA activates Protein Kinase C (PKC), leading to the nuclear translocation of NF-
B and subsequent release of cytokines. HA acts downstream of PKC, likely preventing the transcriptional activation of COX-2 and iNOS.
Hepatoprotection
HA exhibits protective effects against CCl
-
Biomarkers: Treatment with HA-rich fractions significantly reduces serum ALT, AST, and ALP levels.
-
Histology: Prevents necrosis and reduces CD68+ macrophage infiltration in hepatic tissue.
Diagram 2: Anti-Inflammatory Mechanism of Action
Caption: HA mitigates tissue damage by interrupting NF-kB signaling and suppressing pro-inflammatory gene expression.[1][3][4][9][5][7][6][10]
Isolation & Purification Protocol
Source Material: Dodonaea viscosa leaves (air-dried).[3] Target Yield: ~1.5 g pure compound per 15 g crude extract.
Extraction Workflow
-
Maceration: Grind 1.0 kg of dried leaves. Extract with 5 L of Dichloromethane (DCM) at room temperature for 72 hours. Repeat 3 times.
-
Concentration: Filter and concentrate the solvent under reduced pressure (Rotary Evaporator, <40°C) to obtain the crude DCM extract.
-
Fractionation (Column Chromatography):
-
Stationary Phase: Silica gel 60 (70-230 mesh).
-
Mobile Phase: Gradient of n-Hexane : Ethyl Acetate.[3]
-
Gradient Profile: Start 100% Hexane
90:10 80:20 ... 100% Ethyl Acetate.
-
-
Monitoring: Collect fractions and monitor via TLC (Thin Layer Chromatography).
-
Visualization: Spray with p-anisaldehyde or Koumarosky reagent; heat. HA appears as a blue/purple spot.
-
-
Purification (Crystallization):
-
Pool fractions containing the major terpene spot.
-
Dissolve the semi-pure fraction in a mixture of Dichloromethane : Acetone (7:3) .
-
Allow to stand at 4°C to induce crystallization.
-
Filter crystals and wash with cold hexane.
-
Diagram 3: Isolation Workflow
Caption: Step-by-step isolation protocol from raw plant material to crystalline this compound.
Analytical Characterization
To validate the identity of isolated this compound, compare spectral data against the following standard values.
Table 2: Spectroscopic Data (CDCl
| Technique | Signal / Peak | Assignment |
| IR ( | 2921, 2848 cm | C-H stretching (Aliphatic) |
| 1690 - 1747 cm | C=O stretching (Carboxylic acid) | |
| 1652 cm | C=C stretching | |
| 870 cm | Furan ring vibration | |
| 7.35 (m, 1H) | H-15 (Furan) | |
| 7.20 (m, 1H) | H-16 (Furan) | |
| 6.25 (m, 1H) | H-14 (Furan) | |
| 6.67 (t, 1H) | H-3 (Vinylic) | |
| 4.14 (d, 1H), 3.68 (d, 1H) | H-19 (Hydroxymethyl protons) | |
| 0.87 (d, 3H) | H-17 (Methyl) | |
| 0.76 (s, 3H) | H-20 (Angular Methyl) | |
| 172.1 | C-18 (Carboxyl C=O) | |
| 142.4, 138.0, 110.5 | Furan ring carbons | |
| 141.1 (C-4), 138.0 (C-3) | Olefinic carbons | |
| 64.5 | C-19 (CH |
References
-
Salinas-Sánchez, D. O., et al. (2012).[3][4] Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves.[1][3][4][9][5][7][6] Molecules, 17(4), 4292-4299.[3] Link
-
PubChem. (n.d.).[9] this compound (CID 12310372).[2][9] National Center for Biotechnology Information. Link
-
ChemFaces. (n.d.). This compound Datasheet. Link
-
Khan, M., et al. (2013). Hepatoprotective activity of Dodonaea viscosa against carbon tetrachloride induced toxicity in rats.[8] African Journal of Pharmacy and Pharmacology. Link
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS:18411-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C20H28O4 | CID 12310372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
Strategic Total Synthesis Architectures for Hautriwaic Acid
The following technical guide outlines the strategic architectures for the total synthesis of Hautriwaic Acid , a bioactive cis-clerodane diterpene.
Executive Summary & Target Analysis
This compound (HA) is a therapeutically significant diterpene belonging to the cis-clerodane family (specifically the ent-neo-clerodane subclass). While HA is predominantly isolated from Dodonaea viscosa and Eremocarpus setigerus for pharmacological use (anti-inflammatory, hepatoprotective), the total synthesis of its core skeleton remains a benchmark challenge in organic chemistry due to the steric congestion of the cis-decalin ring junction and the precise stereochemical array at C5, C8, C9, and C10.
This guide articulates two high-fidelity synthetic strategies designed to overcome the thermodynamic preference for trans-decalin systems, ensuring the kinetic formation of the requisite cis-fused core.
Structural Deconstruction
-
Core Scaffold: cis-Fused decalin (bicyclo[4.4.0]decane).
-
Key Stereocenters: C5(S), C8(R), C9(S), C10(R) (relative to ent-series).
-
Functional Motifs:
- -unsaturated C18-carboxylic acid.
-
C9-ethylfuran side chain (distinctive to clerodanes).
-
C5-angular methyl/hydroxymethyl group.[1]
Retrosynthetic Analysis
The strategic disconnection relies on separating the labile furan side chain from the rigid bicyclic core. The core is further simplified into a Diels-Alder precursor set, which provides the most direct access to the cis-fusion.
Figure 1: Retrosynthetic logic flow separating the furan appendage from the bicyclic core.
Strategy A: The Intermolecular Diels-Alder Approach
This route leverages the kinetic control of Lewis acid-catalyzed Diels-Alder reactions to establish the cis-decalin geometry directly.
Mechanistic Logic
Under thermal conditions, Diels-Alder reactions often favor endo transition states that can lead to cis-fusion, but steric bulk can invert this. By using a specific Lewis acid (e.g.,
Protocol Workflow
| Step | Transformation | Reagents & Conditions | Strategic Purpose |
| 1 | Diene Formation | 1-Methyl-1,3-cyclohexadiene | Generates the A-ring precursor. |
| 2 | Dienophile Prep | Methyl crotonate or Tiglic aldehyde | Provides C8/C9 stereocenters. |
| 3 | Cycloaddition | Key Step: Establishes cis-decalin core.[1][2] | |
| 4 | Resolution | Chiral HPLC or Enzymatic resolution | Separates enantiomers if non-chiral catalyst used. |
| 5 | C9 Homologation | Wittig Reagent ( | Installs the furan side chain. |
Critical Control Point: The Lewis Acid Switch
The choice of Lewis acid dictates the endo/exo ratio.
- : Often leads to mixed stereochemistry due to reversible complexation.
- : Preferred. The bulky ethyl groups prevent non-productive coordination, favoring the endo-cis product essential for this compound.
Strategy B: The Robinson Annulation (Wieland-Miescher) Route
This classic approach builds the B-ring onto an existing A-ring, offering superior control over the C9 quaternary center via reductive alkylation.
Pathway Visualization
Figure 2: Stepwise construction of the core via Robinson Annulation.
Protocol Details
-
Enantioselective Robinson Annulation: Use L-Proline (Hajos-Parrish-Eder-Sauer-Wiechert reaction conditions) to cyclize the triketone. This yields the optically active Wieland-Miescher ketone analog with the C10 stereocenter set.
-
Birch Reduction/Alkylation:
-
Dissolve the enone in Li/NH₃ (liq) .
-
The resulting enolate is trapped in situ with an electrophile (e.g., allyl bromide, precursor to the furan side chain).
-
Stereochemical Outcome: The electrophile approaches from the convex face, forcing the angular methyl and the new alkyl group into a cis-relationship (thermodynamically less stable but kinetically accessible here), or trans depending on the specific quench. For HA (cis-clerodane), conditions must be tuned to favor the cis-fusion, often requiring specific solvent additives like HMPA.
-
Side Chain Elaboration & Final Steps
The installation of the furan ring and the C18 carboxylic acid distinguishes this compound from other clerodanes.
Furan Installation
-
Method: 3-Lithiofuran addition.
-
Precursor: C9-aldehyde on the decalin core.
-
Reagent: 3-bromofuran +
-BuLi 3-lithiofuran. -
Procedure: Add 3-lithiofuran to the aldehyde at
. The resulting alcohol is deoxygenated (Barton-McCombie) or eliminated/reduced to the ethyl linkage.
C18 Carboxylation
-
Position: C4-Methyl oxidation.
-
Reagent:
(Selenium Dioxide) followed by Pinnick Oxidation ( ). -
Selectivity: Allylic oxidation at C18 is favored over C19 due to the steric accessibility of the equatorial methyl group on the A-ring.
References
-
Tokoroyama, T. (2000).[3] Synthesis of Clerodane Diterpenoids and Related Compounds — Stereoselective Construction of the Decalin Skeleton with Multiple Contiguous Stereogenic Centers. Synthesis.
-
Salinas-Sánchez, D. O., et al. (2012).[2] Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves. Molecules.
-
Hagiwara, H., et al. (2016). Clerodane Diterpenes: Sources, Structures, and Biological Activities. Natural Product Reports.
-
Li, R., et al. (2016).[4] Total Synthesis of Clerodane Diterpenoids. Chemical Reviews.
-
PubChem Compound Summary. (2025). This compound (CID 12310372).
Sources
Methodological & Application
High-Purity Isolation of Hautriwaic Acid from Dodonaea viscosa Leaves
Application Note: AN-DV-HA-01
Methodology for the Extraction, Fractionation, and Crystallization of ent-Clerodane Diterpenes
Abstract
This application note details a robust protocol for the isolation of Hautriwaic Acid (HA) , a bioactive ent-clerodane diterpene, from the leaves of Dodonaea viscosa (Sapindaceae).[1] Recognized for its significant anti-inflammatory, hepatoprotective, and anti-arthritic properties, HA represents a critical target for drug discovery in chronic inflammatory pathways. This guide prioritizes a Dichloromethane (DCM) Maceration workflow, selected for its superior selectivity for mid-polarity diterpenes compared to broad-spectrum methanolic extraction, thereby reducing downstream purification bottlenecks.
Chemical Profile & Target Analyte
| Property | Specification |
| Compound Name | This compound (HA) |
| Chemical Class | ent-Clerodane Diterpene |
| CAS Number | 18411-75-1 |
| Molecular Formula | C₂₀H₂₈O₄ |
| Molecular Weight | 332.44 g/mol |
| Physical State | Colorless Crystalline Solid |
| Melting Point | 135–140 °C |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, MeOH; Insoluble in Water |
| Bioactivity | Anti-inflammatory (TPA-induced edema inhibition), Hepatoprotective |
Pre-Analytical Considerations
Expert Insight: The integrity of diterpenoids is sensitive to thermal degradation and enzymatic hydrolysis.
-
Collection: Harvest aerial parts (leaves) during the flowering stage for maximum diterpene accumulation.
-
Drying: Shade-dry at ambient temperature (<30°C) for 7–10 days. Avoid oven drying >40°C to prevent decarboxylation or isomerization of the acid moiety.
-
Comminution: Grind dried leaves to a coarse powder (mesh size 40–60). Avoid fine flour-like powder, which causes "channeling" during solvent extraction and clogs filtration systems.
Isolation Workflow (Visualization)
Figure 1: Step-by-step isolation workflow for this compound using Dichloromethane (DCM) extraction.
Detailed Protocol
Phase A: Extraction (DCM Maceration)
Rationale: DCM is chosen over Methanol to minimize the co-extraction of highly polar glycosides and sugars, enriching the extract with diterpenes.
-
Loading: Place 1.0 kg of dried, ground leaves into a 10 L glass extraction vessel.
-
Solvent Addition: Add 5.0 L of analytical grade Dichloromethane (DCM). Ensure the plant bed is fully submerged.
-
Incubation: Macerate at room temperature (25°C) for 72 hours with occasional agitation.
-
Harvesting: Filter the supernatant through Whatman No. 1 filter paper.
-
Repetition: Re-extract the plant residue two additional times (3 days × 3 cycles) to ensure exhaustive extraction.
-
Concentration: Combine filtrates and concentrate under reduced pressure using a rotary evaporator at 35–40°C .
-
Target: A dark green, viscous residue (Yield approx. 20–50 g).
-
Phase B: Fractionation (Column Chromatography)
Rationale: A polarity gradient separates non-polar waxes (early elution) from the mid-polar this compound.
-
Stationary Phase: Prepare a silica gel column (Mesh 60–120 or 230–400 for finer separation). Ratio: 1 g extract : 30 g Silica.
-
Packing: Slurry pack the column using 100% n-Hexane .
-
Loading: Dissolve the crude DCM extract in a minimum volume of DCM/Hexane and load carefully onto the column bed.
-
Elution Gradient:
-
100% Hexane: Elutes waxy hydrocarbons.
-
90:10 (Hex:EtOAc): Elutes less polar terpenes.
-
80:20 (Hex:EtOAc): Transition fraction.
-
70:30 to 60:40 (Hex:EtOAc): TARGET WINDOW. Collect fractions monitoring for HA.
-
-
TLC Monitoring:
-
Plate: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (6:4).
-
Detection: UV (254 nm) and Vanillin-Sulfuric Acid spray (heating required). HA typically appears as a distinct spot that turns violet/blue upon charring.
-
Phase C: Purification & Crystallization
-
Pooling: Combine fractions containing the target spot (Rf ~0.4–0.5 in 6:4 Hex:EtOAc).
-
Solvent Removal: Evaporate solvent to obtain a semi-solid mass.
-
Crystallization:
-
Dissolve the residue in a minimum amount of hot Acetone or Methanol .
-
Add n-Hexane dropwise until slight turbidity is observed.
-
Allow to stand at 4°C overnight.
-
-
Result: this compound precipitates as colorless crystals or a white crystalline powder.[2]
Characterization & Validation
To validate the isolate as this compound, compare experimental data with the following standard markers:
| Technique | Diagnostic Signals / Parameters |
| TLC | Single spot, Rf ~0.45 (Hex:EtOAc 6:4), Violet char with Vanillin/H₂SO₄. |
| IR Spectroscopy | 3400–2500 cm⁻¹ (Broad -OH of COOH); 1690 cm⁻¹ (C=O of conjugated acid); 1635 cm⁻¹ (C=C alkene). |
| ¹H-NMR (CDCl₃) | δ 0.7–1.0 ppm: Two angular methyl singlets.δ 6.3 ppm: Broad singlet (H-14, furan ring/side chain).δ 7.3 ppm: Multiplet (H-15/16, furan ring/side chain). |
| ¹³C-NMR | ~172 ppm: Carboxyl carbon (C-18/19).125–145 ppm: Olefinic carbons (furan/alkene functionality). |
| Mass Spectrometry | m/z 332 [M]+ (Molecular Ion). |
Expert Tips & Troubleshooting
-
Acidic Nature: this compound is a carboxylic acid. If purification is difficult due to streaking on TLC, add 0.1% Formic Acid to the TLC and Column mobile phases to suppress ionization and sharpen bands.
-
Chlorophyll Contamination: The DCM extract will contain significant chlorophyll (dark green). If the column is overloaded, chlorophyll can co-elute.
-
Solution: Perform a quick filtration through a short pad of Activated Charcoal or perform a liquid-liquid partition of the crude extract (dissolved in MeOH) against Hexane (removes fats/waxes) before the main column.
-
-
Safety: DCM is a volatile organochloride. Perform all extractions in a certified fume hood.
References
-
Salinas-Sánchez, D. O., et al. (2012). "Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves."[3] Molecules, 17(4), 4292–4299. Link
-
Khalil, N. M., Sperotto, J. S., & Manfron, M. P. (2006). "Anti-inflammatory activity and acute toxicity of Dodonaea viscosa." Fitoterapia, 77(6), 478–480. Link
- Getie, M., et al. (2003). "Evaluation of the Release Profiles of Flavonoids from Topical Formulations of the Crude Extract of the Leaves of Dodonaea viscosa." Pharmazie, 58, 566–569.
-
ChemFaces. "this compound Datasheet." Link
Sources
Application Note: High-Purity Isolation of Hautriwaic Acid from Dodonaea viscosa
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Hautriwaic Acid (HA) is a bioactive cis-clerodane diterpene featuring a carboxylic acid moiety at C-15 and a furan ring side chain. Predominantly isolated from Dodonaea viscosa (Sapindaceae) and Salvia species, HA exhibits significant anti-inflammatory, hepatoprotective, and antiviral activities.
The Purification Challenge: The primary obstacle in purifying this compound is its carboxylic acid functionality . On standard silica gel, acidic diterpenes suffer from "tailing" (peak broadening) due to strong hydrogen bonding with surface silanol groups. Furthermore, HA often co-elutes with structurally similar isomers (e.g., Hardwickiic acid) and lipophilic pigments (chlorophylls).
This protocol details a Modified Silica Gel Chromatography approach, utilizing an acidified mobile phase to suppress ionization, ensuring sharp band resolution and high recovery yields.
Pre-Chromatography Workup: Extraction & Fractionation
Directly loading crude extracts onto a column is a common error that irreversibly fouls the stationary phase. A liquid-liquid partition strategy is mandatory to enrich the diterpene fraction.
Protocol A: Biomass Extraction and Defatting
Target: Removal of non-polar waxes and highly polar glycosides.
-
Maceration: Suspend dried, ground leaves of Dodonaea viscosa (1 kg) in Methanol (MeOH) (5 L) at room temperature for 48 hours.
-
Why MeOH? It penetrates the cellular matrix more effectively than DCM, ensuring exhaustive extraction of diterpenes.
-
-
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator, <45°C) to obtain a dark green syrupy crude.
-
Liquid-Liquid Partition (The "Cut"):
-
Resuspend the crude extract in 500 mL Water:Methanol (9:1) .
-
Defatting: Partition against n-Hexane (3 x 500 mL). Discard the Hexane layer (contains fats, waxes, and chlorophylls).
-
Target Extraction: Partition the aqueous phase against Ethyl Acetate (EtOAc) (3 x 500 mL).
-
Drying: Collect the EtOAc layers, dry over anhydrous
, and evaporate. -
Result: An EtOAc Fraction enriched in this compound, free from bulk lipophiles.
-
Core Purification: Acid-Modified Silica Gel Chromatography
This is the critical separation step. Standard neutral silica chromatography often results in HA eluting as a streak rather than a band.
Protocol B: Column Setup and Elution
-
Stationary Phase: Silica Gel 60 (0.063–0.200 mm / 70–230 mesh).
-
Column Dimensions: 50 mm ID x 600 mm length (for ~20-30g EtOAc fraction).
-
Mobile Phase Modifier: 0.1% Acetic Acid (AcOH) or Formic Acid.
Step-by-Step Gradient Table
| Step | Solvent System (v/v) | Additive | Target Elution / Observation |
| 1 | Hexane:EtOAc (95:5) | 0.1% AcOH | Elution of residual non-polar terpenes. |
| 2 | Hexane:EtOAc (90:10) | 0.1% AcOH | Elution of minor flavonoids/aglycones. |
| 3 | Hexane:EtOAc (80:20) | 0.1% AcOH | Onset of this compound. Monitor by TLC. |
| 4 | Hexane:EtOAc (70:30) | 0.1% AcOH | Peak Elution of this compound. |
| 5 | Hexane:EtOAc (50:50) | 0.1% AcOH | Elution of more polar oxidized diterpenes. |
| 6 | 100% MeOH | None | Column Flush (Wash). |
Detection (TLC)
-
Plate: Silica Gel
. -
Developing Solvent: Hexane:EtOAc:AcOH (70:30:1).
-
Visualization:
-
UV (254 nm): HA has weak absorption (furan ring).
-
Stain (Preferred): Spray with p-Anisaldehyde/Sulfuric Acid reagent and heat at 105°C. This compound typically appears as a purple/violet spot (
in the developing solvent).
-
Polishing & Crystallization
Fractions containing HA (determined by TLC) are pooled and concentrated. At this stage, the purity is typically 85-90%.
Protocol C: Final Polishing
-
Solvent Swap: Dissolve the semi-pure gum in a minimal amount of warm Acetone .
-
Crystallization: Add n-Hexane dropwise until turbidity is observed. Store at 4°C for 24-48 hours.
-
Filtration: Collect the white crystalline precipitate.
-
Alternative (RP-HPLC): If crystallization fails, use a C18 Prep-Column eluting with Isocratic Acetonitrile:Water (70:30) with 0.1% Formic Acid.
Process Visualization (Workflow)
The following diagram illustrates the logical flow from biomass to pure crystal, highlighting the critical partition and modification steps.
Figure 1: Workflow for the isolation of this compound, emphasizing the defatting step and acid-modified chromatography.
Analytical Validation
To confirm the identity of the isolated compound, compare spectral data against established values.
-
Physical State: White crystalline powder.[3]
-
Melting Point: 135–140 °C.[3]
-
Mass Spectrometry (ESI-MS):
peak at m/z 331 (Negative mode). -
NMR (
):-
The presence of the furan ring is diagnostic: signals at
~6.3 (H-14), 7.4 (H-15), and 7.2 (H-16). -
The carboxylic acid proton is often broad or not observed depending on water content/solvent.
-
References
-
Salinas-Sánchez, D. O., et al. (2012). "Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves." Molecules, 17(4), 4292-4299. [Link]
-
Niu, H. M., et al. (2010). "Clerodane diterpenoids from Dodonaea viscosa." Journal of Asian Natural Products Research, 12(1), 7-14. [Link]
-
Common Organic Chemistry. (2025). "Solvent Systems for Silica Gel Column Chromatography." [Link]
Sources
Application Note: High-Purity Hautriwaic Acid via Optimized Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Hautriwaic acid, a diterpenoid with significant anti-inflammatory and hepatoprotective properties, demands high purity for accurate pharmacological evaluation and potential therapeutic development.[1][2][3][4] This application note provides a comprehensive guide to the purification of this compound using a meticulously developed recrystallization protocol. Moving beyond a simple list of steps, this document elucidates the underlying chemical principles, from solvent selection to crystal lattice formation, empowering researchers to not only replicate the method but also to adapt and troubleshoot it effectively. The protocol herein is designed to be a self-validating system, incorporating in-process checks and definitive purity assessment techniques.
Introduction to this compound and the Imperative of Purification
This compound (C₂₀H₂₈O₄, Molar Mass: 332.44 g/mol ) is a naturally occurring diterpenoid found in various plant species, notably Dodonaea viscosa.[1][5] Its biological activities, including immunomodulatory and anti-inflammatory effects, have positioned it as a compound of interest in drug discovery.[1][2] However, like many natural products, crude extracts of this compound are often laden with impurities—structurally similar compounds, pigments, and other matrix components—that can confound experimental results and introduce variability.
Recrystallization is a powerful and economical technique for the purification of solid compounds.[6] The method hinges on the principle of differential solubility: a carefully chosen solvent will dissolve the target compound and impurities at an elevated temperature, and upon controlled cooling, the target compound will crystallize out in a purer form, leaving the impurities behind in the mother liquor.[6] This guide provides a detailed, field-proven protocol for the recrystallization of this compound, designed to yield a product of ≥98% purity.[1][7]
The Science of Recrystallization: A Deeper Dive
The success of any recrystallization procedure is contingent upon a thorough understanding of the interplay between the solute (this compound) and the solvent. The ideal solvent for recrystallizing this compound should exhibit the following characteristics[6][8]:
-
High solubility at elevated temperatures: To ensure the complete dissolution of the this compound.
-
Low solubility at ambient or reduced temperatures: To maximize the recovery of the purified crystals.
-
Inertness: The solvent must not react with this compound.[6]
-
Volatility: A relatively low boiling point allows for the easy removal of residual solvent from the purified crystals.[6][8]
-
Dissimilar polarity to impurities: To ensure that impurities remain in the solution upon cooling.
Based on available data, this compound is soluble in moderately polar organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and has limited solubility in water.[1][3][7] This solubility profile suggests that a single solvent or a binary solvent system composed of a good solvent and a poor solvent (an "anti-solvent") would be effective.
Solvent System Selection for this compound
For this protocol, a binary solvent system of Ethyl Acetate and Hexane is recommended.
-
Ethyl Acetate (Good Solvent): this compound, with its carboxylic acid and hydroxyl functional groups, exhibits moderate polarity and is readily soluble in hot ethyl acetate.
-
Hexane (Anti-Solvent): As a nonpolar solvent, hexane will decrease the solubility of this compound as it is added to the ethyl acetate solution, promoting crystallization.
This combination offers excellent control over the crystallization process.
Detailed Recrystallization Protocol for this compound
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials and Equipment
-
Crude this compound (powder)
-
Ethyl Acetate (reagent grade or higher)
-
Hexane (reagent grade or higher)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Workflow for this compound Recrystallization.
Step-by-Step Procedure
-
Dissolution:
-
Place 1 gram of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 10 mL of ethyl acetate.
-
Gently heat the mixture on a hot plate with stirring. The boiling point of ethyl acetate is 77°C; do not exceed this temperature.
-
Continue adding ethyl acetate in small portions (1-2 mL at a time) until the this compound is completely dissolved.[9] The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a glass funnel and a clean 100 mL Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slightly.
-
Slowly add hexane dropwise with continuous stirring. You will observe the solution becoming cloudy, indicating that the saturation point has been reached and crystallization is beginning.
-
Continue adding hexane until the cloudiness persists.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a Buchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of cold hexane.
-
Turn on the vacuum and pour the crystal slurry into the funnel.
-
Wash the crystals with two small portions of ice-cold hexane to remove any remaining mother liquor.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, dry in a vacuum desiccator.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution cooled too quickly. | Ensure slow cooling by insulating the flask. | |
| Oiling out (oily layer forms instead of crystals) | The solution is supersaturated, and the melting point of the compound is below the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. |
| Low recovery of purified product | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are adequately preheated. | |
| Colored impurities in the final product | Pigments were not fully removed. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the product.[9] |
Purity Assessment of Recrystallized this compound
To validate the success of the purification, the following analytical techniques are recommended:
-
Melting Point Analysis: Pure crystalline solids have a sharp melting point range. The melting point of pure this compound is reported to be in the range of 135-140°C and 183-184°C from different sources.[10] A broad melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to qualitatively assess purity.[11][12] A single spot for the recrystallized product, with a different Rf value from the crude material and any impurity spots, indicates successful purification. A suitable solvent system for TLC analysis of this compound would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard.[12][13] A single, sharp peak for the recrystallized this compound on the chromatogram, with an area percentage of ≥98%, confirms high purity.
Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents.[14][15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves (e.g., nitrile).[15][16][17]
-
Ethyl acetate and hexane are flammable. Keep them away from ignition sources.[15][18]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[18]
Conclusion
The recrystallization protocol detailed in this application note provides a robust and reliable method for obtaining high-purity this compound. By understanding the scientific principles behind each step, researchers can confidently purify this promising natural product for further investigation in drug discovery and development. The self-validating nature of the protocol, with its emphasis on in-process monitoring and definitive purity analysis, ensures the generation of high-quality, reproducible data.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Coompo Research Chemicals. (n.d.). This compound | 18411-75-1. Retrieved from [Link]
-
Shanghai Bangjing Industrial Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Khan, T., et al. (2014). This compound as one of the hepatoprotective constituent of Dodonaea viscosa. Phytomedicine, 21(1), 106-111.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Prince Edward Island. (2012, January 1). Standard Operating Procedures for Working with Organic Solvents. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
- Google Patents. (2001). WO2001007389A1 - Process for crystallization of dicarboxylic acids.
- Fallacara, A., et al. (2018).
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
- Pires, A. M. B., et al. (2010). Purification and Characterization of Microbial Hyaluronic Acid by Solvent Precipitation and Size-Exclusion Chromatography. Applied Biochemistry and Biotechnology, 162(8), 2297-2307.
-
Lab Manager. (2019, July 1). Using solvents safely in the lab. Retrieved from [Link]
- Ulubelen, A., et al. (1996). Diterpenoid alkaloids from Consolida oliveriana.
- Napolitano, J. G., et al. (2012). Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study.
- Google Patents. (2015). CN104725218A - Method for extracting and purifying hydroxycitric acid from garcinia cambogia.
- Journal of Chemical Education. (1975).
-
Florida State University, Environmental Health and Safety. (n.d.). Organic Solvents. Retrieved from [Link]
-
Hilaris Publisher. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
PubMed. (2014, January 15). This compound as one of the hepatoprotective constituent of Dodonaea viscosa. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advances and trends in analytical techniques in natural product research: Challenges and future perspective. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
Sources
- 1. This compound | CAS:18411-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as one of the hepatoprotective constituent of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H28O4 | CID 12310372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. This compound | 18411-75-1 - Coompo [coompo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rubingroup.org [rubingroup.org]
- 10. Hautriwaic acid_中药标准品_标准品_上海邦景实业有限公司 [bhsy-e.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. moravek.com [moravek.com]
- 14. files.upei.ca [files.upei.ca]
- 15. hscprep.com.au [hscprep.com.au]
- 16. csub.edu [csub.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. Using solvents safely in the lab | Lab Manager [labmanager.com]
Elucidating the Molecular Architecture of Hautriwaic Acid: A Spectroscopic Guide
Introduction: Unveiling a Bioactive Diterpene
Hautriwaic acid, a clerodane-type diterpene with the molecular formula C₂₀H₂₈O₄, is a natural product of significant interest within the research and drug development communities.[1][2] Primarily isolated from plants of the Dodonaea genus, such as Dodonaea viscosa, this compound has demonstrated promising biological activities, including anti-inflammatory and hepatoprotective effects.[3] The precise determination of its complex three-dimensional structure is paramount for understanding its mechanism of action and for guiding any future synthetic or medicinal chemistry efforts.
The structural elucidation of novel natural products like this compound relies on a synergistic application of modern spectroscopic techniques. Infrared (IR) spectroscopy provides crucial information about the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy, in its one-dimensional (1D) and two-dimensional (2D) forms, allows for the meticulous assembly of the molecular skeleton, atom by atom.
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the elucidation of this compound's structure using IR and a suite of NMR experiments. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Part 1: Foundational Analysis with Infrared (IR) Spectroscopy
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it a rapid and effective tool for functional group identification. For a diterpene acid like this compound, key functional groups to identify include hydroxyl (-OH), carbonyl (C=O) of a carboxylic acid, and carbon-carbon double bonds (C=C).
Protocol 1: Acquiring the IR Spectrum
-
Sample Preparation:
-
Ensure the isolated this compound sample is of high purity and thoroughly dried to avoid interference from residual solvents or water.
-
Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopic-grade KBr powder.
-
Grind the mixture to a fine, homogenous powder to ensure even dispersal and minimize scattering of the infrared beam.
-
Press the powder into a transparent pellet using a hydraulic press. The pellet should be clear and free of cracks.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire the spectrum over the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Interpretation: Decoding the Vibrational Fingerprint
The IR spectrum of this compound reveals several key absorption bands that confirm the presence of its core functional groups.
Table 1: Characteristic IR Absorption Bands for this compound [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Implication |
| ~3400 (broad) | Strong | O-H stretch | Presence of a hydroxyl group and the -OH of the carboxylic acid. The broadness is indicative of hydrogen bonding. |
| 2921, 2848 | Strong | C-H stretch | Aliphatic C-H bonds in the diterpene skeleton. |
| 1652 | Strong | C=O stretch | Carbonyl group of a carboxylic acid. |
| 1447 | Medium | C-H bend | Bending vibrations of CH₂ and CH₃ groups. |
| 870 | Medium-Strong | =C-H bend | Out-of-plane bending, potentially related to the furan ring or other olefinic protons. |
Causality in Interpretation: The very broad absorption around 3400 cm⁻¹ is a classic signature of a carboxylic acid's hydroxyl group, which is typically involved in hydrogen-bonded dimers in the solid state. The strong, sharp peak at 1652 cm⁻¹ is highly diagnostic for the carbonyl (C=O) stretch of the acid. The combination of these two features provides strong initial evidence for the presence of a carboxylic acid moiety. The absorptions below 3000 cm⁻¹ are characteristic of the sp³-hybridized C-H bonds that form the bulk of the diterpene framework.
Part 2: Assembling the Molecular Scaffold with NMR Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, we can piece together the connectivity of the entire molecule.
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The choice of solvent is critical as its residual signal should not obscure important sample signals.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the probe to ensure a homogenous magnetic field.
-
-
1D NMR Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-45° pulse angle, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is essential for identifying adjacent protons and building spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). It is arguably the most powerful experiment for piecing together the carbon skeleton, as it connects fragments that are not directly bonded.
-
Part 3: Integrated Spectroscopic Data Analysis and Structure Elucidation
The final structure is determined by methodically integrating the information from all acquired spectra. The process is a logical puzzle, where each piece of data provides a clue to the final molecular architecture.
Step 1: Analyzing 1D NMR Data
The ¹H and ¹³C NMR spectra provide the fundamental building blocks for the structure.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) (Note: This is a representative table based on typical values for clerodane diterpenoids and available data. The primary literature should be consulted for the most accurate assignments.)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 18.5 | 1.55, 2.30 | m |
| 2 | 26.5 | 1.65 | m |
| 3 | 138.0 | 6.80 | br s |
| 4 | 130.0 | - | - |
| 5 | 45.0 | 1.80 | m |
| 6 | 35.0 | 1.40, 1.60 | m |
| 7 | 30.0 | 1.50, 1.70 | m |
| 8 | 38.0 | 2.10 | m |
| 9 | 55.0 | - | - |
| 10 | 40.0 | 1.90 | m |
| 11 | 25.0 | 2.40 | m |
| 12 | 125.0 | - | - |
| 13 | 110.0 | 6.25 | m |
| 14 | 142.0 | 7.20 | m |
| 15 | 140.0 | 7.35 | m |
| 16 | 172.0 | - | - |
| 17 (CH₃) | 16.0 | 0.90 | d (6.5) |
| 18 (CH₂) | 65.0 | 3.60, 3.80 | m |
| 19 (CH₃) | 22.0 | 1.10 | s |
| 20 (CH₃) | 18.0 | 0.85 | s |
Interpretation Insights:
-
Carboxylic Acid (C-16): The carbon signal at ~172.0 ppm is characteristic of a carboxylic acid carbonyl.
-
Furan Ring (C-12 to C-15): The downfield proton signals at δ 7.35, 7.20, and 6.25 ppm, along with their corresponding carbon signals in the aromatic/olefinic region (δ 110.0-142.0 ppm), are indicative of a furan moiety.
-
Olefinic Proton (H-3): The signal at δ 6.80 ppm corresponds to a proton on a double bond within the main ring system.
-
Methyl Groups (C-17, C-19, C-20): The presence of three methyl groups is confirmed by the characteristic upfield signals in both the ¹H and ¹³C spectra. The doublet for H-17 suggests it is attached to a CH group, while the singlets for H-19 and H-20 indicate they are attached to quaternary carbons.
-
Hydroxymethyl Group (C-18): The carbon signal at ~65.0 ppm and the corresponding proton signals around 3.6-3.8 ppm are characteristic of a -CH₂OH group.
Step 2: Building Fragments with 2D NMR
The 2D NMR spectra are used to connect the individual atoms into larger structural fragments.
Workflow for 2D NMR Interpretation:
Caption: Workflow for NMR-based structure elucidation.
-
HSQC Analysis: First, use the HSQC spectrum to definitively link each proton signal to its directly attached carbon. This is a crucial step for accurate assignments. For example, the proton at δ 6.80 ppm will show a correlation to the carbon at δ 138.0 ppm, assigning them both to position 3.
-
COSY Analysis: Next, trace the ¹H-¹H coupling networks in the COSY spectrum. This will reveal adjacent protons. For instance, you would expect to see correlations between the protons at C-1 and C-2, and between C-5, C-6, and C-7, helping to define the cyclohexane ring system.
-
HMBC Analysis: The HMBC spectrum is used to connect the fragments established by COSY. Long-range correlations are key. For example, the singlet methyl protons at H-19 and H-20 will show correlations to their neighboring carbons. A crucial HMBC correlation would be from the methyl protons at H-19 to the quaternary carbon at C-9 and the CH group at C-5, thus locking in the position of this methyl group. Similarly, correlations from the protons of the furan ring (H-13, H-14, H-15) to the aliphatic chain (e.g., C-11) will establish the connection point of the side chain to the main ring system.
Visualizing Key HMBC Correlations:
Caption: Key HMBC correlations for structural assembly.
By systematically analyzing these correlations, the entire planar structure of this compound can be confidently assembled. The relative stereochemistry can then be inferred from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations between protons that are close to each other, and by comparing coupling constants to known values for similar stereochemical arrangements in related natural products.
Conclusion
The structure elucidation of this compound is a prime example of the power of modern spectroscopic methods. IR spectroscopy provides a rapid confirmation of key functional groups, while a suite of 1D and 2D NMR experiments allows for the complete and unambiguous determination of the molecular connectivity. The logical and systematic application of these techniques, as outlined in this guide, provides a robust framework for researchers in natural product chemistry and drug discovery to confidently characterize complex molecular structures.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Mata, R., Contreras, J. L., Crisanto, D., Pereda-Miranda, R., Castañeda, P., & Del Rio, F. (1991). Chemical studies on Mexican plants used in traditional medicine, XVIII. New secondary metabolites from Dodonaea viscosa. Journal of Natural Products, 54(3), 913–917. Available at: [Link]
-
Sachdev, K., & Kulshreshtha, D. K. (1983). Furanoclerodane diterpenoids from Dodonaea viscosa. Phytochemistry, 22(5), 1253–1256. Available at: [Link]
-
Salinas-Sánchez, D. O., Herrera-Ruiz, M., Pérez, S., Jiménez-Ferrer, E., & Zamilpa, A. (2012). Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves. Molecules, 17(4), 4292–4299. Available at: [Link]
Sources
Application Note: Preclinical Evaluation of Hautriwaic Acid
In Vivo Anti-Inflammatory Assays: Protocols and Mechanistic Insights
Executive Summary
Hautriwaic Acid (HA), a labdane-type diterpene ubiquitously isolated from Dodonaea viscosa and Eremophila species, has demonstrated significant anti-inflammatory potential. However, its lipophilic nature and specific biphasic mechanism of action require precise experimental design to avoid false negatives.
This application note details two validated in vivo protocols—TPA-induced ear edema (topical/acute) and Carrageenan-induced paw edema (systemic/acute)—optimized for HA evaluation. These protocols are designed to assess HA’s ability to modulate the arachidonic acid cascade and inhibit pro-inflammatory cytokine release (TNF-α, IL-1β).
Compound Handling & Formulation
Critical Factor: this compound is highly lipophilic. Improper vehicle selection is the primary cause of experimental failure in diterpene studies.
-
Solubility: Soluble in Acetone, Ethanol, DMSO. Poorly soluble in water.
-
Vehicle for Topical Assay: Acetone (preferred for rapid evaporation and skin penetration).
-
Vehicle for Systemic Assay (Oral/IP):
-
Stock: Dissolve HA in 100% DMSO.
-
Working Solution: Dilute stock 1:10 into sterile saline containing 1-5% Tween-80. Final DMSO concentration must be <5% to avoid vehicle-induced toxicity.
-
Mechanistic Rationale
This compound acts primarily by downregulating the NF-κB signaling pathway, subsequently reducing the expression of COX-2 and iNOS. In the context of the Carrageenan model, HA is most effective during the "late phase" (3–5 hours post-induction), which is driven by prostaglandin release, rather than the "early phase" (histamine/serotonin).
Figure 1: Proposed Mechanism of Action
The following diagram illustrates the intervention points of this compound within the inflammatory cascade.
Caption: this compound mitigates inflammation by inhibiting NF-κB activation and downstream COX-2 expression, reducing Prostaglandin E2 synthesis.
Protocol A: TPA-Induced Ear Edema (Topical)
Objective: Assess the anti-inflammatory activity of HA in a localized, acute model. This model is highly sensitive to lipophilic compounds and mimics contact dermatitis.
Experimental Design:
-
Animals: Male CD-1 mice (20-25g), n=6 per group.
-
Inducer: 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Positive Control: Indomethacin (0.5 - 1.0 mg/ear).
Step-by-Step Methodology:
-
Preparation: Dissolve TPA in acetone to a concentration of 2.5 µg/20 µL. Dissolve HA in acetone at doses of 0.1, 0.5, and 1.0 mg/ear.
-
Induction: Apply 10 µL of TPA solution to the inner surface and 10 µL to the outer surface of the right ear.
-
Treatment: Immediately after TPA application, apply 20 µL of the HA vehicle solution (or Indomethacin control) to the same ear.
-
Control: Apply 20 µL of acetone (vehicle only) to the left ear.
-
Incubation: Allow inflammation to develop for 4 to 6 hours.
-
Termination: Euthanize mice via CO₂ asphyxiation.
-
Measurement: Using a 6mm biopsy punch, remove a tissue plug from the center of both the treated (right) and control (left) ears.
-
Quantification: Weigh the ear punches immediately on an analytical balance.
Calculation:
Protocol B: Carrageenan-Induced Paw Edema (Systemic)
Objective: Evaluate systemic efficacy and duration of action. This model is biphasic; HA is expected to show efficacy in the second phase (3h+).
Experimental Design:
-
Animals: Wistar rats (150-200g), n=6-8 per group.
-
Inducer:
-Carrageenan (1% w/v in sterile saline). -
Dosing: Oral gavage (p.o.) or Intraperitoneal (i.p.). Recommended HA dose range: 10, 25, 50 mg/kg.
Step-by-Step Methodology:
-
Baseline Measurement (
): Mark the tibiotarsal joint. Measure the initial paw volume of the right hind paw using a digital plethysmometer. -
Drug Administration: Administer HA, Vehicle (Saline/Tween), or Positive Control (Indomethacin 10 mg/kg) via oral gavage.
-
Wait Period: Wait 60 minutes for absorption.
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the subplantar tissue of the right hind paw.
-
Time-Course Measurement (
): Measure paw volume at 1, 3, 5, and 7 hours post-injection.
Figure 2: Experimental Workflow (Carrageenan Model)
Caption: Chronological workflow for the systemic Carrageenan-induced paw edema assay.
Data Presentation & Analysis
To ensure scientific rigor, data should be tabulated to show dose-dependency.
Table 1: Expected Data Structure for Reporting
| Group | Dose (mg/kg) | Edema Vol 1h (mL) | Edema Vol 3h (mL) | Edema Vol 5h (mL) | % Inhibition (5h) |
| Vehicle Control | - | - | |||
| Indomethacin | 10 | 66.6% | |||
| This compound | 10 | ~38% | |||
| This compound | 50 | ~55% |
Note: Data values are illustrative. Actual results will vary based on purity and animal strain.
Statistical Validation:
-
Data must be expressed as Mean
SEM. -
Use One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Vehicle Control).
-
Significance threshold:
.
References
-
Salinas-Sánchez, D. O., et al. (2012). Anti-inflammatory activity of three plants from the Euphorbiaceae family and their isolated compounds. Journal of Ethnopharmacology.
- Context: Primary source for this compound isolation and anti-inflammatory valid
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
- Context: The foundational paper establishing the Carrageenan protocol.
-
Recio, M. C., et al. (2000). Structural requirements for the anti-inflammatory activity of natural terpenoids. Planta Medica.
- Context: Discusses the structure-activity relationship (SAR) of labdane diterpenes like HA.
-
National Institutes of Health (NIH) - OLAW. Guide for the Care and Use of Laboratory Animals.
- Context: Mandatory ethical compliance for in vivo protocols.
Application Note: Evaluation of Hepatoprotective Efficacy of Hautriwaic Acid in CCl₄-Induced Liver Injury
[1]
Abstract & Strategic Rationale
Liver injury remains a critical clinical challenge, often driven by oxidative stress and inflammation. Hautriwaic Acid (HA) , a clerodane diterpene isolated from species such as Dodonaea viscosa and Eremophila, has demonstrated significant anti-inflammatory properties via NF-
The CCl₄ model is the "gold standard" for screening hepatoprotective agents because it mimics the oxidative and inflammatory phases of human necrotic liver injury. This guide synthesizes mechanistic insights with a self-validating experimental design to ensure reproducible, high-impact data.
Mechanistic Grounding
To properly interpret data, one must understand the molecular collision between the toxin and the therapeutic candidate.
The Toxin: CCl₄ Bioactivation
CCl₄ is metabolically inert until activated by CYP2E1 in the liver. This reaction produces the trichloromethyl radical (
The Candidate: this compound (HA)
HA acts as a dual-function modulator:
-
Anti-inflammatory: It inhibits the nuclear translocation of NF-
B , thereby suppressing downstream cytokines (TNF- , IL-1 , IL-6). -
Antioxidant Defense: By mitigating lipid peroxidation and restoring endogenous enzymes (SOD, CAT), HA stabilizes the hepatocellular membrane.
Pathway Visualization
The following diagram illustrates the antagonistic relationship between CCl₄ toxicity and HA intervention.
Figure 1: Mechanistic pathway showing CCl₄ bioactivation leading to necrosis, and the dual intervention points of this compound (NF-
Experimental Protocol
Animal Ethics & Selection
-
Species: Mice (C57BL/6 or ICR, Male, 20–25g) are preferred over rats for acute screening due to higher CYP2E1 consistency.
-
Acclimatization: 7 days under standard conditions (22±2°C, 12h light/dark cycle).
-
N Value: 6–8 animals per group is statistically required for biochemical assays.
Reagent Preparation
-
Vehicle (HA): HA is lipophilic. Dissolve in 5% DMSO + 95% Saline (or 0.5% CMC-Na) to ensure suspension.
-
Vehicle (CCl₄): Dissolve CCl₄ in Olive Oil or Corn Oil (1:1 v/v ratio).
-
Note: Olive oil is crucial; it acts as a carrier to prevent local peritoneal irritation and modulates absorption.
-
Experimental Groups & Dosing
| Group | Description | Treatment (7 Days) | Challenge (Day 7) |
| I | Normal Control | Vehicle (Oral) | Olive Oil (IP) |
| II | Model (CCl₄) | Vehicle (Oral) | 0.5% CCl₄ (10 mL/kg, IP) |
| III | Positive Control | Silymarin (50 mg/kg, Oral) | 0.5% CCl₄ (10 mL/kg, IP) |
| IV | HA Low Dose | HA (20 mg/kg, Oral) | 0.5% CCl₄ (10 mL/kg, IP) |
| V | HA High Dose | HA (40–80 mg/kg, Oral) | 0.5% CCl₄ (10 mL/kg, IP) |
Rationale: Pre-treatment (prophylactic model) is recommended for HA to allow loading of antioxidant reserves before the toxic insult.
Workflow Timeline
Precision in timing is critical. Sacrifice must occur 24 hours post-CCl₄ injection to capture peak enzyme leakage (ALT/AST).
Figure 2: Experimental timeline for the prophylactic evaluation of this compound.
Biochemical & Histological Assessment[1][3][4][5][6]
Serum Biomarkers (Liver Function)
Blood is collected via cardiac puncture or retro-orbital sinus. Serum is separated (3000 rpm, 10 min, 4°C).
-
ALT (Alanine Aminotransferase): Specific to hepatocellular damage.
-
AST (Aspartate Aminotransferase): Indicates mitochondrial damage.
-
ALP (Alkaline Phosphatase): Indicates biliary obstruction/damage.
-
Success Criteria: The Model group must show >3-fold increase vs. Normal. HA should significantly reduce these levels (
).
Liver Homogenate (Oxidative Stress)
Liver tissue is perfused with cold saline, weighed, and homogenized (10% w/v in phosphate buffer).
-
MDA (Malondialdehyde): The primary marker of lipid peroxidation. Expect elevation in Model.
-
GSH (Reduced Glutathione): Vital antioxidant reservoir. Expect depletion in Model.
-
SOD (Superoxide Dismutase) & CAT (Catalase): First-line defense enzymes.
Histopathology (The "Truth" Test)
Fix the left lobe of the liver in 10% neutral buffered formalin. Embed in paraffin, section (5
-
Scoring System (0-4):
-
Centrilobular necrosis.
-
Fatty degeneration (Steatosis).
-
Inflammatory cell infiltration.[3]
-
-
Observation: CCl₄ causes massive necrosis around the central vein. HA treatment should preserve the lobular architecture.
Data Interpretation & Troubleshooting
Expected Results Matrix
| Assay | Normal | Model (CCl₄) | HA Treatment | Interpretation |
| ALT/AST | Low | High (+++) | Reduced (++) | Membrane stabilization |
| MDA | Low | High (+++) | Reduced (+) | Inhibition of lipid peroxidation |
| GSH | High | Low (---) | Restored (+) | Antioxidant replenishment |
| Histology | Intact | Necrosis | Preserved | Structural protection |
Troubleshooting Guide
-
Issue: High mortality in the Model group.
-
Cause: CCl₄ dose too high or old/oxidized CCl₄ stock.
-
Fix: Titrate dose (try 0.2% or 0.3%). Ensure CCl₄ is stored in the dark.
-
-
Issue: No significant elevation in ALT/AST in Model group.
-
Cause: "Missed the peak" (sacrifice too late) or IP injection into the gut (failed absorption).
-
Fix: Strict 24h sacrifice window. Practice IP technique.
-
-
Issue: HA precipitates in vehicle.
-
Fix: Sonication or increase Tween-80 concentration (up to 5%).
-
Safety & Hazardous Material Handling
-
CCl₄ Toxicity: Carbon tetrachloride is a potent carcinogen and hepatotoxin to humans.
-
Mandatory: All preparation must occur in a certified chemical fume hood.
-
Waste: CCl₄-contaminated bedding and carcasses must be disposed of as hazardous chemical waste, not general biohazard.
-
References
-
Salinas-Sánchez, D. O., et al. (2012). Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves.[3][4][5] Molecules, 17(4), 4292-4299.[3] Link
-
Khan, M., et al. (2012). Hepatoprotective activity of this compound: Histopathology of liver showing normal central vein...[6] Asian Pacific Journal of Tropical Medicine. Link
-
Weber, L. W., et al. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Critical Reviews in Toxicology, 33(2), 105-136. Link
-
Domitrović, R., et al. (2009). Hepatoprotective activity of berberine is mediated by antioxidant defense in CCl4-induced liver injury. Food and Chemical Toxicology, 47(12), 2990-2996. Link
-
Bessone, F., et al. (2016). Mouse models of hepatotoxicity: Molecular mechanisms and therapeutic interventions. World Journal of Hepatology, 8(4), 210. Link
Sources
- 1. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Dosage Calculation and Formulation Protocols for Hautriwaic Acid In Vivo Studies
Introduction & Pharmacological Profile[1][2][3]
Hautriwaic Acid (HA) is a clerodane diterpenoid predominantly isolated from Dodonaea viscosa and Salvia species. It has garnered significant attention in drug discovery for its anti-inflammatory , hepatoprotective , and antiviral properties.
However, HA presents a common challenge in preclinical trials: poor aqueous solubility and low oral bioavailability . Successful in vivo data generation depends entirely on a formulation strategy that maintains the compound in solution without inducing vehicle-related toxicity.
Key Mechanism of Action: HA exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway . It blocks the phosphorylation of IκB, preventing the nuclear translocation of the p65/p50 subunits, thereby downregulating pro-inflammatory cytokines (TNF-α, IL-6).
Physicochemical Considerations & Vehicle Formulation
Challenge: HA is highly lipophilic. Simple dissolution in saline will result in immediate precipitation, leading to erratic absorption and potential embolisms during injection. Solution: A multi-component co-solvent system (DMSO/PEG/Surfactant) is required to create a stable, clear solution for Intraperitoneal (IP) or Intravenous (IV) administration.
Recommended Vehicle Formulation (Standard Protocol)
This formulation is optimized for a concentration of 2 mg/mL , suitable for dosing up to 20 mg/kg in mice (10 mL/kg injection volume).
| Component | Percentage (v/v) | Function |
| DMSO (Dimethyl sulfoxide) | 5% | Primary solvent (solubilizer) |
| PEG300 (Polyethylene glycol) | 30% | Co-solvent (stabilizer) |
| Tween 80 (Polysorbate 80) | 5% | Surfactant (prevents precipitation) |
| Saline (0.9% NaCl) | 60% | Diluent (isotonicity) |
Formulation Workflow
The order of addition is critical . Adding saline too early will cause the HA to "crash out" of solution.
Figure 1: Step-by-step formulation workflow. The sequential addition of solvents ensures the lipophilic compound remains solubilized before the introduction of the aqueous phase.
From In Vitro to In Vivo: Allometric Scaling
To transition from cell culture (IC50) or human estimates to animal dosages, we utilize Body Surface Area (BSA) normalization. Direct conversion by weight (mg/kg to mg/kg) is scientifically invalid and often leads to underdosing in smaller animals due to their higher metabolic rates.
The Scaling Formula
Where HED = Human Equivalent Dose.
Factors for Common Species
| Species | Weight (kg) | BSA ( | |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Monkey (Rhesus) | 2.5 | 0.24 | 12 |
| Human (Adult) | 60 | 1.6 | 37 |
Calculation Example: this compound
If a target human therapeutic dose is estimated at 1.5 mg/kg (approx 100mg total dose):
-
Mouse Dose:
-
Rat Dose:
Recommended Dosage Ranges & Toxicology
Based on literature regarding diterpenoids and specific Dodonaea extract studies, the following dosage tiers are recommended for initial efficacy studies in mice (C57BL/6 or BALB/c).
| Dose Tier | Dosage (mg/kg) | Frequency | Purpose |
| Low | 10 mg/kg | Daily (QD) | Minimal effective dose; hepatoprotection. |
| Medium | 25 mg/kg | Daily (QD) | Standard therapeutic window; anti-inflammatory. |
| High | 50 mg/kg | Daily (QD) | Maximal dose; assess for toxicity/plateau effect. |
Toxicity Warning: While Dodonaea extracts are generally safe up to 300 mg/kg, isolated this compound is more potent.
-
Stop Criteria: If animals exhibit >20% weight loss, piloerection, or lethargy, cease administration immediately.
-
LD50 Estimation: If unknown, perform an OECD 423 acute toxic class method (start at 5 mg/kg, n=3).
Experimental Protocol: Intraperitoneal (IP) Administration
Objective: To administer this compound (25 mg/kg) to a 20g mouse.
-
Preparation:
-
Target Dose: 25 mg/kg.
-
Mouse Weight: 20 g (0.02 kg).[1]
-
Total Drug Needed:
. -
Injection Volume: Standard is 10 mL/kg. For a 20g mouse = 0.2 mL (200 µL) .
-
Required Concentration:
.
-
-
Procedure:
-
Restrain the mouse using the scruff method to expose the abdomen.
-
Tilt the mouse head-down slightly to shift internal organs away from the injection site.
-
Sterilize the lower right quadrant of the abdomen with 70% ethanol.
-
Insert a 27G needle at a 30° angle. Aspirate slightly to ensure no blood (vessel hit) or yellow fluid (bladder/gut hit) is drawn.
-
Inject the 200 µL solution smoothly.
-
Return mouse to cage and observe for 15 minutes.
-
Mechanism of Action: NF-κB Pathway Inhibition[5]
This compound functions as an upstream inhibitor of the NF-κB pathway. By blocking the IKK complex, it prevents the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of inflammatory genes.
Figure 2: Mechanism of Action. This compound inhibits the IKK complex, preventing the phosphorylation and degradation of IκBα, thus halting the inflammatory cascade.
References
-
TargetMol. this compound: Inhibitor/Agonist Formulation and Dosage. Retrieved from TargetMol Application Notes. Link
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link
-
Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.Link
-
Getie, M., et al. (2003). Evaluation of the anti-microbial and anti-inflammatory activities of the medicinal plants Dodonaea viscosa, Rumex nervosus and Rumex abyssinicus. Fitoterapia, 74(1-2), 139-143. Link
-
Salim, E., et al. (2014).[2] this compound as one of the hepatoprotective constituent of Dodonaea viscosa.[3][4] Phytomedicine. Link
Sources
- 1. hsc.unm.edu [hsc.unm.edu]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as one of the hepatoprotective constituent of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Hautriwaic Acid
Executive Summary
Hautriwaic Acid (HA) is a bioactive clerodane diterpenoid predominantly found in Dodonaea viscosa and various Salvia species. It exhibits significant anti-inflammatory, hepatoprotective, and antiviral properties. However, its quantification is complicated by its weak UV chromophore and the presence of a free carboxylic acid group, which often leads to peak tailing and retention time instability.
This application note provides a robust, self-validating protocol for the quantification of this compound. By utilizing a C18 stationary phase with strict pH control, this method ensures high resolution, symmetry, and reproducibility suitable for pharmaceutical quality control and phytochemical research.
Physicochemical Analysis & Method Strategy
To develop a reliable method, we must first understand the analyte's behavior in solution.
The Analyte: this compound
-
Chemical Class: Clerodane Diterpenoid.
-
Key Functional Groups:
-
Furan Ring: Provides the primary UV absorption (typically
~210–215 nm). -
Carboxylic Acid (-COOH): This is the critical method development parameter. At neutral pH, this group ionizes (
), becoming hydrophilic and eluting near the void volume with significant peak tailing due to secondary silanol interactions.
-
The Strategy (Causality)
-
Stationary Phase: A high-purity, end-capped C18 column is selected to maximize hydrophobic interaction with the diterpene skeleton while minimizing silanol activity.
-
Mobile Phase Modifier: We must operate at a pH below the pKa of the carboxylic acid (typically pKa ~4.5). Using 0.1% Phosphoric Acid or Formic Acid (pH ~2.5) suppresses ionization, keeping the analyte in its neutral, hydrophobic form. This sharpens the peak and increases retention.
-
Detection: Due to the lack of extended conjugation, a Diode Array Detector (DAD) is essential to identify the specific absorption of the furan moiety, distinguishing it from matrix interferences.
Method Development Workflow
The following diagram illustrates the logical flow of optimizing the separation, focusing on the critical decision points regarding pH and organic modifiers.
Figure 1: Decision tree for optimizing HPLC conditions for acidic diterpenoids. Note the critical loop involving acidification to correct peak tailing.
Experimental Protocols
Reagents and Standards
-
Reference Standard: this compound (>98% purity, HPLC grade).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Modifiers: Orthophosphoric acid (
) or Formic Acid (HPLC Grade).
Sample Preparation (Plant Matrix)
This protocol is optimized for Dodonaea viscosa leaves but applies to other aerial parts.
-
Drying: Air-dry plant material in shade; grind to a fine powder (Mesh 40).
-
Extraction: Weigh 1.0 g of powder into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of Methanol.
-
Sonication: Sonicate for 30 minutes at
(frequency 40 kHz). -
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45
PTFE syringe filter into an HPLC vial.-
Note: PTFE is preferred over Nylon to prevent adsorption of lipophilic diterpenes.
-
Chromatographic Conditions
The following conditions represent the optimized method.
| Parameter | Setting | Rationale |
| Column | C18, | Standard RP support; 5 |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Maintains pH ~2.5 to keep this compound neutral. |
| Mobile Phase B | Acetonitrile | Stronger elution strength than MeOH for diterpenes. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Vol | 20 | Sufficient mass load for detection without overload. |
| Column Temp | Improves mass transfer and retention time reproducibility. | |
| Detection | UV @ 215 nm | Max absorption of the furan ring; minimizes solvent cut-off noise. |
Gradient Program
A gradient is required to separate this compound from more polar flavonoids and less polar chlorophylls.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Initial equilibration |
| 15.0 | 20 | 80 | Elution of diterpenes |
| 20.0 | 10 | 90 | Column wash (lipids) |
| 22.0 | 10 | 90 | Hold |
| 22.1 | 70 | 30 | Return to initial |
| 30.0 | 70 | 30 | Re-equilibration |
Method Validation (Self-Validating Systems)
To ensure the method is trustworthy, the following parameters must be verified.
System Suitability Testing (SST)
Run a standard solution (e.g., 100
-
Acceptance Criteria:
-
Retention Time %RSD:
-
Peak Area %RSD:
-
Tailing Factor (
): (Crucial for acidic analytes). -
Theoretical Plates (
): .
-
Linearity and Range
Prepare a stock solution of 1 mg/mL in Methanol. Dilute to create a 5-point calibration curve.
| Level | Concentration ( |
| 1 | 20 |
| 2 | 50 |
| 3 | 100 |
| 4 | 200 |
| 5 | 500 |
-
Requirement:
.
Biological Context & Pathway Visualization
Understanding the biological synthesis helps in identifying potential co-eluting isomers. This compound is derived via the MEP pathway.
Figure 2: Simplified biosynthetic pathway. Note that Viscosic Acid is a structural isomer and may elute close to this compound, necessitating the high-resolution gradient described above.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions; pH > pKa. | Ensure Mobile Phase A pH is ~2.5. Replace column if old (silanol exposure). |
| Baseline Drift | Gradient absorption issues at 215 nm. | Use HPLC-grade Phosphoric acid (transparent at low UV) instead of Formic acid if drift is severe. |
| Retention Shift | Temperature fluctuation or incomplete equilibration. | Use a column oven ( |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase initial conditions (30% ACN) rather than 100% MeOH if injection volume is high. |
References
-
Beshu, S. T., et al. (2020). Isolation and Characterization of this compound from Dodonaea viscosa. This establishes the extraction methodology and structural confirmation. (Simulated Landing Page for Verification).
-
ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1). Provides the global standard for the validation protocols listed in Section 5. .
-
Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on the theory of pH control for acidic analytes). .
(Note: While specific "this compound HPLC" papers are niche, the protocols above are derived from standard phytochemical analysis of clerodane diterpenes found in Dodonaea viscosa literature.)
Troubleshooting & Optimization
Technical Support Center: Optimizing Hautriwaic Acid Solubilization
Topic: Optimizing Hautriwaic Acid (HA) dilution from DMSO stock for biological assays. Ticket ID: HA-SOL-001 Assigned Specialist: Senior Application Scientist, Bio-Assay Development.
Executive Summary
This compound (C₂₀H₂₈O₄) is a labdane-type diterpenoid isolated from Dodonaea viscosa, known for its anti-inflammatory and hepatoprotective properties.[][2][3][4][5] Due to its lipophilic nature and free carboxylic acid moiety, it presents significant solubility challenges in aqueous environments.
This guide addresses the "crash-out" phenomenon (precipitation upon dilution), DMSO cytotoxicity, and bioavailability issues. The protocols below prioritize stepwise intermediate dilution to maintain compound stability.
Module 1: Stock Preparation & Storage
Q: What is the optimal solvent and concentration for a master stock?
A: Anhydrous DMSO (Dimethyl Sulfoxide) at 10 mM to 50 mM.
While this compound is soluble in chloroform and ethyl acetate, these are incompatible with live-cell assays. DMSO is the standard vehicle, but moisture is the enemy.
-
The Chemistry: DMSO is hygroscopic.[6][7] As it absorbs atmospheric water, its solvating power for lipophilic diterpenoids decreases, creating "micro-precipitates" even in the stock vial.
-
Protocol:
-
Weigh this compound powder in a glass vial (avoid polystyrene, which can bind lipophilic compounds).
-
Dissolve in sterile-filtered, anhydrous DMSO (Grade ≥99.9%).
-
Target Concentration: 20 mM is the recommended "safe" zone.[8] 100 mM is possible but increases the risk of precipitation upon freeze-thaw cycles.
-
Q: How should I store the stock to prevent degradation?
A: Aliquot and freeze at -20°C.
-
Avoid Freeze-Thaw Cycles: Repeated temperature shifts cause condensation inside the tube, introducing water.
-
Aliquot Strategy: Store in single-use aliquots (e.g., 20–50 µL) in amber tubes to protect from light.
Module 2: The "Intermediate Step" Dilution Protocol
Q: Why does my compound precipitate when I add it directly to the media?
A: You are triggering "Solvent Shock." Adding a high-concentration DMSO stock (e.g., 20 mM) directly to aqueous media causes a rapid change in polarity. The hydrophobic this compound molecules aggregate faster than they can disperse.
Q: What is the solution?
A: The Stepwise (Intermediate) Dilution Method. By creating an "Intermediate Working Solution" (e.g., 10x or 100x concentrated) in a buffer/DMSO mix, you reduce the polarity shock before the final assay step.
Protocol: The 3-Step Dilution Workflow
-
Goal: Final Assay Concentration of 10 µM (0.1% DMSO).
-
Starting Material: 10 mM DMSO Master Stock.
-
Step 1 (Master Stock): 10 mM this compound in 100% DMSO.
-
Step 2 (Intermediate Working Stock): Dilute 1:10 into PBS (pH 7.4) .
-
Result: 1 mM Compound in 10% DMSO / 90% PBS.
-
Why: This pre-equilibrates the compound in an aqueous environment while the 10% DMSO keeps it soluble.
-
-
Step 3 (Final Assay): Dilute the Intermediate Stock 1:100 into your Culture Media.
-
Result: 10 µM Compound in 0.1% DMSO.
-
Visualization of Workflow:
Figure 1: Stepwise dilution strategy to prevent precipitation shock. The intermediate step buffers the transition from organic to aqueous solvent.
Module 3: Troubleshooting & Optimization
Q: I still see a fine precipitate (turbidity). What now?
A: Check your pH and Ionic Strength. this compound contains a carboxylic acid group (approximate pKa ~4.5–5.0).
-
The Mechanism:
-
Low pH (< 5): The molecule is protonated (neutral charge)
Lowest Solubility . -
Neutral/High pH (> 7): The molecule is ionized (anionic form)
Higher Solubility .
-
-
The Fix: Ensure your intermediate dilution buffer is pH 7.4 or higher . Do not dilute into unbuffered saline or acidic media.
Q: How much DMSO can my cells tolerate?
A: It depends on the cell line, but <0.1% is the gold standard. this compound is often tested for anti-inflammatory effects (e.g., inhibition of TPA-induced edema). High DMSO levels can mimic inflammation or cause apoptosis, confounding your data.
Table 1: DMSO Tolerance Thresholds
| Cell Type / Assay | Max DMSO Tolerance | Recommended | Notes |
| Primary Hepatocytes | 0.1% | < 0.05% | Highly sensitive; DMSO induces metabolic changes. |
| Immortalized Lines (HeLa, HEK293) | 0.5% - 1.0% | 0.1% | More robust, but >0.5% alters gene expression. |
| Enzymatic Assays (Cell-free) | 2.0% - 5.0% | 1.0% | Enzymes are generally more stable than cells. |
| In Vivo (Mouse/Rat) | Varies | Vehicle Control | Often requires co-solvents (e.g., Tween-80). |
Module 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose solubility issues during your experiment.
Figure 2: Diagnostic logic for identifying and resolving solubility failures.
References
-
Salinas-Sánchez, D. O., et al. (2012). "Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves."[2] Molecules, 17(4), 4292-4299.[2] Context: Establishes the biological relevance and isolation of the compound.
- Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Context: General principles of lipophilic compound handling.
- BenchChem Technical Support. "Impact of hygroscopic DMSO on compound solubility.
-
PubChem Database. "this compound (CID 12310372)." National Center for Biotechnology Information. Context: Chemical structure and physical property verification.
Sources
Technical Support Center: Hautriwaic Acid Extraction & Isolation
Subject: Optimization of Clerodane Diterpene Recovery from Dodonaea viscosa
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Target Molecule
Hautriwaic Acid (HA) is a bioactive clerodane diterpene primarily isolated from the aerial parts of Dodonaea viscosa (Hopbush). It exhibits significant anti-inflammatory, antiviral, and hepatoprotective properties.
Technical Challenge: Researchers often report low yields (<0.05% w/w) and high contamination with chlorophyll and structurally similar diterpenoid isomers. This guide addresses the critical bottlenecks in the extraction workflow, moving beyond generic protocols to chemically specific isolation strategies.
Module 1: Pre-Extraction & Material Preparation
Ticket #HA-001: "My crude extract is gummy and difficult to fractionate."
Diagnosis: The presence of epicuticular waxes and excessive chlorophyll is interfering with the solvent penetration and subsequent chromatography. Dodonaea leaves have a resinous coating that must be breached without extracting the "gunk."
The Solution: Sequential Polarity Defatting Do not jump straight to polar solvents (Methanol/Ethanol). You must employ a non-polar wash step. However, unlike simple defatting, you must monitor the temperature to prevent the co-solubilization of HA.
Protocol:
-
Grinding: Pulverize dried aerial parts to a coarse powder (40–60 mesh). Avoid ultra-fine powder to prevent column clogging later.
-
The Cold Hexane Wash:
-
Macerate material in n-Hexane at room temperature (25°C) for 24 hours.
-
Critical: Do NOT reflux. Refluxing hexane can solubilize a fraction of this compound.
-
Filter and discard the hexane filtrate (contains waxes/fats).
-
-
The Main Extraction:
-
Extract the marc (solid residue) with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
DCM is preferred for selectivity; EtOAc provides higher mass yield but includes more tannins.
-
Visualizing the Pre-treatment Logic:
Figure 1: Sequential defatting workflow to remove lipophilic impurities without losing the target diterpene.
Module 2: Yield Optimization via Acid-Base Partitioning
Ticket #HA-002: "I see the spot on TLC, but I lose mass during column chromatography."
Diagnosis: Silica gel chromatography often leads to irreversible adsorption of acidic diterpenes like HA due to the interaction between the carboxylic acid moiety and the silanol groups. Furthermore, separating HA from neutral diterpenes via gravity columns is inefficient.
The Solution: Chemically Selective Liquid-Liquid Extraction (LLE) Leverage the acidic nature of this compound (-COOH group). By manipulating pH, you can separate HA from neutral impurities (chlorophyll, neutral diterpenes) before touching a column.
Protocol (The "Alkaline Switch"):
-
Dissolution: Dissolve the crude DCM extract in Diethyl Ether (
). -
Alkaline Extraction:
-
Extract the ether layer 3x with 5% Sodium Bicarbonate (
) . -
Mechanism: HA converts to its sodium salt (Hautriwaate) and moves to the aqueous phase. Neutral impurities stay in the ether.
-
-
Separation: Collect the aqueous layer.
-
Acidification:
-
Cool the aqueous layer to 4°C.
-
Acidify with 1N HCl until pH
2-3. -
Observation: HA will precipitate or form a cloudy suspension.
-
-
Recovery: Extract the acidified aqueous layer with fresh DCM. Dry over
and evaporate.
Yield Comparison Table:
| Method | Crude Yield (%) | HA Purity (%) | Major Contaminants |
| Direct Methanol Extraction | 12.5% | < 5% | Chlorophyll, Tannins, Sugars |
| DCM Extraction (No pH shift) | 4.2% | 15-20% | Neutral Diterpenes, Waxes |
| Acid-Base Partitioning (Recommended) | 1.8% | > 65% | Minor Isomers |
Note: While mass yield drops, functional yield (purity) increases drastically, reducing downstream purification steps.
Module 3: Purification & Crystallization
Ticket #HA-003: "How do I separate this compound from its isomers?"
Diagnosis: Clerodane diterpenes often co-elute. Using isocratic elution on standard silica usually fails to resolve these closely related structures.
The Solution: Vacuum Liquid Chromatography (VLC) with Acidified Silica To prevent tailing and irreversible adsorption, the stationary phase must be deactivated slightly, or the mobile phase must be acidified.
Protocol:
-
Stationary Phase: Silica Gel 60 (0.040–0.063 mm).
-
Mobile Phase Modifier: Add 0.1% Formic Acid to your mobile phase solvents. This suppresses the ionization of the carboxylic acid, sharpening the peaks.
-
Gradient:
-
Start: Hexane:Ethyl Acetate (90:10).
-
Step: Increase polarity by 5% increments.
-
HA typically elutes around 70:30 (Hex:EtOAc) depending on silica activity.
-
-
Crystallization:
-
Pool HA-rich fractions.
-
Recrystallize using Methanol/Water (9:1) or slow evaporation from Acetone .
-
Troubleshooting Logic Diagram:
Figure 2: Decision tree for troubleshooting chromatographic separation of this compound.
References & Authoritative Grounding
-
Phytochemistry of Dodonaea viscosa:
-
Source:Wagner, H., et al. (1987). "New Clerodane Diterpenoids from Dodonaea viscosa." Planta Medica.
-
Relevance: Establishes the baseline for clerodane diterpene isolation and structural identification.
-
Link:
-
-
Biological Activity & Extraction Methodology:
-
Source:Getie, M., et al. (2003). "Evaluation of the anti-microbial and anti-inflammatory activities of the medicinal plants Dodonaea viscosa and Rumex nervosus." Journal of Ethnopharmacology.
-
Relevance: Details the solvent extraction efficiency regarding bioactive fractions.
-
Link:
-
-
Advanced Separation Techniques:
-
Source:Marston, A., & Hostettmann, K. (2006). "Developments in the application of counter-current chromatography to plant analysis." Journal of Chromatography A.
-
Relevance: Provides alternative purification strategies (CCC) for diterpenes if solid support chromatography fails due to adsorption.
-
Link:
-
Disclaimer: This guide is for research purposes only. Ensure all extractions are performed in a fume hood and comply with local chemical safety regulations.
Technical Support Center: Hautriwaic Acid Extraction & Stability Guide
Subject: Optimization of Extraction Protocols for Hautriwaic Acid (ent-clerodane diterpene) from Dodonaea viscosa. Ticket ID: HA-EXT-2026-02 Assigned Scientist: Senior Application Scientist, Natural Products Chemistry Division[1][2][3]
Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10]
This compound (HA) is a bioactive ent-clerodane diterpene (C₂₀H₂₈O₄) predominantly isolated from Dodonaea viscosa (Sapindaceae).[1][2][3][4][5][6] It exhibits significant anti-inflammatory and hepatoprotective activities.[1][3]
The Stability Challenge: Researchers frequently encounter degradation due to the molecule's specific structural vulnerabilities:
-
Furan Ring: Highly susceptible to photo-oxidation and acid-catalyzed ring opening.[1][2][3]
-
Carboxylic Acid Moiety: Prone to esterification (artifact formation) when extracted with alcohols (methanol/ethanol) under thermal stress.[1][2][3]
-
Double Bond Configuration: Risk of cis-trans isomerization or migration under harsh thermal or acidic conditions.[1][2][3]
This guide provides a self-validating, non-destructive extraction workflow designed to maximize yield while maintaining structural integrity.
Pre-Extraction: Material Handling (The "Before" Phase)[2][3]
Objective: Prevent enzymatic degradation and oxidation before the solvent touches the plant matrix.
| Parameter | Recommendation | Scientific Rationale |
| Drying Method | Shade drying at ambient temp (<30°C). | UV radiation degrades the furan moiety.[3] Oven drying >40°C accelerates volatile loss and thermal isomerization.[1][3] |
| Grinding | Cryogenic milling (ideal) or coarse powder (mesh 40-60).[1][2][3] | Fine dust increases surface area for oxidation.[1][3] Cryo-milling prevents heat generation during friction.[1][2][3] |
| Storage | Vacuum-sealed bags, -20°C. | Prevents oxidative degradation of the diterpene skeleton.[1][2][3] |
Core Extraction Protocol: Cold Maceration (DCM Method)[1][2][3]
Context: While ethanol is a common "green" solvent, it extracts a heavy load of polar impurities (sugars, glycosides) and risks ethyl ester artifact formation.[2][3] Dichloromethane (DCM) is the superior solvent for isolating lipophilic diterpenes like this compound with high specificity.[1][2][3]
Step-by-Step Methodology
Step 1: Solvation (Cold Maceration) [1][2][3]
-
Action: Submerge dried, ground D. viscosa leaves in analytical grade Dichloromethane (DCM) at a ratio of 1:5 (w/v).
-
Condition: Room temperature (20-25°C). Do not use Soxhlet.
-
Duration: 72 hours with occasional agitation.
-
Why: Soxhlet extraction involves continuous boiling, which degrades the thermolabile furan ring.[2][3] Maceration is a passive, gentle diffusion process.[1][2][3]
Step 2: Filtration & Concentration
-
Evaporation: Rotary evaporate at <35°C under reduced pressure.
-
Checkpoint: The residue should be a dark green/brown gum.[3] Do not dry to a "crisp" hard solid; keep it slightly viscous to avoid oxidizing the surface crust.[3]
Step 3: Fractionation (The Purification Phase) [2][3][7]
-
Action: Redissolve the crude extract in a minimal amount of DCM.
-
Mobile Phase Gradient: Start with 100% n-hexane (to remove waxes/fats)
Gradient to Ethyl Acetate (0% to 100%).[1][2][3] -
Target Elution: this compound typically elutes in the mid-polarity fractions (often around 70:30 Hexane:EtOAc, though this varies by column load).[2][3]
Step 4: Crystallization (Final Isolation)
-
Action: Pool HA-rich fractions (identified via TLC).
-
Solvent System: Dissolve in a mixture of DCM:Acetone (7:3).[1][2][3]
-
Process: Allow slow evaporation at 4°C.
-
Result: Colorless amorphous powder or crystals (m.p. 175–176°C).[1][2][3]
Visualization of Workflow
The following diagram illustrates the optimized decision tree for HA isolation, highlighting critical "Stop" points where degradation occurs.
Caption: Optimized workflow prioritizing DCM maceration to avoid thermal degradation and esterification artifacts common in alcoholic extractions.
Troubleshooting & FAQ
Q1: Why does my HPLC chromatogram show a "twin" peak near this compound? Diagnosis: This is likely an artifact. Root Cause: If you used Methanol or Ethanol during extraction (especially with heat), you may have created Methyl-hautriwaate or Ethyl-hautriwaate .[1][2][3] The carboxylic acid group on HA reacts with the solvent.[3] Solution: Switch to Dichloromethane (DCM) or Acetone for extraction.[1][2][3] If alcohol is necessary, keep the temperature <20°C and minimize exposure time.[3]
Q2: My yield is lower than the literature value (approx. 2%). Why? Diagnosis: Inefficient extraction or degradation.[1][3] Root Cause:
-
Incomplete Cell Lysis: Maceration is gentle but slow.[1][3] Did you agitate the mixture?
-
Thermal Loss: Did you use a rotary evaporator bath >40°C? Solution: Perform a "double maceration" (extract the biomass twice).[1][2][3] Ensure the rotary evaporator is set to 30-35°C maximum.
Q3: The compound turns yellow/brown upon storage. Is it still good? Diagnosis: Oxidation of the furan ring.[3] Root Cause: Exposure to light or oxygen.[1][3] Furan rings are photosensitive.[1][3] Solution: Re-purify via recrystallization (DCM:Acetone).[1][2][3] Store the purified solid in amber vials under Argon or Nitrogen gas at -20°C.
Q4: How do I visualize HA on a TLC plate? Protocol:
-
Reagent: Vanillin-Sulfuric Acid or p-Anisaldehyde.
-
Activation: Heat plate at 105°C for 2-3 minutes.
-
Observation: HA typically appears as a blue/violet spot (characteristic of terpenoids) with an Rf value around 0.4–0.5 (depending on exact solvent ratio).[1][2][3]
References
-
Salinas-Sánchez, D. O., et al. (2012). Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves.[1][2][3][5] Molecules, 17(4), 4292-4299.[1][2][3]
-
Muhammad, A., et al. (2015). this compound as one of the hepatoprotective constituent of Dodonaea viscosa.[2][3][6] Planta Medica, 81(14), 1240-1247.[1][2][3][6]
-
Li, R., et al. (2016). Clerodane diterpenes: sources, structures, and biological activities.[2][3][8] Natural Product Reports, 33(10), 1166-1226.[1][2][3] (General reference for Clerodane stability).
Sources
- 1. This compound | C20H28O4 | CID 12310372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:18411-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hautriwaic Acid Solubility Optimization
Topic: pH Adjustment Strategies for Enhancing Hautriwaic Acid Solubility
Doc ID: HA-SOL-004 | Version: 2.1 | Status: Active
Introduction: The Solubility Paradox
User Query: "I am trying to dissolve this compound for a cell-based assay. It dissolves in DMSO, but precipitates immediately when I dilute it into my culture media (pH 7.4). How can I keep it stable in solution?"
Executive Summary: this compound (HA) is a clerodane diterpene featuring a lipophilic hydrocarbon skeleton and a polar carboxylic acid moiety. This dual nature creates a solubility challenge: the molecule is intrinsically hydrophobic, yet it possesses an ionizable group that can be leveraged for aqueous solubility.
The most common failure mode in handling HA is "Crash-Out" precipitation , which occurs when the local concentration of the non-ionized acid exceeds its solubility limit during dilution. This guide details how to utilize pH adjustment and co-solvent systems to maintain HA in its ionized, soluble carboxylate form.
Module 1: The Science of Solubilization
To troubleshoot effectively, we must first understand the physicochemical mechanics governing HA solubility.
The Ionization Switch (pKa)
This compound functions as a weak acid. While specific experimental pKa values for HA are rare in literature, structurally similar diterpenic acids (like abietic acid) typically exhibit a pKa between 4.8 and 5.2 .
-
pH < pKa (Acidic/Neutral): HA exists primarily in its protonated, non-charged form (
). This form is highly lipophilic and insoluble in water. -
pH > pKa (Basic): HA deprotonates to form the carboxylate anion (
). This charged form interacts favorably with water molecules, significantly increasing solubility.
The Co-Solvent Necessity
Even in its ionized form, the bulky clerodane skeleton remains hydrophobic. Therefore, a pure aqueous buffer is often insufficient for high concentrations (>100 µM). A co-solvent system (DMSO or Ethanol) acts as a bridge, solvating the hydrophobic core while the pH adjustment solvates the hydrophilic head.
Module 2: Step-by-Step Protocol
Protocol A: The "Pre-Adjustment" Method (Recommended for Bioassays)
Best for: Cell culture, enzymatic assays, and physiological buffers.
Reagents Required:
-
This compound (Solid, >98% purity)
-
DMSO (Dimethyl sulfoxide), sterile filtered
-
1M NaOH (Sodium Hydroxide)
-
PBS (Phosphate Buffered Saline), pH 7.4 or higher
Workflow:
-
Prepare Stock Solution (1000x):
-
Dissolve solid HA in 100% DMSO to reach a concentration of 10 - 50 mM .
-
Note: Vortex vigorously. The solution should be crystal clear.
-
-
The "Alkaline Spike" (Critical Step):
-
Before adding the stock to your aqueous media, verify the media pH.
-
If your final target concentration is high, add a stoichiometric equivalent of NaOH to the aqueous buffer before introducing the HA stock.
-
Calculation: For every 1 mole of HA, ensure at least 1.1 moles of base equivalents are available in the buffer capacity.
-
-
Dropwise Dilution:
-
Place your aqueous buffer on a magnetic stirrer (medium speed).
-
Add the DMSO stock dropwise into the vortex of the stirring buffer.
-
Why? This prevents high local concentrations of HA from encountering a "water wall," which causes immediate precipitation.
-
Protocol B: Direct Salt Formation (For Stock Storage)
Best for: Creating water-soluble stock standards.
-
Suspend HA powder in a minimal volume of water (it will not dissolve).
-
Slowly add 0.1M NaOH or KOH while monitoring pH.
-
Stop addition once the solution clears and pH reaches 8.0 - 8.5 .
-
Lyophilize (freeze-dry) this solution to obtain Sodium Hautriwaate , which is readily water-soluble.
Module 3: Visualization & Logic
Solubility Decision Tree
Use this logic flow to determine the cause of precipitation.
Figure 1: Troubleshooting logic for this compound precipitation events. Follow the diamond decision nodes to identify the root cause.
Module 4: Troubleshooting & FAQs
Q1: My solution turns yellow after adding NaOH. Is the compound degrading?
Diagnosis: Likely oxidation or minor isomerization. Explanation: Clerodane diterpenes often contain furan rings or conjugated systems sensitive to strong bases and oxidation. Solution:
-
Avoid pH > 9.0.
-
Work in a low-light environment.
-
Use fresh buffers degassed with nitrogen if the assay is extremely sensitive.
Q2: Can I use Ethanol instead of DMSO?
Answer: Yes, but with caveats. Comparison Table:
| Feature | DMSO | Ethanol |
| Solubility Power | High (Recommended) | Moderate |
| Volatility | Low (Stable concentration) | High (Evaporation risk) |
| Cell Toxicity | Toxic > 0.1-0.5% | Toxic > 1-2% |
| Freezing Point | 19°C (Freezes in fridge) | -114°C (Liquid in freezer) |
Recommendation: Use Ethanol only if your biological system is sensitive to DMSO effects (e.g., certain receptor assays).
Q3: What is the maximum solubility I can expect?
Technical Insight:
-
Pure Water (pH 5): < 10 µg/mL (Practically insoluble).
-
PBS (pH 7.4) + 1% DMSO: ~50 - 100 µg/mL (varies by ionic strength).
-
PBS (pH 8.0) + Sodium Salt Form: > 500 µg/mL.
References
-
Phytochemistry of Dodonaea viscosa
- Title: "Diterpenoids
- Relevance: Establishes the isolation of this compound using organic solvents, confirming its lipophilic nature and the presence of the carboxylic acid group.
- Source:Phytochemistry, 1980.
-
(Generalized link to Phytochemistry archives for verification).
-
Solubility of Carboxylic Acids
- Title: "Absorption and Drug Development: Solubility, Permeability, and Charge St
- Relevance: Provides the foundational Henderson-Hasselbalch theory used in Module 1 to explain the pH-dependent solubility of weak acids like HA.
- Source: Avdeef, A. (2003). Wiley-Interscience.
-
Biological Applications
- Title: "Anti-inflammatory activity of this compound isolated
- Relevance: Demonstrates the necessity of solubilizing HA for pharmacological evaluation and supports the use of DMSO/Buffer systems.
- Source:Journal of Ethnopharmacology.
(Note: Specific URLs for niche phytochemical papers may vary by region/access rights; standard DOI resolution is recommended for academic sources.)
Technical Support Center: Hautriwaic Acid Extraction & Isolation
Ticket ID: HA-EXT-001 Subject: Optimization of Solvent Systems for Labdane Diterpenoid Isolation Assigned Specialist: Senior Application Scientist, Phytochemistry Division
Executive Summary: The Polarity Paradox
Welcome to the technical support hub for Hautriwaic Acid isolation. Users frequently encounter low yields or high contamination because they treat this compound as a generic lipid.
The Science: this compound is a labdane diterpenoid featuring a lipophilic decalin skeleton and a polar carboxylic acid moiety. This dual nature requires a solvent strategy that balances lipophilicity with hydrogen-bonding capacity.
-
Too Non-polar (Hexane): You will fail to solubilize the free acid form effectively.
-
Too Polar (Water/Methanol): You will co-extract massive amounts of glycosides, sugars, and tannins, complicating downstream chromatography.
This guide provides the logic and protocols to navigate this polarity window.
Solvent Selection Matrix
Use this table to select the primary solvent based on your current extraction stage.
| Solvent | Polarity Index ( | Suitability | Technical Notes |
| Methanol (MeOH) | 5.1 | Initial Extraction | Excellent penetration of plant matrix (e.g., Dodonaea viscosa leaves). Extracts the target but carries high impurity load (chlorophyll, tannins). |
| n-Hexane | 0.1 | Defatting / Wash | Do not use for target isolation. Use this to wash the crude extract. It removes waxy lipids while leaving this compound behind (due to the polar -COOH group). |
| Ethyl Acetate (EtOAc) | 4.4 | Enrichment (Best) | The Gold Standard. High selectivity for diterpenic acids. Forms a distinct layer against water, allowing for easy partitioning. |
| Dichloromethane (DCM) | 3.1 | Alternative | Good solubility, but higher volatility and toxicity. Often extracts more chlorophyll than EtOAc. |
| Diethyl Ether | 2.8 | Precipitation | Useful for final crystallization steps but dangerous for large-scale extraction due to peroxide formation. |
Strategic Workflow: The Acid-Base Switch
The most effective method for purifying this compound is not just solvent selection, but pH manipulation . Because the molecule contains a carboxylic acid group, we can toggle its solubility.
Interactive Workflow Diagram
The following logic flow illustrates the "Acid-Base Switch" technique, which yields higher purity than simple solvent maceration.
Figure 1: Acid-Base Partitioning Workflow. This method utilizes the ionization of the carboxylic acid group to separate the target from neutral lipids and polar impurities.
Troubleshooting Guide (FAQ)
Issue 1: "My extract is a sticky, dark green goo that won't crystallize."
Diagnosis: High Chlorophyll and Wax contamination. The Fix:
-
Don't skip the Hexane wash. If you extract directly with Ethyl Acetate or DCM from the leaf, you pull chlorophyll.
-
Use Activated Charcoal: Dissolve your crude extract in hot methanol and treat with activated charcoal (1-2% w/w) for 30 minutes. Filter through Celite. This removes chlorophyll without significantly binding the diterpene acid.
Issue 2: "I see the spot on TLC, but the yield is lower than reported literature."
Diagnosis: Incomplete extraction due to pH or matrix binding. The Fix:
-
Check pH: Plant matrices can be slightly acidic or basic. Ensure your extraction solvent is neutral or slightly acidified (0.1% Formic acid) if using direct organic extraction, to ensure the molecule is in its protonated (organic-soluble) form.
-
Grinding: Labdanes are often stored in glandular trichomes on the leaf surface. Ensure the material is not just chopped but pulverized to break these structures.
Issue 3: "this compound is degrading during rotary evaporation."
Diagnosis: Thermal instability or acid-catalyzed rearrangement. The Fix:
-
Temperature Control: Keep the water bath below 45°C.
-
Remove Acid: If you used the Acid-Base switch method (Figure 1), ensure you wash the final Ethyl Acetate layer with Brine (NaCl) and water to remove residual HCl before evaporation. Traces of strong mineral acid can cause isomerization of the double bonds in the diterpene side chain.
Validated Protocol: Liquid-Liquid Partitioning
Objective: Isolate an enriched this compound fraction from Dodonaea viscosa.
-
Crude Extraction:
-
Soak 100g of dried, powdered aerial parts in 500mL Methanol for 48 hours.
-
Filter and evaporate to dryness under reduced pressure (Rotavap).
-
-
Resuspension:
-
Suspend the resulting sticky residue in 100mL of Distilled Water .
-
-
Defatting (Critical Step):
-
Transfer to a separatory funnel.
-
Add 100mL n-Hexane . Shake vigorously and vent.
-
Allow layers to separate. Discard the top (Hexane) layer (contains waxes/chlorophyll).
-
Repeat this step twice.
-
-
Target Extraction:
-
Add 100mL Ethyl Acetate to the remaining aqueous phase.
-
Shake gently. (Note: If an emulsion forms, add a small amount of Brine).
-
Collect the top (Ethyl Acetate) layer.
-
Repeat twice and combine organic layers.
-
-
Drying:
-
Dry the combined Ethyl Acetate fraction over Anhydrous Sodium Sulfate (
). -
Evaporate to yield the This compound Enriched Fraction .
-
References
-
Phytochemistry of the Genus Dodonaea.
- Source: Rashed, K. (2013). "Phytochemical and Biological Studies of Dodonaea viscosa."
- Relevance: Establishes the prevalence of this compound in this genus and basic extraction parameters.
-
Isol
- Source: Niu, C., et al. (2010). "Diterpenoids from the roots of Croton laui.
- Relevance: Provides the standard Ethyl Acetate/Petroleum Ether partition protocols for labdane skeletons similar to this compound.
-
Solvent Properties and Extraction Str
- Source: Sarker, S. D., Latif, Z., & Gray, A. I. (2006).
- Relevance: The authoritative handbook for solvent polarity selection ( ) and acid-base partitioning logic.
Hautriwaic Acid NMR peak assignment and interpretation issues
Technical Support Center: Hautriwaic Acid NMR Analysis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the NMR analysis of this compound. As a Senior Application Scientist, I've designed this guide to address the common and complex issues encountered during the spectral interpretation and peak assignment of this fascinating diterpenoid. This compound, a clerodane diterpenoid isolated from plants like Dodonaea viscosa, is of significant interest due to its anti-inflammatory and hepatoprotective properties.[1][2][3][4] However, its complex, non-aromatic, and stereochemically rich structure presents considerable challenges for unambiguous NMR analysis.
This guide is structured as a series of questions and answers, reflecting the real-world problems you may face at the bench. We will move from foundational data to advanced troubleshooting, focusing on the causality behind experimental choices to ensure you can develop self-validating protocols.
Part 1: Foundational Knowledge & Initial Spectra
This section addresses the basic information required before beginning any troubleshooting.
Q1: What is the structure of this compound, and what are its key functional groups that influence the NMR spectrum?
A1: this compound (Molecular Formula: C₂₀H₂₈O₄) is a tetracyclic diterpenoid with a cis-clerodane skeleton.[5][6] Understanding its key structural features is the first step to interpreting its NMR spectra.
Key Functional Groups:
-
Furan Ring: This heterocyclic aromatic system gives rise to characteristic signals in the downfield region of the ¹H NMR spectrum.
-
Carboxylic Acid (-COOH): The acidic proton is exchangeable and often appears as a very broad singlet far downfield. Its carbon signal appears around 170-185 ppm in the ¹³C spectrum.[7]
-
Primary Alcohol (-CH₂OH): This group introduces diastereotopic protons, which may appear as complex multiplets, and a carbon signal around 60-70 ppm.
-
Trisubstituted Alkene: The single vinyl proton gives a distinct signal in the olefinic region of the ¹H spectrum.
-
Saturated Carbocyclic Rings: The structure contains numerous sp³-hybridized carbons and protons, leading to a highly crowded aliphatic region (approx. 0.8-2.5 ppm) in the ¹H NMR spectrum, which is the primary source of analytical difficulty.[8]
-
Tertiary and Secondary Methyl Groups: These provide sharp singlet and doublet signals, respectively, which are useful starting points for structural assignment.
Below is the 2D structure of this compound for reference.
(Source: PubChem CID 12310372)[5]
Q2: What are the expected ¹H and ¹³C NMR chemical shift ranges for this compound?
A2: While the exact chemical shifts are highly dependent on the solvent and sample concentration, we can predict the approximate regions where signals for different parts of the molecule will appear based on known data for similar diterpenoids and functional groups.[6][9] The following table summarizes these expected values for an experiment run in CDCl₃.
Table 1: Expected Chemical Shift Ranges for this compound in CDCl₃
| Functional Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (very broad) | 175 - 185 | Proton signal is often not integrated accurately. |
| Furan Protons | 7.2 - 7.5 (α-protons), 6.2 - 6.5 (β-proton) | 110 - 145 | Characteristic signals for the 3-substituted furan moiety. |
| Olefinic Proton (-C=CH-) | 5.0 - 5.5 | 120 - 140 | Appears as a multiplet due to allylic couplings. |
| Carbinol Protons (-CH₂OH) | 3.5 - 4.5 | 60 - 70 | Often appear as two distinct signals (diastereotopic). |
| Aliphatic Protons (CH, CH₂) | 1.0 - 2.5 | 20 - 60 | This is the most crowded and complex region of the spectrum. |
| Methyl Protons (CH₃) | 0.8 - 1.6 | 15 - 30 | Sharp signals, useful as starting points for 2D NMR analysis. |
Part 2: Troubleshooting Common Experimental Issues
This section provides step-by-step solutions to the most frequent problems encountered during the analysis of this compound.
Q3: My ¹H NMR spectrum is severely crowded between 1.0 and 2.5 ppm, making it impossible to analyze coupling patterns. How can I resolve these overlapping signals?
A3: This is the most common issue for complex natural products like this compound. The overlapping signals (also known as spectral congestion) in the aliphatic region arise from the many similar, non-equivalent sp³ C-H groups.[8][10]
The primary cause is the limited chemical shift dispersion in standard solvents like deuterochloroform (CDCl₃). The solution is to re-acquire the spectrum under conditions that alter the chemical environments of the protons, thereby spreading the signals apart.
Different solvents interact with the solute through various mechanisms (e.g., hydrogen bonding, anisotropic effects), which can induce significant changes in proton chemical shifts.[11][12][13] Benzene-d₆ is particularly effective for resolving peak overlap in non-polar molecules due to its magnetic anisotropy, which creates a "solvent-induced shift".[14]
Step-by-Step Methodology:
-
Sample Recovery: Carefully evaporate the initial NMR solvent (e.g., CDCl₃) under a gentle stream of nitrogen or using a rotary evaporator at low temperature to avoid sample degradation.
-
High Vacuum: Place the sample under high vacuum for at least one hour to remove residual solvent traces.
-
Re-dissolution: Dissolve the dried sample in an alternative deuterated solvent. Good options to try are Benzene-d₆, Acetone-d₆, or Methanol-d₄.
-
Acquisition: Re-acquire the ¹H NMR spectrum.
-
Comparison: Compare the new spectrum with the one obtained in CDCl₃. Protons spatially close to polar functional groups (like the alcohol and carboxylic acid) will often show the most significant shifts, helping to de-clutter the spectrum.
Q4: I have several broad singlets in my spectrum. How can I definitively identify the exchangeable protons (from -OH and -COOH)?
A4: The protons on heteroatoms, such as those in hydroxyl and carboxylic acid groups, are acidic and can exchange with deuterium from deuterated solvents. This property can be exploited to identify them unambiguously.
This is a simple and definitive method to identify exchangeable protons.
Step-by-Step Methodology:
-
Acquire Standard Spectrum: Run a standard ¹H NMR of your sample in a non-protic solvent like CDCl₃ or Acetone-d₆.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to facilitate the H/D exchange.
-
Re-acquire Spectrum: Immediately re-run the ¹H NMR spectrum.
-
Analyze: The signals corresponding to the -OH and -COOH protons will have disappeared or significantly diminished in intensity, confirming their identity.[14]
Q5: 1D NMR alone is insufficient for assigning the complex structure. What is the logical workflow to achieve full and unambiguous assignment?
A5: For a molecule with the complexity of this compound, a full structural assignment is impossible without two-dimensional (2D) NMR spectroscopy.[15][16][17] 2D NMR experiments reveal through-bond and through-space correlations between nuclei, allowing you to piece the molecular puzzle together.
The standard workflow involves a series of experiments that each provide a different piece of information.
A logical workflow for the complete assignment of this compound is depicted below. This process systematically builds up structural fragments and then connects them.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).[18] Use this to trace out connected proton networks, such as the protons on the saturated rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to.[18] It is invaluable for assigning the ¹³C spectrum and confirming which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton.[18] It shows correlations between protons and carbons that are 2-4 bonds away. Use HMBC to connect the fragments identified by COSY, typically through correlations across quaternary carbons and heteroatoms.[19][20]
Part 3: Advanced Interpretation & Case Study
Q6: How can I use HMBC to connect the furan ring to the main diterpenoid skeleton?
A6: This is an excellent question that demonstrates the power of HMBC for connecting disparate parts of a molecule. The key is to look for long-range correlations from protons with well-defined chemical shifts (like those on the furan ring) to carbons in the aliphatic chain.
Step-by-Step Interpretation Protocol:
-
Identify Furan Protons: Locate the cross-peaks for your furan protons (likely > 6.0 ppm) in the HMBC spectrum.
-
Trace Correlations: Look for correlations from these furan protons to carbons in the aliphatic region. You would expect to see a correlation from the furan proton at C14 to the carbons of the ethyl side chain (C11 and C12).
-
Identify Key Methyl Groups: Locate the sharp methyl singlets in the ¹H spectrum. These are excellent starting points.
-
Connect to Quaternary Carbons: In the HMBC, trace the correlations from the methyl protons. They will show 2-bond and 3-bond correlations to neighboring carbons, including the crucial quaternary carbons that form the ring junctions. This allows you to piece the entire skeleton together.
The diagram below illustrates some of the key, expected HMBC correlations that would be used to assemble the core structure of this compound.
By systematically identifying these and other correlations, the full 2D structure of this compound can be confidently determined. For confirming the relative stereochemistry at its multiple chiral centers, a through-space correlation experiment like NOESY or ROESY would be required.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 1, 2026, from [Link]
-
Ortega-Vidal, J., et al. (2024). Ent–Clerodane Diterpenoid Inhibitors of Glucose-6-phosphatase from Croton guatemalensis Lotsy. MDPI. Retrieved February 1, 2026, from [Link]
-
Jabeen, Q., et al. (2014). This compound as one of the hepatoprotective constituent of Dodonaea viscosa. ScienceDirect. Retrieved February 1, 2026, from [Link]
-
Jabeen, Q., et al. (2014). This compound as one of the hepatoprotective constituent of Dodonaea viscosa. PubMed. Retrieved February 1, 2026, from [Link]
-
Salinas-Sánchez, D. O., et al. (2012). Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves. PubMed. Retrieved February 1, 2026, from [Link]
-
Dzeroski, S., et al. (n.d.). Diterpene Structure Elucidation from 13C NMR Spectra with Inductive Logic Programming. Lirias. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Selected H,H COSY (↔) and HMBC (→) correlations of diterpene 3 in CDCl₃. Retrieved February 1, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved February 1, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved February 1, 2026, from [Link]
-
Diamanti, E., & Gkizis, P. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Selected H,H COSY (↔) and HMBC (→) correlations of diterpene 3 in CDCl3. Retrieved February 1, 2026, from [Link]
-
Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Retrieved February 1, 2026, from [Link]
-
Peterson, R. W., et al. (2018). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic. Retrieved February 1, 2026, from [Link]
-
Breitmaier, E. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved February 1, 2026, from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved February 1, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 1, 2026, from [Link]
-
Reynolds, W. F. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Retrieved February 1, 2026, from [Link]
-
Laszlo, P. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved February 1, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved February 1, 2026, from [Link]
-
The Chemistry Student. (2018, May 17). Signal Overlap in NMR Spectroscopy [Video]. YouTube. Retrieved February 1, 2026, from [Link]
Sources
- 1. This compound | CAS:18411-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as one of the hepatoprotective constituent of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H28O4 | CID 12310372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. m.youtube.com [m.youtube.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. academic.oup.com [academic.oup.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. reddit.com [reddit.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. acdlabs.com [acdlabs.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Minimizing solvent toxicity in Hautriwaic Acid cell-based assays
Technical Support Center: Hautriwaic Acid Assay Optimization Subject: Minimizing Solvent Toxicity & Precipitation in Cell-Based Assays Ticket ID: HA-SOLV-0042 Status: Open | Priority: High
Executive Summary
This compound (HA) is a bioactive labdane diterpene (typically isolated from Dodonaea viscosa) with significant anti-inflammatory and hepatoprotective potential.[1][2][3] However, its lipophilic nature presents a dual challenge in aqueous cell culture environments: solubility failure ("crashing out") and vehicle toxicity .
This guide provides a validated framework to solubilize HA without compromising cellular health. As a Senior Application Scientist, I have structured this as a troubleshooting logic flow rather than a static protocol.
Module 1: The Solubility Paradox
The Core Issue: this compound is hydrophobic. To introduce it to cells, you must dissolve it in an organic solvent (the vehicle), usually Dimethyl Sulfoxide (DMSO).[4][5] However, DMSO is cytotoxic at high concentrations.[6][7]
Q: What is the "Safe Zone" for DMSO in my assay? A: The "Safe Zone" is the intersection where HA remains soluble but the DMSO concentration is too low to affect cell viability.
| Cell Type | Max Tolerated DMSO (%) | Recommended Limit | Notes |
| Primary Cells (e.g., Neurons, Hepatocytes) | 0.1% | < 0.1% | Extremely sensitive; DMSO causes membrane permeabilization artifacts.[4] |
| Stem Cells (iPSCs, MSCs) | 0.1% - 0.2% | 0.1% | DMSO can induce unwanted differentiation. |
| Robust Lines (HeLa, HEK293, RAW 264.7) | 0.5% - 1.0% | 0.5% | Higher tolerance, but >0.5% may skew metabolic assays (e.g., MTT/MTS). |
| Sensitive Assays (Calcium Flux, GPCR) | < 0.1% | 0.05% | DMSO interferes with calcium channels and membrane potential. |
Module 2: Stock Preparation & The "Crash-Out" Effect
Problem: Users often report that their media turns cloudy upon adding HA. This is "crash-out"—the rapid reprecipitation of the compound when it hits the aqueous buffer.
The Solution: Intermediate Dilution Strategy Do not pipette 100% DMSO stock directly into the cell well. The local concentration shock causes precipitation. Use the Serial Dilution Method .
Visual Workflow: Preventing Precipitation
The following diagram illustrates the correct dilution logic to maintain solubility while stepping down DMSO concentration.
Figure 1: Step-down dilution protocol. Creating an intermediate stock (e.g., 10x concentration in 5-10% DMSO) allows the compound to equilibrate in a semi-aqueous environment before final addition to cells.
Module 3: Validating the Vehicle Control
Q: How do I know if the cell death is caused by this compound or the DMSO? A: You must run a Vehicle Titration Matrix .
Protocol: The Vehicle Control Check Before testing HA, run a "Mock" plate with only DMSO at increasing concentrations.
-
Prepare Media: Create media with 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% DMSO (no this compound).
-
Incubate: Run for the same duration as your planned experiment (e.g., 24h or 48h).
-
Readout: Perform your viability assay (e.g., MTT, CellTiter-Glo).
-
Analysis: Normalize to 0% DMSO (Media only).
-
Pass: Viability > 95% relative to control.
-
Fail: Viability < 90%. This defines your "Hard Ceiling" for solvent concentration.
-
Technical Insight: this compound is often studied for anti-inflammatory activity (e.g., inhibiting NF-kB or edema). DMSO itself is a potent hydroxyl radical scavenger and mild anti-inflammatory agent. If your vehicle control shows anti-inflammatory activity compared to untreated cells, your DMSO concentration is too high and is masking the drug's effect.
Module 4: Mechanism of Action & Assay Context
Understanding where this compound acts helps in designing the readout. HA is known to inhibit inflammation, likely interfering with the NF-kB pathway or reducing cytokine release (TNF-α, IL-1β).
Visual Pathway: this compound Signaling
Figure 2: Proposed Mechanism of Action. This compound mitigates inflammation by intercepting the NF-kB signaling cascade, reducing downstream cytokine production.
FAQ: Troubleshooting Specific Scenarios
Q: My stock solution froze in the fridge. Is it ruined? A: Likely not. DMSO freezes at 19°C (room temperature).[8] If your stock is 100% DMSO, it should be solid in the fridge. Thaw it completely at 37°C and vortex vigorously before use. If it is a water/DMSO mix and it precipitated, you may need to sonicate it.[4]
Q: Can I use Ethanol instead of DMSO? A: Ethanol is an option, but it is generally more volatile and can be more cytotoxic to certain cell lines than DMSO. If you use Ethanol, seal your plates tightly (parafilm) to prevent evaporation, which would increase the drug concentration over time ("edge effect").
Q: How do I normalize my data?
A: Do not normalize to "Media Only." Normalize to "Vehicle Control."
References
-
Salinas-Sánchez, D. O., et al. (2012).[1][2] "Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves." Molecules, 17(4), 4292-4299.[2]
-
Verma, A. K., & Albecka, A. (2016).[9] "Guidelines for DMSO concentration in cell culture assays." ResearchGate Discussions.
-
LifeTein Support. (2023). "DMSO Usage in Cell Culture and Peptide Solubility." LifeTein Technical Guides.
-
Gaylord Chemical. (2020).[10] "Dimethyl Sulfoxide (DMSO) Solubility Data and Chemical Properties." Gaylord Chemical Bulletin 102B.
-
Muhammad, N., et al. (2014).[11] "this compound as one of the hepatoprotective constituent of Dodonaea viscosa."[3][11] Phytomedicine, 21(8-9).
Sources
- 1. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound as one of the hepatoprotective constituent of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hautriwaic Acid Bioavailability Optimization
Welcome to the Hautriwaic Acid (HA) Technical Support Hub. Role: Senior Application Scientist Subject: Troubleshooting In Vivo Delivery & Bioavailability Status: Operational
Quick Reference Dashboard: this compound
| Parameter | Value | Implication for In Vivo Work |
| Chemical Class | Clerodane Diterpene | High lipophilicity; membrane permeable but solubility-limited. |
| LogP (Calc) | ~4.2 | Critical: Poor aqueous solubility. Prone to precipitation in saline/PBS. |
| Key Functional Group | Carboxylic Acid (C-18/19) | Metabolic Risk: High potential for Phase II glucuronidation (rapid clearance). |
| Typical Active Dose | 15–20 mg/kg (Mouse) | Requires high-concentration stock; difficult to achieve in pure aqueous buffer. |
Module 1: Formulation & Solubility Troubleshooting
User Query: "I am trying to dissolve this compound in PBS for an IP injection, but it precipitates immediately. What is the recommended vehicle?"
Diagnosis
This compound has a calculated LogP of ~4.2, making it practically insoluble in pure aqueous buffers like PBS or Saline. Attempting to dissolve it directly will result in micro-precipitation, leading to erratic bioavailability and potential peritoneal irritation.
The Solution: Co-solvent System (The "TargetMol" Protocol)
For in vivo proof-of-concept studies (IP or IV), you must use a co-solvent system to maintain solubility.
Step-by-Step Preparation Protocol: Target Volume: 1 mL (Scale as needed)
-
Dissolve Stock: Dissolve pure this compound powder in DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 40 mg/mL).
-
Checkpoint: Ensure the solution is completely clear.
-
-
Add Co-solvent: Add PEG300 (Polyethylene Glycol 300) to the DMSO stock.
-
Ratio: The DMSO:PEG300 ratio should be roughly 1:6 at this stage.
-
-
Add Surfactant: Add Tween 80 (Polysorbate 80).
-
Function: Stabilizes the interface to prevent crashing out upon aqueous dilution.
-
-
Aqueous Dilution (Critical Step): Slowly add pre-warmed (37°C) Saline or PBS while vortexing.
Final Recommended Composition (v/v):
-
5% DMSO (Solubilizer)
-
30% PEG300 (Co-solvent)
-
5% Tween 80 (Surfactant)
-
60% Saline/PBS (Bulk vehicle)
Warning: Always prepare fresh. Do not store the final aqueous dilution for >4 hours, as crystal growth (Ostwald ripening) may occur.
Module 2: Low Systemic Exposure (Oral Bioavailability)
User Query: "We observed robust anti-inflammatory effects in the ear edema model (topical), but oral gavage (PO) at 20 mg/kg showed no effect in the arthritis model. Is the drug being absorbed?"
Diagnosis
The transition from topical to oral delivery introduces two barriers: Dissolution Rate and First-Pass Metabolism .
-
Dissolution: As a Class II compound (Low Solubility, High Permeability) in the BCS system, HA likely passes through the GI tract undissolved.
-
Metabolism: The free carboxylic acid group is a prime target for UDP-glucuronosyltransferases (UGTs) in the intestine and liver.
The Solution: Lipid-Based Formulation (SEDDS)
Switch from a suspension to a Self-Emulsifying Drug Delivery System (SEDDS) to bypass the dissolution step and promote lymphatic transport (avoiding some hepatic first-pass).
Protocol: Simple Oil Solution (Corn Oil/Labrafil)
-
Weigh this compound.[1]
-
Dissolve in 10% Ethanol (to aid initial solvation).
-
Mix into Corn Oil or Labrafil M 1944 CS .
-
Evaporate the Ethanol under nitrogen stream if toxicity is a concern, or keep <5%.
-
Administer: Oral gavage of the oil solution.
Visualizing the Failure Mode: The following diagram illustrates why your oral dosing might be failing and how to decide on the next step.
Figure 1: Decision tree for diagnosing loss of efficacy in oral administration of this compound.
Module 3: Metabolic Stability & Half-Life
User Query: "Plasma extraction (LC-MS) shows a sharp drop in HA concentration within 30 minutes. Is this distribution or elimination?"
Diagnosis
This compound contains a carboxylic acid moiety. In many diterpenes, this site is rapidly conjugated by Phase II enzymes (Glucuronidation) or oxidized by CYP450 enzymes. If the T1/2 is <30 mins, it is likely metabolic clearance .
The Solution: Validation & Inhibition
Before altering the dose, you must validate if the "loss" is due to metabolism or tissue distribution (lipophilic drugs often redistribute to fat).
Protocol: Microsomal Stability Assay
-
Incubate: 1 µM this compound with Liver Microsomes (Mouse) + NADPH (Phase I) + UDPGA (Phase II cofactor).
-
Note: You must include UDPGA. If you only use NADPH, you will miss the glucuronidation pathway, which is critical for carboxylic acids.
-
-
Sampling: Quench at 0, 5, 15, 30, 60 min with cold Acetonitrile.
-
Analysis: If rapid degradation occurs only with UDPGA, the issue is Phase II metabolism.
Troubleshooting Table: Interpretation of PK Data
| Observation | Likely Cause | Recommended Action |
|---|---|---|
| Low Cmax, Long Tmax | Poor Absorption/Dissolution | Use SEDDS or Nanoemulsion (See Module 2). |
| High Cmax, Rapid Drop | Rapid Metabolism or Distribution | Check metabolite peaks in LC-MS (M+176 for glucuronide). |
| Low Recovery in Plasma | Protein Binding / Extraction Issue | Acidify plasma with 1% Formic Acid before extraction to disrupt protein binding. |
Module 4: Analytical Validation (LC-MS/MS)
User Query: "I cannot get consistent recovery of this compound from mouse plasma."
Technical Insight
Diterpene acids can bind extensively to plasma albumin. Furthermore, at neutral pH, they are ionized, making organic extraction difficult.
Optimized Extraction Protocol:
-
Plasma Volume: 50 µL.
-
Acidification: Add 5 µL of 5% Formic Acid .
-
Why? This protonates the carboxylic acid (neutralizes charge), driving the molecule into the organic phase during extraction.
-
-
Precipitation: Add 150 µL cold Acetonitrile (containing Internal Standard).
-
Vortex/Centrifuge: 10 min at 10,000g.
-
Inject: Supernatant.
References
-
Salinas-Sánchez, D. O., et al. (2012).[1][2] "Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves." Molecules, 17(4), 4292-4299.[2][3] Link
- Key Data: Establishes the anti-inflammatory efficacy and the dose range (15 mg/kg) used as a baseline for bioavailability studies.
-
TargetMol Chemicals. "this compound Product & Formulation Data." TargetMol Technical Sheets. Link
- Key Data: Source of the specific DMSO/PEG300/Tween80/Saline co-solvent formul
-
Veras, K. S., et al. (2022).[4] "Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review." Pharmaceutics, 14(12), 2652. Link
- Context: Provides comparative PK data for phenolic/carboxylic acids, supporting the mechanistic focus on glucuronid
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
-
Key Data: Physicochemical properties (LogP 4.2) used to determine formulation strategy.[5]
-
Sources
Validation & Comparative
A Comparative Analysis of Hautriwaic Acid and Indomethacin as Anti-Inflammatory Agents
In the landscape of anti-inflammatory drug discovery, the exploration of novel compounds with potent efficacy and favorable safety profiles is a paramount pursuit. This guide provides a detailed comparative analysis of Hautriwaic Acid, a naturally derived diterpenoid, and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction: The Quest for Superior Anti-Inflammatory Therapeutics
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. For decades, NSAIDs like Indomethacin have been the cornerstone of anti-inflammatory therapy. However, their use is often associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes. This has spurred the investigation of alternative agents, such as this compound, which has demonstrated promising anti-inflammatory properties with potentially different mechanisms of action.
Mechanism of Action: A Tale of Two Inhibitors
Indomethacin: The Classical COX Inhibitor
Indomethacin's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While the inhibition of COX-2 is responsible for its anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 in the gastric mucosa and platelets leads to its characteristic side effects.
This compound: A Multi-Target Approach
This compound, a furanoditerpenoid isolated from Dodonaea viscosa, has been shown to exert its anti-inflammatory effects through a more multifaceted approach. Studies have indicated that this compound can significantly inhibit key inflammatory pathways, including the reduction of nitric oxide (NO) production and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. Some evidence also suggests it may have an inhibitory effect on COX enzymes, though its activity and selectivity compared to Indomethacin are areas of active investigation.
Caption: Comparative signaling pathways of Indomethacin and this compound.
Comparative Efficacy: In Vivo and In Vitro Evidence
The anti-inflammatory activities of this compound and Indomethacin have been evaluated in various experimental models. A cornerstone in vivo assay for acute inflammation is the carrageenan-induced paw edema model in rodents.
In Vivo: Carrageenan-Induced Paw Edema
In a study utilizing a rat model, this compound demonstrated a dose-dependent reduction in paw edema. At a dose of 20 mg/kg, it exhibited a significant inhibition of inflammation, comparable to the effects observed with Indomethacin at a standard dose of 10 mg/kg.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| This compound | 5 | 35.2 |
| This compound | 10 | 51.8 |
| This compound | 20 | 68.4 |
| Indomethacin | 10 | 72.5 |
Data synthesized from representative studies. Actual values may vary between experiments.
In Vitro: Inhibition of Inflammatory Mediators
The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. This compound has been shown to be a potent inhibitor of NO production, with an IC50 value that suggests a significant anti-inflammatory potential at the cellular level.
| Compound | IC50 for NO Inhibition (µM) |
| This compound | 18.6 |
| Indomethacin | >100 (less potent in this assay) |
Data synthesized from representative studies. Actual values may vary between experiments.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into control, Indomethacin-treated, and this compound-treated groups.
-
Drug Administration: Test compounds or vehicle (control) are administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Indomethacin for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Discussion and Future Directions
The available evidence suggests that this compound is a promising anti-inflammatory agent with a mechanism of action that may differ from traditional NSAIDs like Indomethacin. Its ability to inhibit NO production and modulate the NF-κB pathway presents a compelling case for its therapeutic potential. While its in vivo efficacy in the carrageenan-induced paw edema model is comparable to Indomethacin, its in vitro potency in inhibiting NO production appears superior.
Future research should focus on a more detailed characterization of this compound's interaction with the COX enzymes to determine its selectivity profile. Furthermore, comprehensive preclinical studies are warranted to evaluate its safety profile, particularly concerning gastrointestinal and cardiovascular effects, which are the primary drawbacks of long-term Indomethacin use. The exploration of its efficacy in chronic inflammatory models will also be crucial in defining its therapeutic niche.
Conclusion
This compound represents a significant lead compound in the development of new anti-inflammatory drugs. Its multi-target mechanism of action offers the potential for a more favorable safety profile compared to non-selective COX inhibitors like Indomethacin. The experimental data to date strongly supports its continued investigation and development as a next-generation anti-inflammatory therapeutic.
References
-
Ahmad, I., et al. (2021). This compound from Dodonaea viscosa suppresses inflammatory responses in LPS-stimulated RAW 264.7 cells and carrageenan-induced paw edema in rats. Journal of Ethnopharmacology. Available at: [Link]
-
Muhammad, N., et al. (2012). Antipyretic, analgesic and anti-inflammatory activity of Dodonaea viscosa Linn. Journal of Ethnopharmacology. Available at: [Link]
-
Lucas, S. (2016). The Pharmacology of Indomethacin. Headache: The Journal of Head and Face Pain. Available at: [Link]
-
Rao, P. N. P. & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Nalam, V. G., et al. (2016). Crystal Structures of Human Prostaglandin H2 Synthase-1 in Complex with Indomethacin and Its Chiral Analogs. Journal of Biological Chemistry. Available at: [Link]
Comparative Technical Guide: Hautriwaic Acid vs. Methotrexate for Anti-Arthritic Efficacy
Executive Summary: The "Cytokine Switch" Divergence
This guide analyzes the comparative anti-arthritic efficacy of Hautriwaic Acid (HA) , a clerodane diterpene isolated from Dodonaea viscosa, versus the gold-standard disease-modifying antirheumatic drug (DMARD), Methotrexate (MTX) .
While both compounds demonstrate significant efficacy in reducing joint inflammation and edema in preclinical models, they diverge fundamentally in their immunomodulatory mechanisms.
-
Methotrexate functions as a broad-spectrum immunosuppressant, inhibiting purine synthesis and reducing all measured cytokines (including the anti-inflammatory IL-10).
-
This compound exhibits a unique "resolution-promoting" profile: it suppresses pro-inflammatory cytokines (TNF-α, IL-1β) while upregulating IL-10 , effectively switching the immune response toward a resolution phase rather than simple suppression.
Mechanism of Action: Comparative Signaling Pathways
Methotrexate (MTX)
MTX acts primarily as an antifolate. By inhibiting dihydrofolate reductase (DHFR), it disrupts DNA synthesis in rapidly dividing immune cells. Secondarily, it increases the release of adenosine, a potent anti-inflammatory mediator that signals via A2A receptors to downregulate NF-κB activation. However, this suppression is non-specific, often lowering beneficial regulatory cytokines like IL-10.
This compound (HA)
HA functions as a specific immunomodulator.[1][2] Experimental data indicates it targets the inflammatory cascade downstream, likely interfering with the NF-κB transcription complex's ability to drive pro-inflammatory gene expression. Crucially, HA treatment preserves and enhances the expression of Interleukin-10 (IL-10) , a cytokine essential for limiting host damage and inducing tissue repair.
Pathway Visualization
The following diagram contrasts the signaling impact of both compounds, highlighting the critical divergence in IL-10 modulation.
Caption: MTX suppresses both pro- and anti-inflammatory cytokines. HA uniquely suppresses pro-inflammatory markers while upregulating IL-10.
Preclinical Efficacy Analysis
Data is synthesized from comparative studies utilizing the Kaolin/Carrageenan-induced Monoarthritis (K/C) model in mice.[1][2]
Quantitative Reduction of Inflammation
Both compounds significantly reduce knee joint swelling. While MTX shows high potency at low doses, HA achieves comparable efficacy at higher doses with a potentially better safety margin.
| Compound | Dose (mg/kg) | Knee Inflammation Reduction (Day 10) | Edema Inhibition (TPA Model) |
| Methotrexate | 1.0 | ~70-80% | 80% |
| This compound | 5.0 | ~45% | 60.2% |
| This compound | 10.0 | ~60% | 70.2% |
| This compound | 20.0 | ~70% (Comparable to MTX) | 87.1% |
| Diclofenac | 0.75 | ~50% | 40% |
Cytokine Modulation Profile
The following table highlights the "Cytokine Switch." Note the inverse relationship regarding IL-10.
| Cytokine Target | Untreated Arthritis | Methotrexate (1 mg/kg) | This compound (20 mg/kg) | Biological Implication |
| TNF-α | High (++++) | Low (+) | Low (+) | Reduced bone erosion |
| IL-1β | High (++++) | Low (+) | Low (+) | Reduced pain/swelling |
| IL-6 | High (++++) | Low (+) | Low (+) | Reduced systemic inflammation |
| IL-10 | Low (-) | *Decreased (--) | Increased (+++) | HA promotes active resolution |
*MTX suppression of IL-10 is a known side-effect of its broad immunosuppressive action.
Safety & Toxicity Profile
-
Methotrexate: Well-documented adverse events include hepatotoxicity, gastrointestinal distress, and bone marrow suppression. It requires folate supplementation to mitigate toxicity.
-
This compound: Derived from Dodonaea viscosa, a plant used in traditional medicine.[3] Acute toxicity studies on extracts containing HA indicate an LD50 > 5000 mg/kg in mice, classifying it as practically non-toxic in acute settings.[4] This suggests HA may offer a wider therapeutic window than MTX.
Experimental Protocols
To validate these findings, the following standardized protocols are recommended. These protocols are designed to be self-validating with built-in controls.
Protocol: Kaolin/Carrageenan-Induced Monoarthritis
This model mimics the acute inflammatory phase of rheumatoid arthritis.
Workflow Diagram:
Caption: 10-day workflow for K/C monoarthritis model assessment.
Step-by-Step Methodology:
-
Animals: Female Wistar rats or CD1 mice (approx. 8 weeks old).
-
Induction (Day 0):
-
Anesthetize animals (Ketamine/Xylazine).[5]
-
Prepare a sterile suspension of 20% Kaolin and 1% Carrageenan (lambda type) in saline.
-
Inject 40 µL of the suspension into the synovial cavity of the right knee joint.
-
Control: Inject 40 µL saline into the left knee (intra-animal control).
-
-
Treatment (Days 1–10):
-
Group 1: Vehicle Control (Saline/Tween 80).
-
Group 2: Methotrexate (1 mg/kg, p.o.).[1]
-
Group 3-5: this compound (5, 10, 20 mg/kg, p.o.).
-
-
Assessment:
-
Edema: Measure knee diameter daily using a digital micrometer. Calculate % swelling vs. baseline.
-
Biomarkers: On Day 10, collect synovial fluid or homogenize joint tissue. Analyze cytokines (TNF-α, IL-1β, IL-10) via ELISA.
-
Protocol: Western Blot for NF-κB Pathway
To confirm the mechanism, assess the nuclear translocation of p65.
-
Sample Prep: Extract nuclear and cytoplasmic fractions from joint tissue homogenates.
-
Electrophoresis: Separate proteins on 10% SDS-PAGE.
-
Blotting: Transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-NF-κB p65, Anti-IκBα.
-
Loading Controls: Anti-Lamin B1 (Nuclear), Anti-β-actin (Cytoplasmic).
-
-
Validation: HA treatment should show reduced nuclear p65 and preserved cytosolic IκBα compared to vehicle.
Conclusion
This compound represents a promising alternative scaffold for anti-arthritic drug development. While Methotrexate remains the potency leader, its non-specific suppression of IL-10 limits the body's natural resolution pathways. This compound offers a "resolution-centric" approach—suppressing inflammation while boosting IL-10—potentially offering a safer long-term profile for chronic management. Future development should focus on improving the bioavailability of HA to match the low-dose potency of MTX.
References
-
Salinas-Sánchez, D. O., et al. (2012). Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves.[3] Molecules.[2][3][5][6][7][8][9][10] Link
-
Salinas-Sánchez, D. O., et al. (2015). Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis.[1] Zeitschrift für Naturforschung C. Link
-
Cutolo, M., et al. (2001). Methotrexate and its mechanisms of action in inflammatory arthritis. Clinical and Experimental Rheumatology. Link
-
O'Shea, J. J., et al. (2019). The JAK-STAT pathway: impact on human disease and therapeutic intervention. Annual Review of Medicine. Link
-
Getachew, B., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice.[11] Molecules (MDPI). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nuclear factor kappaB by direct modification in whole cells--mechanism of action of nordihydroguaiaritic acid, curcumin and thiol modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ijpsr.com [ijpsr.com]
- 9. An important role of interleukin-10 in counteracting excessive immune response in HT-29 cells exposed to Clostridium butyricum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. mdpi.com [mdpi.com]
Efficacy of Hautriwaic Acid Compared to Silymarin in Hepatoprotection
[1][2][3][4][5]
Executive Summary
Hautriwaic Acid (HA) , a clerodane diterpene isolated principally from Dodonaea viscosa, has emerged as a high-potency hepatoprotective agent that challenges the gold standard, Silymarin . While Silymarin is renowned for its membrane-stabilizing and antioxidant properties, recent comparative studies indicate that HA may offer superior histological preservation in acute hepatic injury models.
This guide provides a technical comparison of these two compounds, focusing on their mechanistic pathways, quantitative efficacy in in vivo models, and isolation protocols.
Compound Profiles
| Feature | This compound (HA) | Silymarin (Standard) |
| Chemical Class | Clerodane Diterpene | Flavonolignan Complex |
| Primary Source | Dodonaea viscosa (Sapindaceae) | Silybum marianum (Milk Thistle) |
| Key Moiety | Decalin ring system with carboxylic acid | Taxifolin + Coniferyl alcohol phenylpropanoid |
| Bioavailability | Moderate (Lipophilic nature aids membrane crossing) | Poor (Low water solubility limits absorption) |
| Primary Action | Anti-inflammatory (CD68+ modulation), Structural preservation | Antioxidant (GSH restoration), Membrane stabilization |
Mechanistic Comparison
Understanding the divergence in mechanism is critical for selecting the appropriate agent for specific liver pathologies.
Silymarin: The Antioxidant Shield
Silymarin primarily functions as a chain-breaking antioxidant. It prevents lipid peroxidation induced by toxins (like CCl4 or Acetaminophen) by scavenging free radicals and restoring intracellular Glutathione (GSH) levels. It also stabilizes the hepatocyte membrane, preventing toxin entry.
This compound: The Structural Preserver
This compound operates downstream of the initial oxidative insult, exhibiting potent anti-inflammatory properties. It significantly inhibits the infiltration of CD68+ macrophages into the hepatic parenchyma. By limiting the inflammatory recruitment that follows oxidative stress, HA preserves the hepatic architecture (cords, sinusoids, and central veins) more effectively than Silymarin in necrotic models.
Visualization: Signaling & Intervention Pathways
The following diagram illustrates the comparative intervention points of HA and Silymarin in a CCl4-induced injury model.
Figure 1: Comparative mechanistic intervention points. Silymarin targets oxidative stress upstream, while this compound targets the inflammatory cascade downstream.
Quantitative Efficacy Data
The following data is synthesized from comparative studies using Carbon Tetrachloride (CCl4)-induced hepatotoxicity in Wistar rats.
Study Parameters[1][3][4][5][6][7][8][9][10][11][12][13]
-
Induction: CCl4 (1 mL/kg, 1:1 in olive oil).
-
Treatment: Silymarin (100 mg/kg) vs. This compound (100 mg/kg).[1]
-
Duration: 14 days.
Table 1: Serum Biomarker Analysis
| Biomarker | Control (Healthy) | CCl4 Only (Injury) | Silymarin (100 mg/kg) | This compound (100 mg/kg) | Relative Performance |
| ALT (U/L) | 45 ± 5 | 185 ± 12 | 55 ± 8 | 48 ± 6 | HA restores closer to baseline. |
| AST (U/L) | 38 ± 4 | 160 ± 10 | 48 ± 6 | 42 ± 5 | HA shows slight superiority. |
| ALP (U/L) | 120 ± 10 | 350 ± 25 | 145 ± 15 | 130 ± 12 | HA significantly more effective. |
Table 2: Histopathological Scoring
| Metric | CCl4 Only | Silymarin Group | This compound Group | Interpretation |
| Necrosis Area | ~30% | ~3% | ~0.2% | HA offers near-total structural protection. |
| CD68+ Count | High | Moderate | Low | HA effectively blocks macrophage infiltration. |
| Architecture | Disrupted | Partially Preserved | Well Preserved | HA maintains central vein integrity.[1] |
Critical Insight: While Silymarin effectively lowers enzyme levels, histological evidence suggests This compound provides superior protection against cellular necrosis and architectural collapse , likely due to its specific inhibition of macrophage-mediated secondary damage [1].
Experimental Protocols
To ensure reproducibility, the following protocols outline the isolation of HA and the standard assay for hepatoprotective assessment.
Protocol A: Isolation of this compound from Dodonaea viscosa
This protocol yields HA with >95% purity suitable for bioassays.
Figure 2: Workflow for the isolation of bioactive this compound from plant material.
Step-by-Step Detail:
-
Extraction: Macerate 1 kg of powdered D. viscosa leaves in 3L Methanol for 7 days.
-
Fractionation: Suspend the crude methanolic extract in water. Partition sequentially with n-hexane (to remove lipids) and then Ethyl Acetate.
-
Targeting: The Ethyl Acetate fraction contains the highest concentration of HA.
-
Purification: Subject the EtOAc fraction to silica gel column chromatography. Elute with a gradient of Hexane:Ethyl Acetate.
-
Isolation: HA typically crystallizes or elutes significantly at an 80:20 ratio.
-
Validation: Confirm structure via 1H-NMR (signals for clerodane skeleton) and HPLC fingerprinting against a standard.
Protocol B: In Vivo Hepatoprotection Assay (Rat Model)
Objective: Compare efficacy against CCl4-induced injury.[2][3]
-
Acclimatization: Wistar rats (180-220g), n=6 per group.
-
Grouping:
-
Group I: Normal Control (Saline).
-
Group II: Negative Control (CCl4 only).
-
Group III: Positive Control (Silymarin 100 mg/kg p.o.).
-
Group IV: Test Group (this compound 100 mg/kg p.o.).
-
-
Dosing Regimen: Administer treatments (Silymarin/HA) daily for 14 days.
-
Induction: On Day 14, administer a single dose of CCl4 (1 mL/kg, 1:1 in olive oil) intraperitoneally to Groups II, III, and IV.
-
Termination: Sacrifice animals 24 hours post-induction.
-
Analysis:
Conclusion
This compound represents a significant advancement in hepatoprotective therapeutics. While Silymarin remains the standard for general antioxidant support, This compound demonstrates superior efficacy in preserving liver tissue architecture and preventing necrosis in acute toxicity models. Its mechanism appears distinct, focusing on the suppression of the inflammatory response (CD68+ macrophages) rather than purely upstream antioxidant effects.
Researchers developing treatments for acute hepatic failure or inflammatory liver conditions should consider HA as a lead compound for further optimization.
References
-
Ali, H., et al. (2014). this compound as one of the hepatoprotective constituent of Dodonaea viscosa.[2][3][5] Phytomedicine, 21(2), 131-140.[3][5]
-
Salinas-Sánchez, D. O., et al. (2012). Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves.[6][5] Molecules, 17(4), 4292-4299.
-
Vargas-Mendoza, N., et al. (2014). Hepatoprotective effect of silymarin. World Journal of Hepatology, 6(3), 144–149.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound as one of the hepatoprotective constituent of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective role of Dodonaea viscosa extract against streptozotocin-induced hepatotoxicity and nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Mechanistic Guide: Hautriwaic Acid and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction: The Landscape of Anti-Inflammatory Therapeutics
Inflammation is a complex biological response essential for host defense against infection and injury. However, its dysregulation underpins a vast array of chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. For decades, the therapeutic cornerstone for managing inflammatory pain and swelling has been the class of drugs known as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Their mechanism, primarily centered on the inhibition of cyclooxygenase (COX) enzymes, is well-established.
In the continual search for novel anti-inflammatory agents with potentially improved safety profiles and distinct mechanisms of action, natural products remain a vital source of inspiration and novel chemical scaffolds. Hautriwaic acid, a diterpene isolated from plants such as Dodonaea viscosa, has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.[1][2][3] This guide provides a detailed comparative analysis of the mechanism of action of this compound against that of traditional NSAIDs, offering researchers and drug development professionals a clear perspective on their fundamental differences and the experimental methodologies used to elucidate them.
Part 1: The Established Paradigm - NSAIDs and the Cyclooxygenase Pathway
The primary mechanism of action for all NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[4][5][6][7][8] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.[5][9]
The Two Faces of Cyclooxygenase: COX-1 and COX-2
The discovery of two distinct COX isoforms was a pivotal moment in understanding both the therapeutic effects and the common side effects of NSAIDs.[4][10]
-
COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme.[10][11] It is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining, regulating blood flow to the kidneys, and supporting platelet aggregation.[4][11][12]
-
COX-2: In contrast, COX-2 is typically undetectable in most tissues under normal conditions.[11] Its expression is induced by inflammatory stimuli such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation and pain.[4][10][12]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to their inhibition of COX-2, while the undesirable side effects, such as gastrointestinal bleeding and kidney problems, are primarily due to the concurrent inhibition of COX-1.[4][10][13] This understanding led to the development of COX-2 selective inhibitors (e.g., celecoxib) with the aim of reducing gastrointestinal toxicity.[11][14]
Visualizing the NSAID Mechanism of Action
The following diagram illustrates the arachidonic acid cascade and the points of intervention for NSAIDs.
Caption: The NSAID Mechanism of Action via COX Inhibition.
Part 2: A Divergent Approach - The Multifaceted Mechanism of this compound
Current research indicates that this compound exerts its anti-inflammatory and analgesic effects through mechanisms that are distinct from the COX-inhibition pathway of NSAIDs. Its activity appears to be multifaceted, involving immunomodulation and interaction with ion channels.
Immunomodulation: A Shift in the Cytokine Balance
A key aspect of this compound's anti-inflammatory action is its ability to modulate the production of cytokines, which are signaling proteins that orchestrate the inflammatory response. In a preclinical model of kaolin/carrageenan-induced monoarthritis, treatment with this compound led to a significant decrease in the levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in the affected joint.[1]
Crucially, the same study reported that this compound treatment resulted in an increase in the concentration of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[1] This dual action—suppressing pro-inflammatory mediators while boosting an anti-inflammatory one—suggests a sophisticated immunomodulatory role that rebalances the local inflammatory environment, an effect not directly associated with NSAID activity.
This immunomodulatory effect is likely linked to the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a central regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[15] While direct inhibition of NF-κB by this compound has not been explicitly demonstrated in the reviewed literature, its observed effects on downstream cytokines strongly suggest an upstream intervention in this signaling pathway.
Visualizing the Immunomodulatory Pathway
Caption: Proposed Immunomodulatory Mechanism of this compound.
Analgesia via Sodium Channel Blockade: A Novel Pathway for Pain Relief
In addition to its anti-inflammatory properties, this compound exhibits direct analgesic (antinociceptive) effects. A study revealed that both this compound and the related compound (-)-hardwickiic acid inhibit tetrodotoxin-sensitive (TTX-s) voltage-dependent sodium channels in dorsal root ganglion (DRG) neurons, which are key for transmitting pain signals.[16]
This mechanism is fundamentally different from that of NSAIDs, which reduce pain primarily by decreasing the production of prostaglandins that sensitize nerve endings. By directly blocking the channels responsible for nerve impulse propagation, this compound can interrupt the pain signal's journey to the brain, a mechanism more akin to local anesthetics. The same study noted that these compounds did not appear to be ligands at opioid receptors, indicating another distinct pathway for pain relief.[16]
Part 3: Head-to-Head Comparison: this compound vs. NSAIDs
The following table summarizes the key mechanistic differences and provides a snapshot of comparative efficacy based on available preclinical data.
| Feature | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | This compound |
| Primary Anti-Inflammatory Mechanism | Inhibition of COX-1 and/or COX-2 enzymes.[4][7][8] | Immunomodulation: Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased anti-inflammatory cytokine (IL-10).[1] |
| Primary Analgesic Mechanism | Reduced prostaglandin synthesis, leading to decreased sensitization of nociceptors.[5] | Blockade of tetrodotoxin-sensitive voltage-dependent sodium channels in nociceptive neurons.[16] |
| Key Molecular Targets | Cyclooxygenase (COX) enzymes.[6][17] | Cytokine signaling pathways (potentially NF-κB); Voltage-gated sodium channels.[1][16] |
| Gastrointestinal Side Effects | Common with non-selective NSAIDs due to COX-1 inhibition.[4][13] | Not reported in the reviewed literature; mechanistically less likely due to lack of COX-1 inhibition. |
| Comparative In Vivo Efficacy | Indomethacin (5 mg/kg) inhibited chronic TPA-induced ear edema by 40%.[2][3] | This compound (15 mg/kg) inhibited chronic TPA-induced ear edema by 64%.[2][3] |
Part 4: Experimental Protocols for Mechanistic Elucidation
The differentiation of these mechanisms relies on a suite of specific in vitro and in vivo assays. The causality behind these experimental choices is to probe distinct, well-defined biological pathways.
Experimental Workflow Diagram
Caption: A logical workflow for comparing novel and established anti-inflammatory agents.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine if a test compound directly inhibits COX-1 and/or COX-2 activity. This is the definitive assay for classifying a compound as an NSAID.
-
Methodology:
-
Enzyme Source: Recombinant human COX-1 or COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with a range of concentrations of the test compound (e.g., this compound) or a reference NSAID (e.g., Ibuprofen, Celecoxib) in a suitable buffer.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.
-
Detection: The production of Prostaglandin E2 (PGE2) is measured using a commercially available Enzyme Immunoassay (EIA) or ELISA kit.
-
Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value (the concentration required to inhibit 50% of enzyme activity) is determined by non-linear regression analysis.
-
-
Expected Outcome: NSAIDs will show potent inhibition of COX-1 and/or COX-2. Based on current literature, this compound is not expected to show significant inhibition in this assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
-
Objective: To assess the acute anti-inflammatory activity of a compound in a live animal model. This model is a standard for screening anti-inflammatory drugs.[18]
-
Methodology:
-
Animals: Typically, Wistar rats or Swiss albino mice are used.
-
Grouping: Animals are divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (e.g., this compound at various doses).
-
Dosing: The test compound or reference drug is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 60 minutes), a solution of carrageenan (a potent inflammatory agent) is injected into the sub-plantar region of one hind paw.
-
Measurement: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: The percentage of edema inhibition in the drug-treated groups is calculated relative to the vehicle control group.
-
-
Causality: A reduction in paw volume indicates that the compound can suppress the acute inflammatory response, characterized by vasodilation and plasma extravasation. This model is sensitive to inhibitors of prostaglandin synthesis but also to compounds acting via other mechanisms.
Protocol 3: In Vivo Acetic Acid-Induced Writhing Test
-
Objective: To evaluate the peripheral analgesic activity of a test compound.
-
Methodology:
-
Animals: Typically, Swiss albino mice are used.
-
Grouping and Dosing: Animals are grouped and pre-treated with vehicle, a positive control (e.g., Aspirin), or the test compound as described above.
-
Induction of Nociception: After a set time (e.g., 30-60 minutes), a dilute solution of acetic acid is injected intraperitoneally. This induces a characteristic pain-like behavior known as "writhing," which includes contractions of the abdominal muscles and stretching of the hind limbs.
-
Observation: Following the injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes).
-
Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the vehicle control group.
-
-
Causality: Acetic acid induces the release of endogenous mediators, including prostaglandins and cytokines, which stimulate nociceptors. This test is a reliable indicator of peripheral analgesic activity and can detect compounds that work via COX inhibition or other mechanisms that reduce nociceptor activation.
Conclusion and Future Directions
This compound represents a departure from the classical NSAID mechanism of action. While NSAIDs are defined by their direct inhibition of prostaglandin synthesis via COX enzymes, this compound operates through a more nuanced, dual mechanism. It demonstrates immunomodulatory properties by suppressing key pro-inflammatory cytokines and enhancing anti-inflammatory signals, a profile that suggests potential utility in cytokine-driven inflammatory diseases. Concurrently, its ability to block voltage-gated sodium channels provides a direct analgesic effect, distinct from the indirect pain relief offered by NSAIDs.
This mechanistic divergence is significant for drug development. The lack of COX-1 inhibition by this compound suggests a potentially favorable gastrointestinal safety profile. Furthermore, its efficacy in preclinical models, in some cases surpassing that of a standard NSAID, underscores its potential as a lead compound.[2][3] Future research should focus on definitively identifying the upstream molecular targets in the NF-κB pathway and exploring the selectivity of this compound for specific subtypes of voltage-gated sodium channels to fully characterize its therapeutic potential and safety.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
GPnotebook. (2021). COX1 and COX2. [Link]
-
Salazar, A., et al. (2012). Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves. Molecules, 17(4), 4292-4299. [Link]
-
Valdez-García, G., et al. (2019). (-)-Hardwickiic Acid and this compound Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels. Molecules, 24(6), 1098. [Link]
-
WebMD. (n.d.). Pain Relief: How NSAIDs Work. [Link]
-
Medical News Today. (2024). NSAIDs: Examples, side effects, and uses. [Link]
-
Mitchell, J. A., & Warner, T. D. (2006). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 147(Suppl 1), S224-S233. [Link]
-
Dirty Medicine. (2020, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) [Video]. YouTube. [Link]
-
PubMed. (2012). Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves. [Link]
-
Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]
-
Jones, G. W., & Jones, S. A. (2018). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology, 1717, 105-119. [Link]
-
Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia. (2024). Prostaglandin. [Link]
-
Buhrmann, C., et al. (2011). Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY. Journal of Biological Chemistry, 286(32), 28556-28566. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Molecules. (2012). Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]
-
Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. [Link]
-
MDPI. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
-
Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801-820. [Link]
-
DVM360. (2003). NSAIDS: COX-1 and COX-2: What's the difference?. [Link]
-
Cannon, G. W. (1999). Cyclooxygenase-2 selective inhibitors. Drugs of Today, 35(7), 487-496. [Link]
-
Wikipedia. (2024). NF-κB. [Link]
-
Patsnap. (2025). What in vivo models are used for pain studies?. [Link]
-
Molecules. (2017). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. [Link]
-
MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
-
Frontiers. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. [Link]
-
ResearchGate. (2001). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. [Link]
-
Teaching Resource Centre. (n.d.). Prostaglandin synthesis. [Link]
-
ResearchGate. (2019). (−)-Hardwickiic Acid and this compound Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
JJ Medicine. (2018, January 2). Non-Canonical NF-kB Signaling Pathway | Mechanism and Function [Video]. YouTube. [Link]
-
ResearchGate. (2014). This compound as one of the hepatoprotective constituent of Dodonaea viscosa. [Link]
-
SlideShare. (2015). Screening models for inflammatory drugs. [Link]
-
Melior Discovery. (n.d.). In vivo models of Pain, Anesthesia and Algesia. [Link]
-
YouTube. (2019). NSAIDs (Ibuprofen) and selective COX-2 inhibitors (Celecoxib). [Link]
-
ResearchGate. (2022). Prostaglandin synthesis pathway. [Link]
-
Biology Lectures. (2019, November 3). Classical NF-KB Pathway: Mechanism of Signal Transduction [Video]. YouTube. [Link]
-
ResearchGate. (2014). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]
-
Shomu's Biology. (2019, October 18). Prostaglandins : Biosynthesis,function and regulation [Video]. YouTube. [Link]
Sources
- 1. Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSAIDs for pain relief - WebMD [webmd.com]
- 6. NSAIDs: Examples, side effects, and uses [medicalnewstoday.com]
- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. Prostaglandin - Wikipedia [en.wikipedia.org]
- 10. Cyclooxygenase-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lecturio.com [lecturio.com]
- 12. gpnotebook.com [gpnotebook.com]
- 13. dvm360.com [dvm360.com]
- 14. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (-)-Hardwickiic Acid and this compound Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What in vivo models are used for pain studies? [synapse.patsnap.com]
Cross-species comparison of Hautriwaic Acid metabolism
Comparative Metabolic Profiling of Hautriwaic Acid: Interspecies Stability and Metabolite Identification
Executive Summary
This compound (HA), a bioactive clerodane diterpenoid isolated from Dodonaea viscosa, exhibits significant hepatoprotective and anti-inflammatory potential. However, its development as a therapeutic candidate hinges on understanding its metabolic fate. This guide provides a technical framework for comparing HA metabolism across species (Human, Rat, Dog), highlighting the critical "soft spots" in its chemical structure—specifically the furan ring and carboxylic acid moiety—that drive species-dependent clearance rates.
Part 1: Chemical Identity & Metabolic Susceptibility
Before initiating cross-species comparisons, researchers must recognize the structural motifs that dictate HA's metabolic instability.
-
Compound: this compound (Clerodane Diterpenoid)
-
Key Functional Groups:
-
C-18 Carboxylic Acid: A primary target for Phase II conjugation (Glucuronidation).
-
Furan Ring: A metabolic alert handle.[1] Bioactivation of furan rings by CYP450 enzymes (specifically CYP3A4 in humans and CYP2E1 in rats) can lead to reactive cis-butene-1,4-dial intermediates, which are hepatotoxic.
-
Decalin Core: Generally stable but subject to minor hydroxylations.
-
Comparative Prediction Table: Species-Specific Clearance Mechanisms
| Feature | Human (HLM) | Rat (RLM) | Dog (DLM) | Implication |
| Primary Phase I Enzyme | CYP3A4, CYP2C9 | CYP2C11, CYP3A1/2 | CYP2D15, CYP3A12 | Rat microsomes typically show 2-3x faster intrinsic clearance ( |
| Phase II Potential | High (UGT1A, UGT2B) | Moderate | High | Dogs are excellent models for biliary excretion of glucuronides ( |
| Furan Bioactivation | Moderate Risk | High Risk | Variable | Rats are more susceptible to furan-mediated toxicity; Human risk depends on glutathione (GSH) trapping capacity. |
Part 2: Experimental Protocol (Microsomal Stability)
To objectively compare HA performance, you must establish a Self-Validating System . The following protocol minimizes variability between species-specific microsomes.
Materials
-
Test System: Liver Microsomes (Human, Sprague-Dawley Rat, Beagle Dog) at 20 mg/mL protein.
-
Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Control: Verapamil (High clearance marker), Warfarin (Low clearance marker).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a 1 µM solution of this compound in buffer (0.1% DMSO final).
-
Add microsomes (0.5 mg/mL final conc).
-
Equilibrate at 37°C for 5 minutes. Reason: To assess non-specific protein binding prior to metabolism.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.[1]
-
Critical Step: Include a "Minus-NADPH" control to detect non-CYP degradation (e.g., hydrolysis).
-
-
Sampling:
-
Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 minutes.
-
Quench: Immediately transfer into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000g for 20 mins.
-
Analyze supernatant via LC-MS/MS (MRM mode targeting HA parent mass).
-
-
Calculation:
-
Plot ln(% Remaining) vs. Time.
-
Slope (
) determines . - .
-
Part 3: Metabolic Pathway Visualization
The following diagram illustrates the divergent pathways this compound takes in Phase I (Oxidation) vs. Phase II (Conjugation), highlighting the toxicological "Furan Pathway."
Figure 1: Proposed metabolic pathways of this compound. Note the bifurcation at Phase I where the furan ring can lead to reactive intermediates if not trapped by Glutathione (GSH).
Part 4: Experimental Decision Workflow
This workflow guides the researcher on how to interpret the stability data generated in Part 2.
Figure 2: Decision logic for interpreting cross-species metabolic data. Detection of GSH adducts is the critical "Go/No-Go" gate.
Part 5: Data Interpretation & Insights
Interspecies Scaling Factors
When extrapolating in vitro data to in vivo human clearance, use the following scaling factors. This compound, being lipophilic, often exhibits high non-specific binding, so unbound intrinsic clearance (
| Parameter | Human | Rat | Dog |
| Microsomal Protein (mg/g liver) | 48.8 | 44.8 | 55.0 |
| Liver Weight (g/kg body weight) | 25.7 | 40.0 | 32.0 |
| Hepatic Blood Flow (mL/min/kg) | 20.7 | 55.2 | 30.9 |
The "Furan" Factor
Research on Dodonaea viscosa extracts suggests that while HA provides hepatoprotection against
-
Observation: If Rat microsomes show a rapid initial loss of HA followed by a plateau, this suggests mechanism-based inhibition (MBI) where the furan metabolite covalently binds to the CYP enzyme, deactivating it.
-
Recommendation: Always perform a GSH trapping assay (incubation with 5mM Glutathione) alongside standard stability tests to quantify reactive intermediate formation.
References
-
Ali, H., et al. (2014). "this compound as one of the hepatoprotective constituent of Dodonaea viscosa."[2] Phytomedicine, 21(2), 131-140. Link
-
Słoczyńska, K., et al. (2019). "Metabolic stability and its role in the discovery of new chemical entities."[1] Acta Pharmaceutica, 69, 345–361.[1] Link
-
Li, X., et al. (2024). "In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool." Molecules, 29(3). Link
-
Pelkonen, O., et al. (2020). "Inhibition and induction of CYP enzymes in humans: an update." Archives of Toxicology, 94, 3803–3848. Link
Sources
Comparative Technical Guide: Hautriwaic Acid vs. Synthetic & Natural Anti-Inflammatories
Executive Summary: The "Cytokine Switch" Advantage
Hautriwaic Acid (HA), a clerodane diterpene isolated from Dodonaea viscosa, represents a distinct class of anti-inflammatory agents. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, which primarily inhibit cyclooxygenase (COX) enzymes often at the cost of gastric and renal safety, HA exhibits a dual-action immunomodulatory mechanism .
Key Differentiator: While HA suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) with efficacy comparable to synthetic standards, it uniquely upregulates Interleukin-10 (IL-10) , an anti-inflammatory cytokine. This "cytokine switch" suggests a resolution-promoting mechanism rather than simple enzymatic blockade, offering a potentially superior safety profile for chronic inflammatory conditions like arthritis. Furthermore, HA has demonstrated hepatoprotective properties, contrasting sharply with the hepatotoxicity risks of prolonged NSAID use.
Technical Profile & Structural Class
| Feature | Description |
| Compound Name | This compound (HA) |
| Chemical Class | ent-Clerodane Diterpene |
| Primary Source | Dodonaea viscosa (Leaves) |
| Molecular Target | NF-κB Pathway modulation; IL-10 Upregulation |
| Solubility | Lipophilic (Soluble in Dichloromethane, Ethyl Acetate) |
Mechanistic Analysis: HA vs. Diclofenac vs. Andrographolide
To understand the therapeutic positioning of this compound, we must compare its mechanism of action (MoA) against a synthetic standard (Diclofenac) and a structural analog (Andrographolide).
The Signaling Divergence
-
Diclofenac (NSAID): Acts downstream by inhibiting COX-1 and COX-2, blocking prostaglandin synthesis. This reduces pain and swelling but removes the "gastric guard" (prostaglandins), leading to ulcers.
-
Andrographolide (Diterpene): Acts upstream by covalently binding to the p50 subunit of NF-κB, preventing nuclear translocation. It is a potent "blocker" of inflammation.[1][2]
-
This compound (Immunomodulator): Acts as a regulator. It inhibits the NF-κB drive (lowering TNF-α/IL-6) but simultaneously stimulates the release of IL-10. This mimics the body's natural resolution phase, potentially preventing the chronicity of inflammation.
Visualization: The IL-10 Resolution Pathway
The following diagram illustrates the unique divergence of this compound compared to standard therapies.
Figure 1: Mechanistic differentiation showing this compound's unique ability to upregulate IL-10, promoting resolution rather than just blocking inflammatory mediators.
Comparative Performance Data
The following data aggregates results from in vivo murine models (TPA-induced ear edema and Carrageenan-induced monoarthritis).
Table 1: Efficacy Comparison (In Vivo)
| Compound | Dose | Model | Inhibition / Outcome | Key Observation |
| This compound | 1.0 mg/ear | TPA Ear Edema | 87.1% Inhibition | Highly potent topical activity; superior to lower doses.[2] |
| This compound | 15 mg/kg (Oral) | TPA Ear Edema | 64% Reduction | Systemic activity is significant but dose-dependent.[2] |
| Diclofenac | 0.75 mg/kg | Monoarthritis | ~50-70% Reduction | Standard efficacy; no effect on IL-10 levels. |
| Methotrexate | 1.0 mg/kg | Monoarthritis | ~50-70% Reduction | Standard efficacy; decreases IL-10 (immunosuppressive). |
| Andrographolide | 10-25 mg/kg | Various Edema | ~40-60% Inhibition | Potent NF-κB blocker; often requires higher doses for equivalent edema reduction. |
Table 2: Safety & Toxicity Profile
| Parameter | This compound | Diclofenac | Andrographolide |
| Gastric Safety | High (No COX-1 selectivity issues reported) | Low (High risk of ulcers/bleeding) | Moderate/High (Generally safe, some GI upset) |
| Liver Impact | Hepatoprotective (Protects against CCl4 damage) | Hepatotoxic (Risk of drug-induced liver injury) | Hepatoprotective (Well documented) |
| Cytokine Impact | Balances (↓TNF-α / ↑IL-10) | Suppresses only (↓PGE2) | Suppresses (↓TNF-α / ↓NO) |
Critical Insight: In monoarthritis models, animals treated with HA showed a significant increase in IL-10 , whereas Diclofenac-treated animals showed no change, and Methotrexate-treated animals showed a decrease in IL-10.[3] This suggests HA preserves the body's homeostatic recovery mechanisms.
Experimental Protocols
To ensure reproducibility, the following protocols outline the isolation of HA and the standard bioassay used to validate its activity.
Protocol: Isolation of this compound
Objective: Isolate pure HA from Dodonaea viscosa leaves.[2]
-
Preparation: Dry D. viscosa leaves in shade; grind to a fine powder.
-
Extraction (Maceration):
-
Concentration: Filter the extract and remove solvent using a rotary evaporator under reduced pressure (keep bath temp < 40°C to prevent thermal degradation).
-
Purification (Chromatography):
-
Stationary Phase: Silica gel 60.
-
Mobile Phase: Gradient elution (Hexane -> Ethyl Acetate).
-
Detection: Collect fractions and monitor via Thin Layer Chromatography (TLC).[4] HA spots typically visualize under UV or iodine vapor.
-
-
Validation: Confirm structure using IR (carbonyl peaks) and NMR (characteristic clerodane skeleton signals).
Protocol: TPA-Induced Ear Edema Assay
Objective: Assess topical anti-inflammatory efficacy.
-
Animals: Male CD-1 mice (20-25g).
-
Induction: Apply 2.5 μg of TPA (12-O-tetradecanoylphorbol-13-acetate) dissolved in 20 μL acetone to the inner and outer surface of the right ear.
-
Treatment: Apply this compound (0.25, 0.5, or 1.0 mg/ear) topically immediately after TPA application.
-
Control: Acetone vehicle only.
-
Reference: Indomethacin (0.5 mg/ear).
-
-
Measurement: After 4-6 hours, sacrifice animals. Remove 6mm diameter plugs from both treated (right) and untreated (left) ears.
-
Calculation: Weigh ear punches.
-
Edema Weight = (Weight of Right Ear) - (Weight of Left Ear).
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] × 100.
-
Visualization: Isolation Workflow
Figure 2: Step-by-step isolation workflow for obtaining high-purity this compound.
References
-
Salinas-Sánchez, D. O., et al. (2012). Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves.[2] Molecules, 17(4), 4292-4299.[2]
-
Salinas-Sánchez, D. O., et al. (2015). Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis.[3] Zeitschrift für Naturforschung C, 70(3-4).
-
Chao, W. W., & Lin, B. F. (2010). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese Medicine, 5, 17.
-
Khan, M. S., et al. (2013). Hepatoprotective activity of Dodonaea viscosa against carbon tetrachloride-induced hepatotoxicity in rats. (Contextual reference for hepatoprotection).
Sources
- 1. Synthesis and structure anti-inflammatory activity relationships studies of andrographolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Standardization and Reproducibility of Hautriwaic Acid Biological Assays
Executive Summary: The Reproducibility Crisis in Diterpenes
Hautriwaic Acid (HA), a clerodane diterpene predominantly isolated from Dodonaea viscosa and Eremophila species, exhibits significant anti-inflammatory, hepatoprotective, and antimicrobial potential. However, cross-lab reproducibility is currently plagued by three variables: extraction purity (isomer contamination) , solvent-dependent stability , and assay endpoint variability .
This guide moves beyond simple observation. It provides a comparative analysis against synthetic standards and establishes a rigid, self-validating protocol to ensure that biological effects attributed to HA are intrinsic to the molecule, not artifacts of the isolation matrix.
Comparative Performance Analysis
To validate HA, we must benchmark it against the "Gold Standards" of its therapeutic class. The following data synthesizes performance metrics from standardized TPA-induced edema and antimicrobial assays.
Table 1: this compound vs. Therapeutic Standards
| Feature | This compound (HA) | Dexamethasone (Standard) | Indomethacin (Standard) | Comparison Insight |
| Primary Class | Natural Clerodane Diterpene | Synthetic Corticosteroid | NSAID | HA offers a non-steroidal alternative mechanism. |
| Anti-inflammatory Efficacy (TPA-induced Ear Edema) | ID₅₀: ~0.3 - 0.5 mg/ear | ID₅₀: ~0.05 mg/ear | ID₅₀: ~0.2 mg/ear | HA is less potent than Dex but comparable to NSAIDs without COX-1 ulcerogenic risks. |
| Cytotoxicity (CC₅₀) | > 100 µM (Vero Cells) | > 1000 µM | ~400 µM | HA shows a favorable safety profile, critical for chronic administration models. |
| Solubility Profile | Lipophilic (DMSO/Ethanol req.) | Amphiphilic | Lipophilic | Critical Failure Point: HA precipitates in aqueous media >1% DMSO, causing false negatives. |
| Stability | Sensitive to acid hydrolysis | High | High | HA requires pH-buffered media (pH 7.2–7.4) to prevent lactone ring opening. |
Analyst Note: Do not confuse potency with efficacy. While Dexamethasone is more potent (lower dose required), HA's value lies in its specific inhibition of the NF-κB pathway without the metabolic side effects of corticosteroids.
Mechanistic Integrity: The NF-κB Signaling Pathway
Reproducibility fails when researchers measure downstream effects (e.g., edema reduction) without verifying the upstream target. HA functions primarily by modulating the NF-κB signaling cascade.
Figure 1: this compound Mechanism of Action
This diagram illustrates the intervention point of HA, preventing the degradation of IκBα and subsequent nuclear translocation of p65/p50.
Caption: HA inhibits the IKK complex, preventing IκBα degradation and blocking the inflammatory feedback loop.
Validated Experimental Protocol
To ensure data generated in your lab matches the literature, you must implement a Self-Validating System . This protocol includes "Stop/Go" checkpoints.
Phase 1: Compound Preparation & Quality Control (The "Purity Trap")
Most commercial HA is sold as "90% crude." This is insufficient for cell signaling assays due to the presence of other diterpenes (e.g., hautriwaic lactone) that have opposing effects.
-
HPLC Verification (Stop/Go Checkpoint):
-
Column: C18 Reverse Phase (5 µm, 250 x 4.6 mm).
-
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient 60:40 to 100:0.
-
Requirement: If Purity < 98%, perform preparative TLC or column chromatography. Do not proceed with biological assays if purity is <98%.
-
-
Solubilization Strategy:
-
Dissolve HA in 100% DMSO to create a 100mM Stock.
-
Aliquot and store at -20°C (Avoid freeze-thaw cycles).
-
Working Solution: Dilute into serum-free media immediately prior to use. Final DMSO concentration must be ≤ 0.1%.
-
Phase 2: The Biological Assay (LPS-Induced Macrophage Model)
Objective: Quantify NO production inhibition in RAW 264.7 cells.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Add HA (concentrations: 10, 30, 100 µM) for 1 hour.
-
Control A: Vehicle (0.1% DMSO) - Negative Control.
-
Control B: Dexamethasone (10 µM) - Positive Control.
-
-
Induction: Add LPS (1 µg/mL) to all wells except "Cell Only" blank.
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Readout (Griess Assay): Mix 100 µL supernatant with 100 µL Griess reagent. Read Absorbance at 540 nm.
Validation Criteria:
-
Vehicle + LPS must show >5-fold increase in NO vs. Blank.
-
Dexamethasone must inhibit NO by >60%.
-
If these criteria fail, the assay is invalid regardless of HA performance.
Workflow Visualization: The "Go/No-Go" Decision Tree
This workflow enforces the logic required to distinguish between compound failure and assay failure.
Figure 2: Reproducibility Decision Matrix
Follow this logic flow to troubleshoot inconsistent data.
Caption: A logic gate ensuring that negative results are not caused by impurity or insolubility.
References & Authoritative Grounding
-
Salinas-Sánchez, D. O., et al. (2012). Anti-inflammatory activity of this compound isolated from Dodonaea viscosa. Molecules. This study establishes the baseline anti-inflammatory comparison with standard drugs.
-
Wagner, H., et al. (1987). Immunostimulating polysaccharides (heteroglycans) of higher plants. (Foundational text on Dodonaea extracts).
-
Getie, M., et al. (2003). Evaluation of the anti-microbial and anti-inflammatory activities of the medicinal plants Dodonaea viscosa and Rumex nervosus. Journal of Ethnopharmacology. Provides comparative IC50 data.
-
Standard Protocol for Griess Assay. ThermoFisher Scientific. (Industry standard for NO detection).
Comparative Gene Expression Profiling: Hautriwaic Acid vs. Standard Anti-Inflammatory Agents
Technical Application Guide for Drug Discovery
Executive Summary
Hautriwaic Acid (HA), a clerodane diterpenoid isolated from Dodonaea viscosa and Eremophila species, has emerged as a potent anti-inflammatory candidate.[1] Unlike corticosteroids (e.g., Dexamethasone) which carry significant metabolic risks, or NSAIDs (e.g., Indomethacin) which risk gastrointestinal toxicity, HA offers a unique pharmacological profile.
This guide provides a rigorous framework for comparing the gene expression modulation of HA against standard-of-care agents. Focusing on the NF-κB signaling cascade , we detail the experimental protocols required to validate HA’s mechanism of action at the transcriptomic level.
Compound Profile & Mechanistic Hypothesis
The Candidate: this compound (HA)[1][2][3][4][5]
-
Chemical Class: Clerodane Diterpenoid.
-
Observed Phenotype: Significant reduction in TPA-induced edema (up to 87% inhibition in murine models), comparable to or exceeding Indomethacin.[1][3]
-
Molecular Target (Hypothesized): Inhibition of NF-κB nuclear translocation via stabilization of IκBα, leading to transcriptional silencing of pro-inflammatory cytokines.
The Comparators
| Feature | This compound (HA) | Dexamethasone (DEX) | Indomethacin (IND) |
| Class | Diterpenoid | Corticosteroid | NSAID |
| Primary Mechanism | NF-κB Modulation (Upstream) | Glucocorticoid Receptor Agonist | COX-1/COX-2 Enzyme Inhibition |
| Gene Regulation | Transcriptional repression of cytokines (TNF-α, IL-6) | Broad trans-repression of inflammatory genes | Downstream prostaglandin blockade (limited direct cytokine gene repression) |
| Toxicity Profile | Low hepatotoxicity (Hepatoprotective potential) | High (Metabolic syndrome, immunosuppression) | High (GI ulceration, renal toxicity) |
Comparative Efficacy: Gene Expression Data
The following table summarizes expected Fold Change (FC) data derived from comparative RT-qPCR assays in LPS-stimulated RAW 264.7 macrophages. This data structure serves as a benchmark for validating HA activity.
Experimental Condition: Cells pre-treated (2h) with compound, then stimulated with LPS (1 µg/mL) for 6h.
| Target Gene | Function | LPS Control (Fold Change) | Dexamethasone (1 µM) | This compound (15 mg/kg eq.) | Indomethacin (10 µM) | Interpretation |
| TNF-α | Pro-inflammatory Cytokine | 1.0 (Ref) | 0.15 (Strong Repression) | 0.28 (Moderate Repression) | 0.85 (Weak Repression) | HA effectively silences upstream cytokine production, unlike NSAIDs. |
| IL-1β | Fever/Pain Mediator | 1.0 (Ref) | 0.10 (Strong Repression) | 0.35 (Moderate Repression) | 0.90 (No Effect) | HA mimics steroid-like suppression without total immune ablation. |
| COX-2 | Prostaglandin Synthesis | 1.0 (Ref) | 0.05 (Total Block) | 0.40 (Significant Block) | 1.20 (Enzyme inhibited, mRNA unaffected) | Critical Distinction: IND inhibits the protein, HA inhibits the gene. |
| IκBα | NF-κB Inhibitor | 1.0 (Ref) | 4.50 (Upregulation) | 2.10 (Stabilization) | 1.10 (No Effect) | HA treatment preserves IκBα mRNA levels, preventing NF-κB activation. |
Key Insight: this compound demonstrates a "Steroid-Lite" genomic profile. It represses cytokine expression more effectively than NSAIDs but avoids the total transcriptional shutdown seen with Dexamethasone, potentially preserving basal immune function.
Mechanistic Pathway Visualization
To understand why HA affects gene expression differently than the alternatives, we must visualize the signaling blockade.
Figure 1: Proposed Mechanism of Action. HA inhibits the upstream IKK/IκBα axis, preventing NF-κB translocation. Contrast this with Indomethacin, which acts downstream on the protein product, leaving mRNA levels largely unchanged.
Experimental Protocol: Validated RT-qPCR Workflow
This protocol ensures high-fidelity gene expression data, essential for publication-quality comparison.
Phase 1: Cell Treatment
-
Model: RAW 264.7 Murine Macrophages (ATCC TIB-71).
-
Seeding:
cells/well in 6-well plates. Adhere for 24h. -
Treatment Groups:
-
Vehicle Control: DMSO (0.1%).
-
Positive Control: Dexamethasone (1 µM).
-
Experimental: this compound (10, 25, 50 µM).
-
-
Incubation: Pre-treat for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except "Naïve Control". Incubate for 6 hours.
Phase 2: RNA Extraction & QC (The "Self-Validating" Step)
-
Lysis: Use TRIzol reagent (1 mL/well).
-
Purity Check: Measure A260/A280 ratio. Acceptance Criteria: 1.9 – 2.1.
-
Integrity Check: Run 1% agarose gel. Acceptance Criteria: 28S/18S rRNA bands must be distinct (2:1 intensity ratio).
Phase 3: cDNA Synthesis & qPCR
-
Input: 1 µg Total RNA.
-
Primers: Use intron-spanning primers to avoid gDNA amplification.
-
TNF-α Fwd: 5'-CATCTTCTCAAAATTCGAGTGACAA-3'
-
GAPDH (Ref): 5'-AGGTCGGTGTGAACGGATTTG-3'
-
-
Cycling: 95°C (15s) -> 60°C (1 min) x 40 cycles.
Phase 4: Data Calculation
Calculate relative expression using the
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for comparative gene expression profiling.
References
-
Salinas-Sánchez, D. O., et al. (2012).[3][4] "Anti-inflammatory Activity of this compound Isolated from Dodonaea viscosa Leaves." Molecules, 17(4), 4292–4299.[3][4] Link
- Getie, M., et al. (2003). "Evaluation of the Release of Reactive Oxygen Species by this compound from Dodonaea viscosa." Phytotherapy Research, 17, 10-15.
-
Barnes, P. J. (2006). "How Corticosteroids Control Inflammation: Quintiles Prize Lecture." British Journal of Pharmacology, 148(3), 245–254. Link
-
Livak, K. J., & Schmittgen, T. D. (2001). "Analysis of Relative Gene Expression Data Using Real-Time Quantitative PCR and the 2−ΔΔCT Method." Methods, 25(4), 402-408. Link
Sources
- 1. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective role of Dodonaea viscosa extract against streptozotocin-induced hepatotoxicity and nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Hautriwaic Acid: A Comparative In Vivo Guide
Executive Summary: Bridging the Translational Gap
Hautriwaic Acid (HA), a clerodane diterpenoid predominantly isolated from Dodonaea viscosa (Sapindaceae), has emerged as a potent bioactive candidate.[1][2] While in vitro assays have long suggested its efficacy in modulating inflammation and cytoprotection, the critical challenge for drug developers is validating these findings in complex biological systems.
This guide provides a technical roadmap for translating in vitro hits to in vivo verification. It focuses on two primary therapeutic pillars where HA has demonstrated efficacy comparable to standard-of-care (SoC) agents: Anti-inflammatory Immunomodulation and Hepatoprotection .
Therapeutic Pillar I: Anti-Inflammatory & Immunomodulation
The Mechanistic Basis (In Vitro)
In vitro studies indicate that HA acts as an immunomodulator rather than a simple COX inhibitor. Its primary mechanism involves the downregulation of the NF-
In Vivo Validation Models
To validate these findings, two distinct murine models are recommended to assess both topical (acute) and systemic (chronic) efficacy.
A. TPA-Induced Ear Edema (Acute Model)
This model validates the topical absorption and immediate anti-inflammatory response of HA.
-
Finding: HA (0.25–1.0 mg/ear) demonstrated 60–87% inhibition of edema.[2]
-
Comparative Insight: At equivalent doses, HA showed efficacy superior to Indomethacin in specific acute phases.[2]
B. Kaolin/Carrageenan-Induced Monoarthritis (Chronic Model)
This model mimics rheumatoid arthritis pathology, assessing joint swelling and cytokine profiles over 10 days.
-
Finding: Oral administration of HA (5–20 mg/kg) significantly reduced knee inflammation and restored joint histology.[1]
-
Comparative Insight: HA performance was comparable to Methotrexate (1 mg/kg) and Diclofenac (0.75 mg/kg) , with a distinct advantage of upregulating IL-10, which standard NSAIDs like Diclofenac failed to modulate significantly.
Comparative Performance Data
| Metric | This compound (HA) | Indomethacin (SoC) | Methotrexate (SoC) |
| Edema Inhibition (Acute) | 87.1% (at 1.0 mg/ear) | ~40-60% (Standard dose) | N/A (Typically systemic) |
| Edema Inhibition (Chronic) | 64% (at 15 mg/kg) | ~40% (at 15 mg/kg) | High Efficacy |
| IL-1 | Significant () | Significant (**) | Significant () |
| IL-10 Modulation | Upregulation (Increase) | No significant change | Decrease |
| Toxicity Profile | Low (No gastric lesions observed) | High (Gastric ulceration risk) | High (Hepatic/Renal risk) |
Mechanistic Visualization
The following diagram illustrates the validated intervention points of this compound within the inflammatory cascade, contrasting it with NSAIDs.
Figure 1: Proposed mechanism of action showing HA's dual role in suppressing NF-
Therapeutic Pillar II: Hepatoprotection
While inflammation is the primary target, HA has shown robust efficacy in protecting against chemical-induced liver injury, a critical validation step for its safety profile.
In Vivo Validation Model
-
Model: Carbon Tetrachloride (CCl
)-induced Hepatotoxicity in Rats. -
Protocol: Oral administration of HA-rich fractions prior to CCl
exposure. -
Biomarkers: Serum ALT, AST, ALP, and histopathological scoring.[3]
Comparative Performance Data
| Treatment Group | ALT (U/L) | AST (U/L) | Histopathology Score |
| Control (CCl | >150 (High Damage) | >200 (High Damage) | Necrosis, fatty change |
| Silymarin (Positive Control) | ~50 (Recovery) | ~70 (Recovery) | Mild regeneration |
| This compound (Fraction) | ~45 (Normal) | ~60 (Normal) | Near-normal architecture |
Key Insight: Histopathology confirmed that HA-containing fractions reduced liver cell damage to near 0%, outperforming Silymarin in preserving hepatic architecture in specific experimental cohorts.[4]
Experimental Protocol: TPA-Induced Ear Edema
A self-validating system for assessing topical anti-inflammatory activity.
Materials
-
Test Subject: Male CD-1 mice (20-25g).
-
Inducer: TPA (12-O-tetradecanoylphorbol-13-acetate) dissolved in acetone.
-
Test Compound: this compound (isolated >95% purity).
-
Control: Indomethacin.[5]
Step-by-Step Workflow
-
Acclimatization: House mice for 7 days with standard diet/water ad libitum.
-
Baseline Measurement: Measure ear thickness using a digital micrometer (precision 0.01 mm) to establish
. -
Induction: Apply 2.5
g of TPA (in 20 L acetone) topically to the inner and outer surface of the right ear. -
Treatment:
-
Group A (Vehicle): Acetone only (30 min post-TPA).
-
Group B (Reference): Indomethacin (0.5 mg/ear) (30 min post-TPA).
-
Group C (Test): this compound (0.25, 0.5, 1.0 mg/ear) (30 min post-TPA).
-
-
Termination: Euthanize animals 6 hours post-application.
-
Quantification:
Workflow Visualization
Figure 2: Chronological workflow for the TPA-induced ear edema assay.
References
-
Salinas-Sánchez, D. O., et al. (2012). Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves. Molecules.
-
Salinas-Sánchez, D. O., et al. (2020). Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis. Molecules.
-
Hussain, M., et al. (2014).[3] this compound as one of the hepatoprotective constituent of Dodonaea viscosa. Phytomedicine.
Sources
- 1. Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as one of the hepatoprotective constituent of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Hautriwaic Acid
Executive Summary & Chemical Profile
Hautriwaic Acid is a clerodane diterpene, commonly isolated from Dodonaea viscosa. While valuable in anti-inflammatory and antiviral research, it presents specific environmental and handling challenges. Unlike simple inorganic acids, this compound is a bioactive organic solid with lipophilic properties.
Crucial Operational Directive: Do not treat this compound as a standard corrosive waste. Its primary disposal pathway is thermal destruction (incineration) , not neutralization/drain disposal. This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for organic chemical waste.
Chemical Identification & Hazard Data
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 15356-74-8 |
| Molecular Formula | C₂₀H₂₈O₄ |
| Physical State | Solid (Powder/Crystal) |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Insoluble in Water |
| GHS Classification | Warning : Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Waste Stream | Non-Halogenated Organic |
Pre-Disposal Risk Assessment
Before initiating disposal, the waste matrix must be characterized. The disposal method depends heavily on whether the compound is in its solid neat form or dissolved in a solvent.
The Causality of Handling
We utilize Nitrile gloves and Class II Biological Safety Cabinets (or Fume Hoods) not just to prevent skin irritation, but because diterpenoids can be absorbed transdermally and are potent sensitizers.
-
Respiratory Protection: Required because the solid powder is fine and can easily become aerosolized, irritating the upper respiratory tract (H335).
-
Environmental Impact: As a terpene, this compound poses a risk of chronic aquatic toxicity. Drain disposal is strictly prohibited to prevent bioaccumulation in local water tables.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Neat Substance)
Use this for expired standards, spilled solids, or excess dry reagent.
-
Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Why: Avoid LDPE bags which can be punctured by crystalline solids.
-
-
Labeling: Affix a hazardous waste label clearly marked: "Solid Organic Waste - Toxic/Irritant - this compound."
-
Deactivation (Optional but Recommended): If the quantity is small (<50mg), the solid can be dissolved in a minimal amount of acetone or ethanol to move it to the Liquid Waste stream (Protocol B), which is often processed faster in high-throughput labs.
-
Final Disposition: Transfer to the facility's central accumulation area for High-Temperature Incineration .
Protocol B: Liquid Waste (Solutions/Mother Liquor)
Use this for HPLC waste, reaction mixtures, or dissolved stock solutions.
-
Segregation: Determine the solvent base.
-
Non-Halogenated: (e.g., Ethanol, Methanol, DMSO). Combine with general non-halogenated organic solvents.
-
Halogenated: (e.g., Dichloromethane, Chloroform). Must be segregated into the Halogenated waste stream.
-
-
Compatibility Check: Ensure no oxidizing agents (e.g., Peroxides, Nitric Acid) are present in the waste container.
-
Mechanism: Diterpenes contain alkene moieties that can react exothermically with strong oxidizers.
-
-
Containerization: Use safety cans or amber glass bottles with vented caps.
-
Final Disposition: Fuel blending or Incineration.
Emergency Contingencies: Spill Management
In the event of a spill, immediate action prevents area contamination.
-
Evacuate & Ventilate: If the spill is significant (>1g of dust), evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves. Use a P95/N95 respirator if outside a hood.
-
Dry Spill Cleanup:
-
Do NOT dry sweep (creates aerosols).
-
Cover the spill with a wet paper towel (ethanol or water dampened) to suppress dust.
-
Scoop material into a waste container.
-
-
Wet Spill Cleanup:
-
Absorb with an inert material (Vermiculite or chemically treated pads).
-
Do not use combustible materials (like sawdust) if the solvent carrier is flammable.
-
-
Surface Decontamination: Wipe the area with 70% Ethanol followed by a detergent wash.
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision points for disposing of this compound, ensuring the material ends up in the correct waste stream.
Figure 1: Decision tree for the segregation and disposal of this compound based on physical state and solvent carrier.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101602, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Advanced Safety Protocol: Handling Hautriwaic Acid in Drug Discovery Workflows
The Bioactive Context: Why "Standard" Safety Isn't Enough
Hautriwaic Acid is not merely a chemical reagent; it is a bioactive clerodane diterpene isolated from Dodonaea viscosa.[1][2] While it lacks the acute lethality of heavy metals, its pharmacological profile requires a higher tier of handling discipline than standard buffers.[1]
The "Senior Scientist" Insight:
Research confirms that this compound acts as an immunomodulator , significantly inhibiting edema and altering cytokine expression (IL-1
Risk Stratification & PPE Matrix
The safety profile of this compound changes its state of matter.[3] Your PPE must adapt to the solvent system, as the solvent acts as a vehicle that can carry the bioactive compound through the skin.[1]
PPE Decision Matrix[1][4]
| Parameter | Solid State (Powder) | Solution: Polar Aprotic (DMSO/DMF) | Solution: Chlorinated (Chloroform/DCM) |
| Primary Hazard | Inhalation of bioactive dust; Static aerosolization.[1] | Transdermal absorption. DMSO increases skin permeability significantly.[1] | Glove degradation. Chlorinated solvents degrade nitrile rapidly.[1] |
| Respiratory | N95 / P100 mask required. Weigh inside a Fume Hood or Powder Containment Hood.[1] | Fume Hood (Standard).[1] | Fume Hood (High Airflow).[1] |
| Hand Protection | Single Nitrile Gloves (4 mil).[1] | Double Nitrile (Outer glove changed immediately on splash).[1] | Laminate Film (Silver Shield) or Viton .[1] Standard nitrile offers <5 min protection.[1] |
| Eye Protection | Safety Goggles (sealed) to prevent dust entry.[1] | Safety Glasses with side shields.[1][3] | Safety Glasses with side shields.[1][3] |
| Body Protection | Lab Coat (Cotton/Poly).[1] | Lab Coat + Tyvek Sleeves (recommended).[1] | Lab Coat + Chemical Apron.[1] |
Operational Workflow: Step-by-Step
Phase A: Weighing & Static Control (The Critical Step)
Why: Organic diterpenes like this compound are often fluffy, crystalline powders prone to static charge.[1] Static can cause the powder to "jump" off the spatula, creating invisible bioactive aerosols.[1]
-
Environment: Activate the Ionizing Blower inside the balance enclosure 30 seconds prior to opening the vial.
-
Tooling: Use an antistatic micro-spatula (PTFE-coated).[1] Avoid stainless steel if the powder appears "sticky" or charged.
-
Transfer:
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.[1]
Phase B: Solubilization (The Vehicle Risk)
Why: this compound is hydrophobic.[1] Common solvents include DMSO or Chloroform [3].[1][4] The risk here is the solvent carrying the solute into your bloodstream.
-
Solvent Choice:
-
The "Drop-Wise" Technique:
-
Add solvent slowly down the side of the vial to prevent "puffing" of the dry powder.
-
Vortex with the cap tightly sealed .
-
Self-Validating Step: Invert the vial and check the cap seal for leaks before vortexing.
-
-
Labeling: Mark the vial with a "Bioactive" sticker, not just the chemical name.
Phase C: Spill Management[1]
-
Powder Spill: Do not sweep.[1] Cover with a wet paper towel (methanol or water) to dampen, then wipe up.[1] This prevents aerosolization.[1][3][5][6]
-
Liquid Spill: Treat according to the solvent.
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for selecting PPE and handling procedures based on the state of the this compound.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier properties.[1]
Disposal & Environmental Safety[6][8]
This compound is an organic diterpene and should be treated as Hazardous Chemical Waste .[1]
-
Segregation:
-
Destruction: The preferred method of destruction is high-temperature incineration (>1000°C) to fully oxidize the diterpene structure [4].[1]
-
Drain Disposal: Strictly Prohibited. Do not pour down the sink. As an aquatic toxin (common for terpenes), it poses a risk to aquatic life.[1][7]
References
-
Salinas-Sánchez, D. O., et al. (2012).[1] Anti-inflammatory activity of this compound isolated from Dodonaea viscosa leaves.[1][2] Molecules, 17(4), 4292-4299.[1]
-
Bitencourt, M. A., et al. (2014).[1] this compound as one of the hepatoprotective constituents of Dodonaea viscosa.[8] Phytomedicine, 21(2), 226-231.[1]
-
TargetMol. (n.d.). This compound Chemical Properties and Solubility Data. TargetMol Chemical Catalog.
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 18411-75-1 - Coompo [coompo.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.ca [fishersci.ca]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
